molecular formula C17H17ClFN3O3 B000351 Clinafloxacin CAS No. 105956-97-6

Clinafloxacin

货号: B000351
CAS 编号: 105956-97-6
分子量: 365.8 g/mol
InChI 键: QGPKADBNRMWEQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic recognized for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant and anaerobic strains. Its primary research value lies in its dual-targeting mechanism of action, where it effectively inhibits both DNA gyrase (topoisomerase II) and topoisomerase IV. This dual inhibition potently disrupts bacterial DNA replication, transcription, and repair, leading to rapid bactericidal effects. Due to this mechanism and its enhanced spectrum, this compound serves as a critical tool in microbiological research for studying antibiotic resistance mechanisms, evaluating the efficacy of new therapeutic strategies against recalcitrant infections, and investigating the pharmacokinetic and pharmacodynamic properties of advanced fluoroquinolones. It is particularly valuable in models of complicated skin infections, respiratory tract infections, and neutropenic fever. This product is supplied strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKADBNRMWEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869455
Record name Clinafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105956-97-6
Record name Clinafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105956-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clinafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105956-97-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Clinafloxacin Against DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which clinafloxacin, a potent fluoroquinolone antibiotic, exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for studying these interactions, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action: Interruption of DNA Topology Dynamics

This compound, like other fluoroquinolones, functions by inhibiting the activity of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process that relieves the torsional stress arising from the unwinding of the DNA helix during replication.[3][4] In most Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones.[3]

  • Topoisomerase IV: Primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[3][5] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3]

The bactericidal action of this compound stems from its ability to trap these enzymes in a transient stage of their catalytic cycle. The process involves:

  • Complex Formation: The enzyme (DNA gyrase or topoisomerase IV) binds to a segment of DNA (the G-segment) and creates a double-stranded break.[3][6]

  • Stabilization of the Cleavage Complex: this compound intercalates into the broken DNA at the site of the cleavage.[3] It then stabilizes this "cleavage complex," a ternary structure consisting of the enzyme, the cleaved DNA, and the drug molecule.[2][6]

  • Inhibition of Re-ligation: By stabilizing this complex, this compound physically prevents the enzyme from re-ligating the broken DNA strands.[3]

  • Cellular Consequences: These stabilized complexes act as physical roadblocks to the progression of DNA replication forks and transcription machinery.[2][6] The accumulation of these stalled complexes and the subsequent generation of permanent double-strand breaks lead to the initiation of the SOS response and, ultimately, programmed cell death.[2]

A key feature of the drug-enzyme interaction is the water-metal ion bridge . The C3-carboxyl and C4-keto groups on the this compound molecule chelate a magnesium (Mg²⁺) ion, which is itself coordinated by water molecules. These water molecules then form hydrogen bonds with specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the enzyme's A-subunit (GyrA for gyrase, ParC for topoisomerase IV), typically involving a serine and an acidic residue (e.g., Ser-83 and Asp-87 in E. coli GyrA).[3][7] This bridge is crucial for anchoring the drug in the active site and stabilizing the cleavage complex.[7]

This compound intercepts the DNA gyrase cycle by stabilizing the cleavage complex, leading to cell death. cluster_0 Normal DNA Gyrase Catalytic Cycle cluster_1 This compound Mechanism of Action Gyrase DNA Gyrase (GyrA₂GyrB₂) DNA_Binding Gyrase binds G-segment DNA Gyrase->DNA_Binding Cleavage Double-strand DNA cleavage DNA_Binding->Cleavage Passage T-segment passes through break Cleavage->Passage Ternary_Complex Stable Ternary Complex: Gyrase-DNA-Clinafloxacin Cleavage->Ternary_Complex Religation G-segment re-ligation & T-segment release Passage->Religation Supercoiled Negatively Supercoiled DNA Religation->Supercoiled Supercoiled->Gyrase Cycle repeats This compound This compound This compound->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: this compound's mechanism of action against DNA gyrase.

Dual-Targeting Activity and Resistance

A critical feature of this compound is its potent, dual-targeting activity against both DNA gyrase and topoisomerase IV in certain pathogens, such as Streptococcus pneumoniae.[8][9][10] This is significant because fluoroquinolones that preferentially target only one enzyme can be rendered less effective by a single mutation in the corresponding gene. For this compound, a mutation in either gyrA or parC alone has only a minor effect on its minimum inhibitory concentration (MIC).[10] A significant increase in resistance requires the sequential accumulation of mutations in both target enzyme genes.[8][10] This dual-targeting nature is a desirable trait that is thought to limit the emergence of high-level bacterial resistance.[10]

High-level resistance to this compound in S. pneumoniae has been shown to emerge through a stepwise pathway, requiring four sequential mutations in the QRDRs of the gyrase and topoisomerase IV genes.[10]

Stepwise acquisition of mutations leading to high-level this compound resistance in S. pneumoniae. WT Wild-Type S. pneumoniae (MIC: 0.125 µg/ml) Step1 First-Step Mutant (gyrA or gyrB mutation) MIC: 0.25 µg/ml WT->Step1 Low Frequency Selection Step2 Second-Step Mutant (parC mutation) MIC: 1 µg/ml Step1->Step2 Selection Step3 Third-Step Mutant (second gyrA mutation) MIC: 6 µg/ml Step2->Step3 Selection Step4 Fourth-Step Mutant (parC or parE mutation) MIC: 32-64 µg/ml Step3->Step4 Selection

Caption: Stepwise pathway to high-level this compound resistance.

Quantitative Inhibitory Data

The potency of this compound has been quantified against purified enzymes (IC₅₀) and whole bacterial cells (MIC).

Table 1: Minimum Inhibitory Concentrations (MIC) against S. pneumoniae

Data sourced from Pan & Fisher (1998).[8][10]

Strain GenotypeThis compound (µg/ml)Ciprofloxacin (µg/ml)Sparfloxacin (µg/ml)
Wild-Type0.12510.25
parC mutant0.2540.25
gyrA mutant0.2512
parC + gyrA double mutant132-6416-32
Table 2: Enzyme Inhibition (IC₅₀) against S. aureus

Data sourced from Inukai et al. (2001).[11]

EnzymeThis compound (µg/ml)Ciprofloxacin (µg/ml)Levofloxacin (µg/ml)Moxifloxacin (µg/ml)
DNA Gyrase1.836.3312.02.14
Topoisomerase IV3.253.393.864.31
IC₅₀ Ratio (Topo IV / Gyrase) 1.78 0.54 0.32 2.01
Table 3: Enzyme Inhibition (IC₅₀) against E. faecalis

Data sourced from Oyamada et al. (2001).[12]

EnzymeThis compound (µg/ml)Ciprofloxacin (µg/ml)Levofloxacin (µg/ml)Gatifloxacin (µg/ml)
DNA GyraseNot Reported27.828.15.60
Topoisomerase IVNot Reported9.308.494.24

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different plasmid forms (supercoiled, relaxed, linear) are then resolved by agarose gel electrophoresis.

Materials:

  • Enzyme: Purified E. coli DNA Gyrase (e.g., 5 U/µL).

  • DNA Substrate: Relaxed pBR322 plasmid DNA (e.g., 1 µg/µL).

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) to various concentrations.

  • Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Other: Chloroform:isoamyl alcohol (24:1), 1% agarose gel, 1X TAE buffer, ethidium bromide stain.

Methodology:

  • Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For a final reaction volume of 30 µL, combine 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322, and water to a volume of 26.7 µL per reaction.

  • Aliquot and Add Inhibitor: Aliquot 26.7 µL of the master mix into pre-chilled microfuge tubes. Add 0.3 µL of the test compound (this compound at various concentrations) to each tube. For controls, add 0.3 µL of solvent (e.g., DMSO) to a "No Inhibitor" tube and a "No Enzyme" tube.

  • Initiate Reaction: Add 3 µL of appropriately diluted DNA gyrase (pre-titrated to determine the amount needed for full supercoiling) to all tubes except the "No Enzyme" control. Add 3 µL of Dilution Buffer to the "No Enzyme" tube. Mix gently.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 30 µL of GSTEB and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly (~5 seconds) and centrifuge for 1 minute to separate the phases.

  • Analyze by Electrophoresis: Load 20 µL of the upper aqueous phase from each reaction onto a 1% agarose gel containing ethidium bromide.

  • Run and Visualize: Run the gel at ~90V for 90 minutes. Visualize the DNA bands under a UV transilluminator. The inhibition is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing this compound concentration.

Experimental workflow for a DNA gyrase supercoiling inhibition assay. Start Start: Prepare Reagents Mix Prepare Master Mix (Buffer, Relaxed Plasmid, H₂O) Start->Mix Aliquot Aliquot Mix into Tubes Mix->Aliquot Add_Inhibitor Add this compound (or solvent control) Aliquot->Add_Inhibitor Add_Enzyme Add DNA Gyrase to initiate reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (30-60 min) Add_Enzyme->Incubate Stop Stop Reaction (GSTEB + Chloroform) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize Bands (UV) Assess Supercoiling Electrophoresis->Visualize End End: Determine IC₅₀ Visualize->End

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Protocol 2: DNA Cleavage Assay

This assay detects the formation of the drug-stabilized cleavage complex. It involves incubating the enzyme, DNA, and drug, then treating with a denaturant (like SDS) to dissociate the enzyme subunits, revealing the DNA breaks.

Materials:

  • Same as Protocol 1, but ATP may be omitted as it is not required for cleavage complex formation.

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 10% w/v).

  • Proteinase K (e.g., 20 mg/mL).

Methodology:

  • Reaction Setup: Combine DNA gyrase (or topoisomerase IV), supercoiled plasmid DNA, and this compound in the assay buffer in a final volume of 20-30 µL.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS to a final concentration of 1% (w/v) and Proteinase K to 50 µg/mL. The SDS denatures the enzyme, trapping the DNA in its cleaved, linear form. Proteinase K digests the enzyme covalently bound to the DNA.

  • Incubation: Incubate at 37°C for an additional 30 minutes.

  • Analysis: Analyze the samples by agarose gel electrophoresis as described in Protocol 1. The amount of linearized plasmid DNA is proportional to the amount of cleavage complex formed and indicates the potency of the drug.

Protocol 3: Identification of Resistance Mutations (PCR-RFLP)

This method is used to rapidly screen bacterial mutants for known point mutations in the QRDRs of the gyrA and parC genes.

Materials:

  • Bacterial genomic DNA template from wild-type and mutant strains.

  • PCR primers flanking the QRDR of the target gene (e.g., gyrA).

  • Taq DNA polymerase and dNTPs.

  • Restriction enzyme whose recognition site is created or destroyed by the mutation of interest (e.g., HinfI for certain gyrA mutations).[8]

  • PCR thermocycler.

  • Agarose gel electrophoresis equipment.

Methodology:

  • PCR Amplification: Amplify the QRDR from the genomic DNA of the test strains using the specific primers.

  • Restriction Digest: Digest the resulting PCR product with the chosen restriction enzyme according to the manufacturer's protocol.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose or polyacrylamide gel.

  • Analysis: Compare the restriction fragment length polymorphism (RFLP) pattern of the mutant strain to the wild-type strain. A change in the banding pattern (e.g., the appearance of new bands or the disappearance of an old one) indicates the presence of the specific mutation in the QRDR. DNA sequencing is then used to confirm the exact nature of the mutation.

References

Chemical structure and properties of Clinafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent antimicrobial effects stem from its dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and pharmacokinetic profile of this compound. Detailed experimental protocols for susceptibility testing are also included to facilitate further research and development.

Chemical Structure and Identification

This compound, a synthetic fluoroquinolone, possesses a core structure characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a 3-amino-1-pyrrolidinyl substituent at the C-7 position.[1][2][3] The chemical identifiers and structure of this compound are summarized in the table below.

IdentifierValue
IUPAC Name 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3][4]
CAS Number 105956-97-6[1][2][5]
Molecular Formula C₁₇H₁₇ClFN₃O₃[1][2][5]
Molecular Weight 365.79 g/mol [2][4][5]
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O[4]
Synonyms CI-960, PD-127391, AM-1091[1][2][5]
Stereochemistry Racemic mixture[6]

Physicochemical Properties

This compound is typically a white to off-white or milk-white crystalline powder.[5] Its physicochemical properties are crucial for its formulation, absorption, and distribution.

PropertyValueSource
Melting Point 253-258 °C (decomposes)[2][5]
Solubility Water: Soluble (relatively high)[1][4]
Methanol: ~2 mg/mL at 25 °C[4]
DMSO: Slightly soluble[5]
pKa Data not available in the searched literature.
LogP (XLogP3-AA) 0.4 (Computed for (R)-enantiomer)[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][7] This dual-targeting mechanism contributes to its potent and broad-spectrum activity.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition by this compound prevents the segregation of replicated DNA, leading to a lethal blockage of cell division.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Clinafloxacin_Mechanism_of_Action Mechanism of Action of this compound This compound This compound DNA_Gyrase DNA Gyrase (primarily in Gram-negative bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (primarily in Gram-positive bacteria) This compound->Topo_IV Inhibits DNA_Replication DNA Replication and Supercoiling DNA_Gyrase->DNA_Replication Enables DNA_Breaks Accumulation of Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Inhibition leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death Topo_IV->Cell_Death Inhibition prevents DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound demonstrates potent in vitro activity against a wide range of clinically significant pathogens, including many strains resistant to other antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)0.030.06
Staphylococcus aureus (methicillin-resistant)0.51
Streptococcus pneumoniae (penicillin-susceptible)0.060.12
Streptococcus pneumoniae (penicillin-resistant)0.120.25
Enterococcus faecalis0.120.25
Gram-Negative Aerobes
Escherichia coli≤0.0150.03
Klebsiella pneumoniae0.030.12
Pseudomonas aeruginosa0.54
Haemophilus influenzae≤0.015≤0.015
Anaerobic Bacteria
Bacteroides fragilis group0.250.5
Clostridium perfringens0.120.25

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of this compound.

Materials:

  • This compound analytical grade powder

  • Appropriate solvent (e.g., sterile distilled water or 0.1 N NaOH followed by dilution in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Incubator (35 ± 2 °C)

  • Microplate reader or a viewing mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent. Ensure complete dissolution.

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram illustrates the experimental workflow for MIC determination.

MIC_Determination_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect or Use Plate Reader to Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been studied in healthy volunteers and patients. Key parameters are summarized below.

Pharmacokinetic ParameterValueSource
Oral Bioavailability ~90%[1][4]
Protein Binding 0-10%[1][5]
Elimination Half-life (t½) 6.1 hours[1][5]
Time to Peak Concentration (Tmax) 0.7 hours (oral)[1]
Metabolism Approximately 50% metabolized by the liver.[1]
Excretion Roughly equal hepatic and renal clearance. About 50% of the dose is excreted unchanged in the urine.[1][5]

Conclusion

This compound is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV makes it an effective agent against a wide array of pathogens, including resistant strains. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this compound. Despite its promising in vitro and early clinical data, the development of this compound was halted due to safety concerns, which should be a key consideration in any future research.

References

The Rise and Fall of a Potent Antibiotic: A Technical Guide to the Discovery and Synthesis of Clinafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin emerged in the 1990s as a promising fourth-generation fluoroquinolone antibiotic, distinguished by its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Developed by Parke-Davis, its potent in vitro activity, particularly against resistant pathogens, positioned it as a potential significant advancement in the treatment of serious bacterial infections. However, despite its initial promise, the clinical development of this compound was ultimately halted due to safety concerns, specifically phototoxicity and hypoglycemia (low blood sugar).[2][3] This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in the field of antibiotic drug development.

Discovery and Development

The development of this compound was part of a broader effort to expand the antibacterial spectrum of fluoroquinolones. The core structure of fluoroquinolones was systematically modified to enhance their efficacy against Gram-positive bacteria and anaerobes, areas where earlier generations of these antibiotics had limitations. The introduction of a 3-aminopyrrolidinyl substituent at the C-7 position and a chlorine atom at the C-8 position of the quinolone nucleus were key structural modifications that contributed to this compound's enhanced antibacterial profile. While showing significant promise in preclinical and early clinical studies, reports of adverse effects, including severe phototoxicity and dysglycemia, led to the withdrawal of its New Drug Application (NDA) by the manufacturer in 1999.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core fluoroquinolone ring system followed by the addition of the characteristic side chains. The key steps involve the synthesis of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, and the 3-aminopyrrolidine side chain, followed by their coupling.

Experimental Protocols

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid:

A common method for the synthesis of the quinolone core is through the Gould-Jacobs reaction or its variations.

  • Step 1: Condensation. An appropriately substituted aniline, 2,4-dichloro-5-fluoroaniline, is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Step 2: Cyclization. The enamine is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline-3-carboxylate ester.

  • Step 3: N-Alkylation. The nitrogen at the 1-position is alkylated with cyclopropyl bromide in the presence of a base such as potassium carbonate.

  • Step 4: Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

Synthesis of (R)-3-Aminopyrrolidine:

The chiral 3-aminopyrrolidine side chain is often prepared from a chiral starting material to ensure the desired stereochemistry.

  • Step 1: Starting Material. A suitable chiral starting material, such as D-aspartic acid, is used.

  • Step 2: Ring Formation. The starting material undergoes a series of reactions to form the pyrrolidine ring with the desired stereochemistry at the C-3 position. This often involves protection of the amino and carboxyl groups, followed by reduction and cyclization.

  • Step 3: Introduction of the Amino Group. An amino group is introduced at the 3-position, which may involve conversion of a hydroxyl group to an azide followed by reduction.

  • Step 4: Deprotection. Finally, any protecting groups are removed to yield (R)-3-aminopyrrolidine.

Coupling Reaction:

  • Step 1: Reaction of Quinolone Core and Side Chain. The synthesized 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is reacted with (R)-3-aminopyrrolidine in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at an elevated temperature. A base, such as triethylamine or potassium carbonate, is often used to facilitate the nucleophilic aromatic substitution reaction, where the amino group of the pyrrolidine displaces the chlorine atom at the C-7 position of the quinolone core.

  • Step 2: Purification. The resulting this compound is then purified by recrystallization or chromatography to yield the final product.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, this compound traps these enzymes in a state where they are unable to religate the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Traps enzyme-DNA complex Replicated_DNA Catenated Daughter DNA Topoisomerase_IV->DNA_Breaks Traps enzyme-DNA complex Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Segregated_DNA Segregated Daughter DNA Replicated_DNA->Segregated_DNA Decatenation Cell_Division Cell Division Segregated_DNA->Cell_Division Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

This compound's inhibition of DNA gyrase and topoisomerase IV.

Experimental Data

Antibacterial Activity

This compound demonstrated potent in vitro activity against a broad range of bacterial pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against various Gram-positive and Gram-negative bacteria.

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)0.030.06
Staphylococcus aureus (MRSA)0.52
Streptococcus pneumoniae0.060.12
Enterococcus faecalis0.250.5
Gram-Negative Aerobes
Escherichia coli0.030.12
Klebsiella pneumoniae0.060.25
Pseudomonas aeruginosa0.52
Haemophilus influenzae≤0.015≤0.015
Anaerobes
Bacteroides fragilis group0.251
Pharmacokinetic Properties

The pharmacokinetic profile of this compound was characterized by good oral bioavailability and a moderate elimination half-life.

ParameterValue
Bioavailability (Oral) ~90%
Peak Plasma Concentration (Cmax) 1.5 - 2.5 μg/mL (200 mg dose)
Time to Peak Concentration (Tmax) 1 - 2 hours
Elimination Half-life (t1/2) 5 - 7 hours
Volume of Distribution (Vd) 1.5 - 2.5 L/kg
Protein Binding ~50%
Primary Route of Elimination Renal

Conclusion

This compound stands as a notable example of a highly potent fluoroquinolone antibiotic whose clinical development was curtailed by unforeseen adverse effects. Its story underscores the critical importance of thorough safety profiling in drug development. The technical information presented in this guide, from its synthesis to its mechanism of action and antibacterial activity, provides a comprehensive resource for researchers. The journey of this compound offers valuable lessons and a strong foundation for the rational design of future antibacterial agents with improved efficacy and safety profiles.

References

Clinafloxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of clinafloxacin, a fluoroquinolone antibiotic, against a range of clinically significant Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's efficacy, mechanism of action, and the methodologies used for its evaluation.

This compound has demonstrated potent activity against a broad spectrum of Gram-positive pathogens, including strains resistant to other classes of antibiotics. Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1][2][3][4] This dual-targeting characteristic is crucial for its efficacy, particularly against organisms like Streptococcus pneumoniae, where mutations in both enzymes are necessary to confer high-level resistance.[5]

Quantitative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various Gram-positive bacteria, providing a quantitative measure of its potency. The data is compiled from multiple studies and presented to facilitate comparative analysis.

Table 1: Activity of this compound against Staphylococcus aureus
Isolate PhenotypeNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Ciprofloxacin-Susceptible96---------[6]
Methicillin-Susceptible (MSSA)16 (Cipro-R)≤0.06 - 2---1[7]
Methicillin-Resistant (MRSA)251---------[7]
MRSA (Ciprofloxacin-Susceptible)62≤0.06 - 2------[7]
MRSA (Ciprofloxacin-Resistant)189------1[7]
Methicillin-Resistant------------[8]
Ciprofloxacin-Resistant21---------[9]
Reduced Vancomycin Susceptibility30.5 - 2------[10]

Note: "---" indicates data not available in the cited sources.

Table 2: Activity of this compound against Streptococcus pneumoniae
Isolate PhenotypeNo. of IsolatesMIC (μg/mL)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Penicillin-Resistant236------------[11]
Wild-Type (7785)10.125---------[5][12]
gyrA or parC mutant---------------[5]
parC-gyrA double mutant---1---------[5]
Ciprofloxacin-Susceptible1 (2349)0.12---------[13]
Ciprofloxacin-Resistant1 (4371)0.5---------[14][13]

Note: "---" indicates data not available in the cited sources.

Table 3: Activity of this compound against Enterococcus Species
SpeciesNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Enterococcus spp.140------0.5[15]
E. faecalis107---------[15]
E. faecium29---------[15]
Multidrug-Resistant E. faecium15---------[16]
Ciprofloxacin-Resistant Enterococcus spp.15---------[9]

Note: "---" indicates data not available in the cited sources.

Mechanism of Action: Dual Inhibition of Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][3][4] In Gram-positive bacteria such as Staphylococcus aureus, DNA gyrase is the primary target, while in others like Streptococcus pneumoniae, both enzymes are targeted with high affinity.[1][5] This dual-targeting mechanism is a key advantage, as it requires mutations in the genes encoding both enzymes for high-level resistance to emerge.[5] The inhibition of these enzymes prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes following replication, respectively. This disruption of DNA processes leads to a cessation of cell division and ultimately, cell death.

Clinafloxacin_Mechanism This compound Mechanism of Action cluster_bacterium Gram-Positive Bacterium cluster_dna_processes DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenates daughter chromosomes) This compound->Topo_IV Inhibits DNA_Replication Successful DNA Replication & Chromosome Segregation DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in Gram-positive bacteria.

Experimental Protocols

The in vitro activity data presented in this guide were primarily determined using standardized antimicrobial susceptibility testing methods, namely broth microdilution and agar dilution. The general procedures for these methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) are outlined below.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Broth Microdilution Workflow prep_antibiotic Prepare serial dilutions of this compound in broth inoculation Inoculate microtiter plate wells with bacteria and antibiotic dilutions prep_antibiotic->inoculation prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read and record MIC (lowest concentration with no growth) incubation->reading

Caption: General workflow for the broth microdilution susceptibility test.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are then inoculated.

Workflow:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared.

  • Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator, which delivers a defined volume of inoculum (typically resulting in a final concentration of 10⁴ CFU per spot).

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, incubation may be in an atmosphere of 5% CO₂.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including clinically challenging isolates such as methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Its dual-targeting mechanism of action is a significant advantage in overcoming resistance. The standardized methodologies of broth microdilution and agar dilution are crucial for the accurate determination of its in vitro efficacy. Despite its promising antibacterial profile, the clinical development of this compound was halted due to safety concerns.[2][4] Nevertheless, the data on its spectrum of activity remain valuable for research and the development of future antimicrobial agents.

References

Clinafloxacin's Spectrum of Activity Against Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against a wide range of bacterial pathogens, including many clinically significant Gram-negative organisms.[1] Despite its potent in vitro activity, clinical development was halted due to adverse effects.[1] However, its robust antibacterial profile continues to make it a subject of research interest, particularly in the context of antibiotic resistance. This technical guide provides a comprehensive overview of this compound's in vitro activity against key Gram-negative bacteria, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and resistance pathways.

In Vitro Antimicrobial Activity

The in vitro potency of this compound against a diverse array of Gram-negative bacteria has been documented in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC₅₀, MIC₉₀, and MIC ranges, for this compound against various species. This data is crucial for understanding its potential efficacy and for comparative analyses with other antimicrobial agents.

Table 1: Activity of this compound against Enterobacterales
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli61 (ciprofloxacin-resistant)---[2]
Klebsiella pneumoniae12 (ciprofloxacin-resistant)---[2]
Proteus mirabilis7 (ciprofloxacin-resistant)---[2]
Serratia marcescens21 (ciprofloxacin-resistant)---[2]
Enterobacter cloacae4 (ciprofloxacin-resistant)---[2]
Enterobacterales (various)247 (ciprofloxacin-resistant)---[3]

Note: Specific MIC₅₀ and MIC₉₀ values for ciprofloxacin-resistant Enterobacterales were not provided in the referenced abstracts; however, it was noted that 66% of 247 nonfastidious Gram-negative isolates resistant to ciprofloxacin were susceptible to this compound.[3] Another study reported that 65.6% of ciprofloxacin-resistant E. coli, 75% of K. pneumoniae, 71.4% of P. mirabilis, 28.6% of S. marcescens, and 75% of E. cloacae were susceptible to this compound.[2]

Table 2: Activity of this compound against Non-fermenting Gram-negative Bacilli
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Pseudomonas aeruginosa107-0.25 - 2.0-[4]
Acinetobacter baumannii1540.7520.023 - >4[5]
Acinetobacter baumannii--40.008 - 8[6]
Table 3: Activity of this compound against Fastidious Gram-negative Bacteria
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Haemophilus influenzae----[3]
Neisseria gonorrhoeae-----

Note: While specific MIC values for H. influenzae and N. gonorrhoeae were mentioned to have been tested in a large study, the detailed results were not available in the provided search results.[3]

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The most common methods cited in the literature are broth microdilution, agar dilution, and the Epsilometer test (E-test). These procedures are performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11][12][13]

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[7][8][9][10][11][12][13]

1. Preparation of Antimicrobial Solutions:

  • A stock solution of this compound is prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate wells.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of a 96-well microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07)

The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium.[7][8][9][10][11][12][13]

1. Preparation of Antimicrobial-Containing Agar Plates:

  • A stock solution of this compound is prepared.

  • Serial two-fold dilutions of the stock solution are added to molten Mueller-Hinton agar (MHA) at 45-50°C.

  • The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method, achieving a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

3. Inoculation and Incubation:

  • A multipoint inoculator is used to spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate.

  • The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that prevents any visible growth, a faint haze, or more than one colony.

Epsilometer Test (E-test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

1. Inoculum Preparation and Plating:

  • A standardized bacterial suspension (0.5 McFarland) is prepared.

  • A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

2. Application of E-test Strip:

  • A plastic strip impregnated with a predefined gradient of this compound is placed on the surface of the inoculated agar.

3. Incubation:

  • The plate is incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][14][15] These enzymes are essential for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[4][14] This leads to the accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and ultimately, cell death.

Clinafloxacin_Mechanism_of_Action This compound This compound Cleavage_Complex_Gyrase Stable Gyrase-DNA- This compound Complex This compound->Cleavage_Complex_Gyrase Binds to Cleavage_Complex_TopoIV Stable Topo IV-DNA- This compound Complex This compound->Cleavage_Complex_TopoIV Binds to DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Cleavage_Complex_Gyrase forms Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->Cleavage_Complex_TopoIV forms DNA Bacterial DNA DNA->DNA_Gyrase interacts with DNA->Topo_IV interacts with DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks leads to Cleavage_Complex_TopoIV->DS_Breaks leads to Inhibition_Replication Inhibition of DNA Replication DS_Breaks->Inhibition_Replication Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death

This compound's mechanism of action targeting bacterial topoisomerases.
Resistance Mechanisms in Gram-negative Bacteria

Resistance to fluoroquinolones, including this compound, in Gram-negative bacteria can arise through several mechanisms. The most significant are target site mutations and alterations in drug efflux.

  • Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively, are a primary cause of resistance. These mutations alter the drug-binding site, reducing the affinity of this compound for its targets.

  • Efflux Pumps: Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters (e.g., AcrAB-TolC in E. coli).[5][6][16][17][18] Overexpression of these pumps can actively extrude this compound from the bacterial cell, preventing it from reaching its intracellular targets at effective concentrations.

Clinafloxacin_Resistance_Mechanisms cluster_cell Gram-negative Bacterium Clinafloxacin_in This compound Target_Enzymes DNA Gyrase & Topoisomerase IV Clinafloxacin_in->Target_Enzymes Inhibits Efflux_Pump Efflux Pump (e.g., RND) Clinafloxacin_in->Efflux_Pump Reduced_Affinity Reduced Binding Affinity Target_Enzymes->Reduced_Affinity Clinafloxacin_out This compound (extracellular) Efflux_Pump->Clinafloxacin_out Pumps out Increased_Efflux Increased Drug Efflux Efflux_Pump->Increased_Efflux Clinafloxacin_out->Clinafloxacin_in Enters cell Mutations Target Site Mutations (gyrA, parC) Mutations->Target_Enzymes Alters Overexpression Efflux Pump Overexpression Overexpression->Efflux_Pump Increases activity

Mechanisms of this compound resistance in Gram-negative bacteria.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, as well as various members of the Enterobacterales. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, is well-characterized, as are the primary mechanisms of resistance. While its clinical application has been limited, the data presented in this guide underscore its significance as a reference compound in antimicrobial research and drug development efforts aimed at overcoming fluoroquinolone resistance. The detailed experimental protocols provide a framework for the continued evaluation of novel antimicrobial agents against these important Gram-negative pathogens.

References

Clinafloxacin's Potent In Vitro Activity Against Anaerobic Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clinafloxacin, an investigational fluoroquinolone antibiotic, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, a characteristic that distinguishes it from many earlier-generation fluoroquinolones.[1][2][3] Despite its promising antimicrobial profile, clinical development of this compound was halted due to safety concerns, including phototoxicity and hypoglycemia.[1][4] This guide provides a detailed examination of the susceptibility of anaerobic pathogens to this compound, presenting key quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro potency of this compound against anaerobic bacteria has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a variety of clinically significant anaerobic isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Anaerobic SpeciesNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Bacteroides fragilis group10000.51≤0.06 - >128[5]
Bacteroides fragilis94---[6]
Other B. fragilis group isolates----[6]
Prevotella spp.----[6]
Fusobacterium mortiferum-varium group----[6]
Non-sporing gram-positive bacilli----[6]
Clostridium spp. (other than C. difficile)----[6]
Clostridium difficile8>2>2-[6]

Table 1: Susceptibility of Various Anaerobic Bacteria to this compound. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

OrganismNumber of StrainsThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)Cefoxitin MIC50 (μg/mL)Cefoxitin MIC90 (μg/mL)
Bacteroides fragilis group1150.250.5832
Non-B. fragilis Bacteroides, Prevotella, and Porphyromonas spp.1160.1250.5416
Fusobacterium spp.400.1250.250.54
Peptostreptococci580.1250.2514
Gram-positive non-spore-forming rods480.1250.528
Clostridium spp.510.1250.5216

Table 2: Comparative in vitro activities of this compound and Cefoxitin against anaerobic bacteria. Data adapted from a study comparing a new fluoroquinolone (Bay y3118) to other agents, with this compound data included for context on fluoroquinolone activity.[7] Note that this table presents data for a different fluoroquinolone, but provides a relevant comparison point for the activity of this class of antibiotics against anaerobes.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[8][9]

G Mechanism of Action of this compound This compound This compound DNA_gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Breaks Double-Strand DNA Breaks This compound->DNA_Breaks Induces DNA_Replication DNA Replication & Transcription DNA_gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: this compound's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria has primarily been conducted using standardized methods such as agar dilution and broth microdilution.[10][11][12] These methods follow guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[6][13][14]

Agar Dilution Method

The agar dilution technique is a reference method for anaerobic susceptibility testing.[13]

  • Media Preparation: A basal medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.[6] Wilkins-Chalgren agar is another medium that has been used.[5]

  • Antimicrobial Incorporation: Serial twofold dilutions of this compound are incorporated into the molten agar.

  • Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared, typically to a concentration of 10^5 colony-forming units (CFU) per spot.

  • Inoculation: The bacterial suspensions are applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint replicator.

  • Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth.

Broth Microdilution Method

Broth microdilution is another commonly used method for determining MICs.[10][11][12]

  • Media Preparation: A suitable broth medium, such as Wilkins-Chalgren broth, is used.[12]

  • Antimicrobial Dilution: Serial twofold dilutions of this compound are prepared in the broth within the wells of a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared and added to each well.

  • Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity.

Quality Control

In all susceptibility testing, quality control is paramount. This involves the concurrent testing of reference strains with known MICs to ensure the accuracy and reproducibility of the results. For anaerobic susceptibility testing, common quality control strains include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[12][15]

G Workflow for Anaerobic Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Anaerobic Isolate Inoculum Prepare Standardized Inoculum (10^5 CFU/spot) Isolate->Inoculum Media Prepare Growth Medium (e.g., Brucella Agar) Inoculate Inoculate Plates Media->Inoculate Antibiotic Prepare Serial Dilutions of this compound Antibiotic->Inoculate Inoculum->Inoculate Incubate Incubate Anaerobically (48 hours, 35-37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC QC Quality Control (e.g., B. fragilis ATCC 25285) Read_MIC->QC

Caption: A generalized workflow for determining the MIC of this compound against anaerobic bacteria.

Conclusion

This compound exhibits excellent in vitro activity against a wide range of clinically important anaerobic bacteria, including the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and Clostridium spp.[5][6] Its potency is generally superior to that of earlier fluoroquinolones.[11] The mechanism of action is consistent with other fluoroquinolones, involving the inhibition of DNA gyrase and topoisomerase IV.[1][4] Standardized methodologies, such as agar dilution and broth microdilution, have been crucial in defining the susceptibility profiles of anaerobic pathogens to this agent. While its clinical development was discontinued, the data on this compound's antianaerobic activity remain valuable for understanding the structure-activity relationships of fluoroquinolones and for the development of future antimicrobial agents targeting these challenging pathogens.

References

The Pharmacokinetics and Bioavailability of Clinafloxacin: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin (also known as CI-960 or AM-1091) is a potent, broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Despite its promising antimicrobial profile, the clinical development of this compound was halted due to safety concerns, specifically the risk of serious side effects.[2] Consequently, detailed public-domain data on its pharmacokinetics and bioavailability in standard preclinical animal models such as rats, dogs, and monkeys is notably scarce. This guide synthesizes the available information, primarily focusing on human pharmacokinetic data as a reference, and outlines the general experimental protocols and analytical methodologies relevant to the preclinical assessment of a compound like this compound.

Introduction

Pharmacokinetic Profile

While comprehensive tables of preclinical pharmacokinetic data for this compound are not available in the cited literature, this section presents the well-documented human pharmacokinetic parameters to serve as a valuable reference for researchers.

Human Pharmacokinetics

Studies in healthy volunteers have characterized the pharmacokinetic profile of this compound following both oral and intravenous administration.[1][4]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral Administration)

Dose (mg)Cmax (μg/mL)Tmax (h)t½ (h)AUC₀-∞ (μg·h/mL)
250.35~0.675.21.8
500.65~0.675.23.5
1001.25~0.675.27.0
2002.45~0.675.214.5

Data extrapolated from figures and text in Bron et al., 1996.[4]

Table 2: Single- and Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral and IV)

Administration Route & DoseCmax (μg/mL)Tmax (h)t½ (h)Bioavailability (%)
Single Oral (100-800 mg)Proportional to dose~24-6~90%
Multiple Oral (200 mg, twice daily)--5-7-
Single IV (100-400 mg)Proportional to dose-4-6-

Data summarized from Randinitis et al., 2001.[1]

Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) generally reached within 2 hours.[1] The Cmax and the area under the concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics.[1][4] The terminal elimination half-life (t½) ranges from 4 to 7 hours.[1] this compound exhibits high oral bioavailability, approximately 90%.[1]

Preclinical Pharmacokinetics (Inferred)

While specific data is lacking, general pharmacokinetic characteristics of fluoroquinolones in preclinical species can be inferred. Typically, these compounds are well-absorbed orally, although bioavailability can vary between species.[5] For instance, the oral bioavailability of ciprofloxacin is variable in dogs and poor in ruminants.[5] Elimination pathways for fluoroquinolones in animals include both renal and biliary excretion.[5] One study noted that in vivo studies in rats indicated that co-administration of this compound resulted in approximately 50% higher plasma concentrations of theophylline, suggesting an interaction, but did not provide the pharmacokinetic data for this compound itself.

Experimental Protocols

Detailed experimental protocols from preclinical studies of this compound are not publicly available. However, based on standard practices for pharmacokinetic studies and methodologies described for human studies and other fluoroquinolones, the following protocols can be outlined.

Animal Models

Standard preclinical pharmacokinetic studies would typically involve Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys. Animals would be fasted overnight prior to drug administration.

Drug Administration and Sample Collection
  • Intravenous (IV) Administration: this compound would be formulated in a suitable vehicle (e.g., sterile water or 5% dextrose in water) and administered as a slow bolus or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

  • Oral (PO) Administration: The drug would be administered via oral gavage as a solution or suspension.

  • Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Urine and Feces Collection: For excretion studies, animals would be housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalytical Method

The concentration of this compound in plasma and urine samples would be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection, a common technique for fluoroquinolones.

  • Sample Preparation: Plasma samples would typically undergo protein precipitation with an organic solvent like acetonitrile or perchloric acid.[1][6] Solid-phase extraction (SPE) could also be used for sample clean-up and concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of an acidic buffer (e.g., citric acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[1]

    • Detection: UV detection at a wavelength of approximately 340 nm.[1]

  • Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase animal_acclimation Animal Acclimation & Fasting dose_prep Dose Preparation (IV & PO) dosing Drug Administration (IV or PO) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling excreta_collection Urine & Feces Collection dosing->excreta_collection sample_processing Plasma Separation & Storage sampling->sample_processing excreta_collection->sample_processing bioanalysis Sample Analysis (HPLC) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Mechanism of Action

G cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanism of action of this compound.

Conclusion

This compound is a fluoroquinolone with potent antibacterial activity, but its development was ceased due to safety issues. This has resulted in a scarcity of publicly available preclinical pharmacokinetic data in common animal models. While this guide provides a comprehensive overview of the known human pharmacokinetics and outlines the standard experimental protocols that would be employed in preclinical studies, the lack of animal-specific Cmax, Tmax, AUC, half-life, and bioavailability data represents a significant knowledge gap. The provided human data can serve as a useful benchmark for researchers, and the detailed methodologies offer a blueprint for designing and conducting pharmacokinetic evaluations of similar compounds. Further investigation into unpublished or proprietary data would be necessary to construct a complete preclinical pharmacokinetic profile of this compound.

References

Clinafloxacin's Potent Inhibition of Bacterial Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clinafloxacin, a fluoroquinolone antibiotic, demonstrates potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the mechanism of action of this compound on bacterial topoisomerase IV, with a particular focus on Streptococcus pneumoniae. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the inhibitory pathway and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the study of antibacterial agents and the development of novel therapeutics.

Introduction to Bacterial Topoisomerase IV and the Action of this compound

Bacterial topoisomerase IV is an essential enzyme that plays a critical role in DNA replication.[1][2] It is a heterotetrameric enzyme composed of two ParC and two ParE subunits.[1] The primary function of topoisomerase IV is the decatenation of daughter chromosomes following DNA replication, a crucial step for proper cell division.[2] It resolves intertwined DNA by catalyzing the passage of one DNA duplex through a transient double-strand break in another.[1]

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting this enzymatic process. The drug does not bind to the free enzyme but rather to the topoisomerase IV-DNA complex.[3] This interaction stabilizes the "cleavage complex," in which the DNA is cleaved and covalently attached to the enzyme.[3] By preventing the re-ligation of the broken DNA strands, this compound introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[3] Notably, in Streptococcus pneumoniae, this compound exhibits a dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV.[4][5][6]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against bacterial topoisomerase IV has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against whole bacterial cells and 50% inhibitory concentrations (IC50) against the purified enzyme.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Streptococcus pneumoniae

Strain DescriptiongyrA StatusparC StatusThis compound MIC (µg/mL)Reference
Wild-Type (7785)Wild-TypeWild-Type0.125[4][6]
First-Step MutantMutantWild-Type0.25[4][6]
Second-Step MutantMutantMutant1.0[4][6]
Third-Step MutantDouble MutantMutant6.0[4][6]
Fourth-Step MutantDouble MutantDouble Mutant32 - 64[4][6]

Table 2: In Vitro Inhibition of Streptococcus pneumoniae Topoisomerases by this compound

EnzymeAssay TypeThis compound IC50 (µM)Reference
Topoisomerase IVDecatenation1 - 2.5[7]
DNA GyraseSupercoiling2.5[7]

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified S. pneumoniae Topoisomerase IV (ParC and ParE subunits)[8]

  • Catenated kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 50 µg/mL albumin)[9]

  • This compound stock solution

  • Stop Buffer (e.g., 0.77% SDS, 77.5 mM EDTA)[10]

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.[9]

  • Enzyme Addition: Add a pre-determined amount of purified topoisomerase IV (e.g., 1 unit, defined as the amount of enzyme required to decatenate 50% of the kDNA in 30 minutes at 37°C) to initiate the reaction.[11] The final reaction volume is typically 30 µL.[11]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding the stop buffer, followed by the addition of proteinase K to digest the protein.[1]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.[1][9]

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[1] The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel. Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.

This compound-Induced DNA Cleavage Assay

This assay assesses the ability of this compound to stabilize the topoisomerase IV-DNA cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

  • Purified S. pneumoniae Topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)[7]

  • Assay Buffer (as described in 3.1)

  • This compound stock solution

  • SDS solution

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 0.4 µg), purified topoisomerase IV, and varying concentrations of this compound in the assay buffer.[7]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Complex Trapping: Add SDS to a final concentration of 1% to trap the covalent enzyme-DNA complex.[7]

  • Protein Digestion: Add proteinase K and incubate to digest the topoisomerase IV.[7]

  • Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel and visualize the DNA bands. The formation of a linear DNA band indicates the stabilization of the cleavage complex. Quantify the amount of linear DNA to determine the concentration of this compound required to induce 50% DNA cleavage.

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism by which this compound inhibits bacterial topoisomerase IV, leading to cell death.

Clinafloxacin_Mechanism cluster_cell Bacterial Cell cluster_process Topoisomerase IV Cycle This compound This compound Stabilized_Complex Stabilized Cleavage Complex This compound->Stabilized_Complex Binds to TopoIV_DNA Topoisomerase IV-DNA Complex Cleavage_Complex Cleavage Complex (Transient) TopoIV_DNA->Cleavage_Complex DNA Cleavage Cleavage DNA Strand Passage Cleavage_Complex->TopoIV_DNA Re-ligation (Normal Function) Cleavage_Complex->Stabilized_Complex Inhibited Re-ligation DSBs Double-Strand Breaks Stabilized_Complex->DSBs Leads to Cell_Death Cell Death DSBs->Cell_Death Induces Start Topoisomerase IV binds to DNA Start->TopoIV_DNA

Caption: Mechanism of this compound-mediated inhibition of topoisomerase IV.

Experimental Workflow: Topoisomerase IV Decatenation Assay

The following diagram outlines the key steps in the topoisomerase IV decatenation assay.

Decatenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, kDNA, this compound) Add_Enzyme Add Topoisomerase IV Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Terminate Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize and Quantify Decatenated DNA Electrophoresis->Visualize

Caption: Workflow for the topoisomerase IV decatenation inhibition assay.

Logical Relationship: Dual Targeting and Resistance

This diagram illustrates how dual targeting of both DNA gyrase and topoisomerase IV by this compound necessitates multiple mutations for the development of high-level resistance.

Dual_Targeting This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Low_Resistance Low-Level Resistance (Single Mutation) Gyrase->Low_Resistance Mutation in gyrA TopoIV->Low_Resistance Mutation in parC High_Resistance High-Level Resistance (Multiple Mutations) Low_Resistance->High_Resistance Additional Mutation

References

In Vitro Photogenotoxic Activity of Clinafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clinafloxacin, a fluoroquinolone antibiotic, exhibits significant in vitro photogenotoxic activity upon exposure to Ultraviolet A (UVA) radiation. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the methodologies used to assess this activity, the quantitative data reported, and the underlying molecular mechanisms. Key assays, including the photo-chromosome aberration test and the photo-comet assay, have demonstrated this compound's potential to induce DNA damage in the presence of light. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and safety assessment.

Introduction

Fluoroquinolone antibiotics are a class of broad-spectrum antibacterial agents. However, some members of this class, including this compound, are known to induce phototoxic and photogenotoxic reactions. These reactions are a significant concern in drug development, as they can lead to adverse effects in patients upon exposure to sunlight. Understanding the in vitro photogenotoxic profile of a drug candidate is a critical step in its safety evaluation. This guide focuses specifically on the in vitro evidence of this compound's photogenotoxicity.

Mechanism of Photogenotoxicity

The photogenotoxic activity of this compound is initiated by the absorption of UVA radiation. Following photoactivation, the molecule is thought to undergo photodechlorination at the C-8 position of the quinolone ring. This process generates reactive intermediates and reactive oxygen species (ROS), such as hydroxyl radicals, which can then interact with cellular macromolecules, including DNA, leading to genotoxic damage.[1][2]

G This compound This compound ExcitedState Excited State This compound* This compound->ExcitedState Absorption of UVA UVA UVA Radiation Photodechlorination Photodechlorination (at C-8 position) ExcitedState->Photodechlorination ROS Reactive Oxygen Species (e.g., Hydroxyl Radicals) ExcitedState->ROS Energy Transfer to O₂ ReactiveIntermediates Reactive Intermediates Photodechlorination->ReactiveIntermediates DNADamage DNA Damage (Strand Breaks, Adducts) ReactiveIntermediates->DNADamage ROS->DNADamage DNA DNA

Figure 1: Proposed mechanism of this compound photogenotoxicity.

In Vitro Photogenotoxicity Assays and Data

The photogenotoxic potential of this compound has been evaluated using a battery of in vitro assays. The primary findings are summarized below.

Photo-Chromosome Aberration Test

The photo-chromosome aberration test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells in the presence of light.

Data Presentation

Cell LineTreatment ConditionsEndpointResultReference
Chinese Hamster Lung (CHL)This compound + UVAChromosomal AberrationsED50 < 30 µg/mL[3]
Chinese Hamster Ovary (CHO)This compound + UVAChromosome DamageEqually effective as Lomefloxacin[1]

Experimental Protocol (General)

  • Cell Culture: Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media until they reach a suitable level of confluence.

  • Treatment: Cells are treated with varying concentrations of this compound in a suitable solvent.

  • Irradiation: The treated cells are exposed to a non-cytotoxic dose of UVA radiation. A parallel set of cultures is treated with this compound but not irradiated to serve as a control.

  • Incubation: After irradiation, the cells are incubated for a period of approximately 1.5 to 2 cell cycles.

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellCulture Cell Culture (e.g., CHO, CHL) DrugTreatment Treatment with This compound CellCulture->DrugTreatment UVA_Irradiation UVA Irradiation DrugTreatment->UVA_Irradiation Incubation Incubation UVA_Irradiation->Incubation MetaphaseArrest Metaphase Arrest Incubation->MetaphaseArrest Harvesting Harvesting & Slide Prep MetaphaseArrest->Harvesting Analysis Microscopic Analysis of Chromosomal Aberrations Harvesting->Analysis

Figure 2: Workflow for the Photo-Chromosome Aberration Test.

Photo-Comet Assay (Single Cell Gel Electrophoresis)

The photo-comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Data Presentation

While specific quantitative in vitro data for this compound in the photo-comet assay is not available in the reviewed literature, qualitative assessments have been reported.

Cell Line/SystemTreatment ConditionsEndpointResultReference
Chinese Hamster Ovary (CHO)This compound + UVADNA Strand BreakageInduction of DNA strand breakage[1]
Keratinocytes from Skh-1 mice (in vivo)Oral this compound + UVADNA Strand BreakageStatistically significant increase in comet tail length[4]

Experimental Protocol (General)

A generalized protocol for the in vitro photo-comet assay is as follows:

  • Cell Culture and Treatment: A suitable cell line (e.g., CHO or V79) is cultured and then treated with various concentrations of this compound.

  • Irradiation: The cells are exposed to a non-lethal dose of UVA radiation.

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with appropriate software.

  • Data Analysis: Parameters such as tail length, percentage of DNA in the tail, and tail moment are quantified to assess the extent of DNA damage.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellCulture Cell Culture DrugTreatment Treatment with This compound CellCulture->DrugTreatment UVA_Irradiation UVA Irradiation DrugTreatment->UVA_Irradiation Embedding Cell Embedding in Agarose UVA_Irradiation->Embedding Lysis Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Visualization Fluorescence Microscopy and Analysis Staining->Visualization

Figure 3: Workflow for the Photo-Comet Assay.

Photo-Micronucleus Test

The photo-micronucleus test is used to detect damage to chromosomes or the mitotic apparatus. While this assay has been employed to evaluate the photogenotoxicity of other fluoroquinolones, no specific data for this compound was identified in the reviewed scientific literature.

Discussion and Conclusion

The available in vitro data consistently demonstrate that this compound is photogenotoxic. The photo-chromosome aberration test indicates that it can induce significant chromosomal damage at concentrations below 30 µg/mL in the presence of UVA light.[3] Similarly, the photo-comet assay confirms its ability to cause DNA strand breaks under these conditions.[1] The underlying mechanism is believed to involve the generation of reactive species following UVA absorption.[1][2]

It is important to note that while the qualitative photogenotoxic potential of this compound is established, there is a lack of publicly available, detailed quantitative data and specific experimental protocols. For a comprehensive risk assessment, further studies providing dose-response relationships and detailed methodologies would be beneficial. The absence of data from a photo-micronucleus test also represents a gap in the current understanding of this compound's photogenotoxic profile.

References

Methodological & Application

Application Notes and Protocols for Clinafloxacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to clinafloxacin, a fluoroquinolone antibiotic. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

This compound has demonstrated potent broad-spectrum activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. Accurate and reproducible susceptibility testing is crucial for evaluating its efficacy and for monitoring the potential development of resistance.

Key Experimental Protocols

Standardized methods are essential for accurate and comparable in vitro susceptibility data. The following sections detail the protocols for broth microdilution, agar dilution, and disk diffusion testing for this compound.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism in broth.

a. Materials:

  • This compound powder of known potency

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria

  • Haemophilus Test Medium (HTM) broth for Haemophilus influenzae

  • CAMHB with 2.5% to 5% laked horse blood for Streptococcus pneumoniae

  • Wilkins-Chalgren broth for anaerobic bacteria

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Anaerobic incubation system (for anaerobes)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution) to a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 0.008 to 16 µg/mL). Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for aerobic bacteria.

    • For Haemophilus influenzae and Streptococcus pneumoniae, incubate in 5% CO₂.

    • For anaerobic bacteria, incubate in an anaerobic environment for 46-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

This method is also used to determine the MIC and is particularly useful for testing multiple isolates simultaneously.

a. Materials:

  • This compound powder of known potency

  • Molten Mueller-Hinton Agar (MHA) for non-fastidious aerobic bacteria

  • GC agar with 1% defined growth supplement for Neisseria gonorrhoeae

  • Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood for anaerobic bacteria

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Anaerobic incubation system (for anaerobes)

b. Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Add 2 mL of each this compound solution to 18 mL of molten and cooled (45-50°C) agar in separate tubes.

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating device, apply approximately 1-2 µL of each bacterial suspension to the surface of the agar plates, resulting in a final inoculum of 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours for aerobic bacteria.

    • For anaerobic bacteria, incubate in an anaerobic environment for 46-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony at the inoculation spot.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Materials:

  • 5 µg this compound disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of this compound Disk:

    • Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on established breakpoints.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)>1000≤0.008 - 0.250.030.06
Staphylococcus aureus (methicillin-resistant)>500≤0.015 - 80.52
Streptococcus pneumoniae (penicillin-susceptible)>500≤0.015 - 0.250.060.12
Streptococcus pneumoniae (penicillin-resistant)>200≤0.015 - 0.50.120.25
Enterococcus faecalis>5000.06 - 20.250.5

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli>1000≤0.008 - 40.030.06
Klebsiella pneumoniae>500≤0.015 - 80.060.25
Pseudomonas aeruginosa>500≤0.03 - 1614
Haemophilus influenzae>500≤0.008 - 0.120.0150.03
Neisseria gonorrhoeae>200≤0.004 - 0.030.0080.015

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group>1000≤0.06 - 40.251
Clostridium difficile>1000.12 - 40.52
Prevotella spp.>200≤0.03 - 20.120.5

Table 4: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainTest MethodAcceptable Range
Escherichia coli ATCC 25922Disk Diffusion (5 µg)31 - 40 mm
Pseudomonas aeruginosa ATCC 27853Disk Diffusion (5 µg)28 - 37 mm
Staphylococcus aureus ATCC 25923Disk Diffusion (5 µg)27 - 35 mm
Escherichia coli ATCC 25922Broth Microdilution0.008 - 0.03 µg/mL
Pseudomonas aeruginosa ATCC 27853Broth Microdilution0.5 - 2 µg/mL
Staphylococcus aureus ATCC 29213Broth Microdilution0.004 - 0.015 µg/mL
Bacteroides fragilis ATCC 25285Agar Dilution0.12 - 0.5 µg/mL

Mandatory Visualizations

The following diagrams illustrate the workflows for the described susceptibility testing protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Results prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Standardized Bacteria prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (16-48 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Broth Microdilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Results prep_agar Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot Inoculate Plates with Replicating Device prep_agar->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (16-48 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Disk Application cluster_incubation Incubation cluster_results Results prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply 5 µg this compound Disk inoculate_plate->apply_disk incubate Incubate Plates (16-18 hours) apply_disk->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Clinafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin (also known as CI-960 or PD 127391) is a potent, broad-spectrum fluoroquinolone antibiotic.[1] Like other fluoroquinolones, it exhibits bactericidal activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] The clinical development of this compound was halted due to safety concerns, including phototoxicity and hypoglycemia.[2][4] Nevertheless, it remains a compound of interest for research purposes, particularly in studies of antimicrobial resistance and the development of new therapeutic agents.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] Accurate MIC determination is fundamental for assessing the susceptibility of bacterial isolates to this compound, guiding research, and monitoring resistance trends. These application notes provide detailed protocols for determining the MIC of this compound using standardized methods.

Mechanism of Action of this compound

This compound's mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4][7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound induces breaks in the bacterial DNA, leading to a disruption of essential cellular processes and ultimately resulting in bacterial cell death.[7]

G cluster_drug This compound Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoils DNA Topoisomerase_IV->Bacterial_DNA Decatenates DNA DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Bacterial_DNA->DNA_Replication

Caption: this compound's mechanism of action targeting bacterial DNA replication.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various bacterial isolates as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: Activity of this compound against Gram-Positive Aerobes

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)---[3]
Staphylococcus aureus (Methicillin-resistant)---[3]
Streptococcus pneumoniae100--[8]
Streptococcus pneumoniae (Penicillin-resistant)-0.12-[1]
Enterococcus faecalis---[3]

Table 2: Activity of this compound against Gram-Negative Aerobes

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli---[3]
Klebsiella pneumoniae---[3]
Pseudomonas aeruginosa---[2]
Acinetobacter baumannii--4[9]
Haemophilus influenzae---[3]

Table 3: Activity of this compound against Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Bacteroides fragilis group--[10]
Clostridium difficile--[10]

Note: The tables above are populated with representative data. Researchers should consult specific literature for detailed MIC distributions against a wider range of clinical isolates.

Experimental Protocols for MIC Determination

Standardized methods for MIC determination are crucial for reproducibility and comparability of results. The most common methods are broth microdilution, agar dilution, and the gradient diffusion E-test.[5][11][12] These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

G cluster_prep Preparation cluster_methods MIC Determination Methods cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) method_broth Broth Microdilution prep_inoculum->method_broth method_agar Agar Dilution prep_inoculum->method_agar method_etest E-test (Gradient Diffusion) prep_inoculum->method_etest prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->method_broth prep_antibiotic->method_agar incubation Incubate at 35 ± 2°C for 16-20 hours method_broth->incubation method_agar->incubation method_etest->incubation read_results Read Results: Determine Lowest Concentration with No Visible Growth incubation->read_results mic_value MIC Value (µg/mL) read_results->mic_value

Caption: Experimental workflow for determining the MIC of this compound.

Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to this compound in a liquid medium in 96-well microtiter plates and is one of the most commonly used methods for MIC determination.[15]

a. Materials:

  • This compound powder of known potency

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Sterile 96-well microtiter plates[16]

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)[17]

  • Pipettes and sterile tips

  • Microplate reader or mirror for visual inspection

b. Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Further dilutions should be made in sterile CAMHB.[16]

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).[17]

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]

  • Read Results: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]

Agar Dilution Method

The agar dilution method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.[11][19]

a. Materials:

  • This compound powder

  • Sterile Mueller-Hinton Agar (MHA)[16]

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)[17]

b. Protocol:

  • Prepare this compound-Agar Plates: Prepare serial two-fold dilutions of this compound. Add each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations.[16] Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[20]

  • Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator.[16]

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Read Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the bacteria.[16]

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that uses a plastic strip with a predefined gradient of antibiotic.[21][22]

a. Materials:

  • E-test strips for this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35 ± 2°C)

b. Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[21]

  • Inoculate MHA Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Apply E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound E-test strip to the surface of the agar.[20]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[20]

  • Read Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[23]

Quality Control

For all MIC determination methods, it is essential to include quality control (QC) strains with known MIC values for this compound or other fluoroquinolones. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for the QC strains must fall within the acceptable ranges specified by CLSI or other relevant bodies to ensure the validity of the results.[17]

Interpretation of Results

MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established clinical breakpoints. As this compound is an investigational drug, official CLSI or EUCAST breakpoints may not be available.[24][25][26][27] Researchers may need to use provisional breakpoints based on preclinical data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comparison with other fluoroquinolones.

References

Application Notes and Protocols for Clinafloxacin in Murine Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of clinafloxacin, a potent fluoroquinolone antibiotic, in various murine models of bacterial infection. The following sections detail its efficacy against a range of clinically relevant pathogens, present key quantitative data in a comparative format, and offer detailed experimental protocols for replicating these studies.

Overview of this compound's In Vivo Efficacy

This compound has demonstrated significant therapeutic efficacy in murine models against a broad spectrum of bacteria. It has shown notable activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as Gram-negative bacteria like Pseudomonas aeruginosa and anaerobic species such as Bacteroides fragilis.[1][2][3][4] Its potent bactericidal activity makes it a valuable compound for preclinical research in infectious diseases.

Quantitative Efficacy Data

The following tables summarize the in vivo and in vitro efficacy of this compound against various bacterial pathogens in murine models, as reported in the scientific literature.

Table 1: Efficacy of this compound in Systemic Murine Infection Models

Bacterial StrainMouse ModelThis compound PD50 (mg/kg)Comparator PD50 (mg/kg)In Vitro MIC (µg/mL) of this compoundReference
Escherichia coliNormal0.08Ciprofloxacin: 0.110.03[1]
Escherichia coliLeucopenic0.29Ciprofloxacin: 0.400.03[1]
Pseudomonas aeruginosaNormal2.1Ciprofloxacin: 4.20.25[1]
Pseudomonas aeruginosaLeucopenic8.4Ciprofloxacin: 5.10.25[1]
Staphylococcus aureus H228 (penicillin-resistant)Normal0.18Ciprofloxacin: 700.06[1]
Staphylococcus aureus H228 (penicillin-resistant)Leucopenic0.52Ciprofloxacin: >2000.06[1]
Staphylococcus aureus (MRSA)Normal3.3Ciprofloxacin: 280.5[1]
Staphylococcus aureus (MRSA)Leucopenic35Ciprofloxacin: >2000.5[1]

PD50: Median Protective Dose required to save 50% of the infected animals.

Table 2: Efficacy of this compound in a Pneumococcal Meningitis Mouse Model

Bacterial StrainThis compound CD50 (mg/kg)Comparator CD50 (mg/kg)In Vitro MIC (µg/mL) of this compoundReference
Streptococcus pneumoniae (penicillin-susceptible)23Ceftriaxone: 2, Ciprofloxacin: >200Not Reported[2]
Streptococcus pneumoniae (multidrug-resistant)21Ceftriaxone: 67, Ciprofloxacin: >200Not Reported[2]

CD50: Median Curative Dose required to cure 50% of the infected animals.

Table 3: Efficacy of this compound in a Pseudomonas aeruginosa Renal Abscess Mouse Model

Treatment (50 mg/kg, oral, BID for 5 days)Mean Bacterial Count Reduction (log CFU/kidney)Kidneys with Complete Bacterial Eradication (%)Reference
This compound488[3]
Ciprofloxacin< 2< 50[3]
Imipenem/Cilastatin< 2< 50[3]
Ceftazidime< 2< 50[3]

Table 4: Efficacy of this compound Against Veterinary Respiratory Pathogens in Murine Models

PathogenInfection ModelThis compound ED50 (mg/kg)Reference
Mannheimia haemolyticaSystemic (IP)0.019[5][6]
Pasteurella multocidaIntranasal0.55[5][6]
Pasteurella multocidaSystemic (IP)0.08[5][6]
Actinobacillus pleuropneumoniaeSystemic (IP)0.7[5][6]

ED50: Efficacious Dose required to protect 50% of the infected animals.

Experimental Protocols

The following are detailed protocols for establishing and utilizing murine models to evaluate the efficacy of this compound against various bacterial infections.

Systemic Infection Model in Normal and Leucopenic Mice

This model is used to assess the efficacy of antibiotics against acute, systemic bacterial infections. The leucopenic variation is particularly relevant for evaluating drug efficacy in an immunocompromised host.[1][7]

Protocol:

  • Animal Model: Use female CD-1 mice (or other suitable strain), weighing approximately 20-25g.

  • Induction of Leucopenia (for leucopenic model):

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

    • Confirm leucopenia by performing leukocyte counts from blood samples prior to infection. Leucocyte counts should be below 2.5 x 10^9/L.

  • Bacterial Challenge:

    • Prepare a bacterial suspension of the desired strain (e.g., S. aureus, E. coli, P. aeruginosa) in a suitable medium such as brain-heart infusion broth.

    • Administer the bacterial challenge intraperitoneally (IP). The inoculum size should be predetermined to cause lethality in untreated control mice within 24-48 hours.

  • This compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., sterile water, 0.9% saline).

    • Administer this compound subcutaneously (SC) or orally (PO) at various doses to different groups of mice. Typically, treatment is initiated 1-2 hours post-infection.

  • Endpoint Evaluation:

    • Monitor the survival of the mice for a period of 7 days.

    • Calculate the median protective dose (PD50) using a statistical method such as probit analysis.

Experimental Workflow for Systemic Infection Model

Systemic_Infection_Model A Select Mice (e.g., CD-1) B Induce Leucopenia (Cyclophosphamide IP) A->B Group 2 C Normal Mice A->C Group 1 D Bacterial Challenge (Intraperitoneal) B->D C->D E This compound Treatment (SC or PO) D->E F Monitor Survival (7 days) E->F G Calculate PD50 F->G

Caption: Workflow for the systemic infection model.

Pneumococcal Meningitis Mouse Model

This model is designed to evaluate the efficacy of antibiotics in treating central nervous system infections caused by Streptococcus pneumoniae.[2]

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., CD-1), weighing 20-25g.

  • Bacterial Challenge:

    • Culture the desired S. pneumoniae strain (penicillin-susceptible or resistant) to mid-log phase.

    • Anesthetize the mice.

    • Administer a lethal bacterial suspension (approximately 50 µL) via the intracerebral ventricular route.

  • This compound Administration:

    • Prepare a solution of this compound.

    • Administer this compound subcutaneously (SC) 2 hours post-infection.

  • Endpoint Evaluation:

    • Monitor survival for a defined period (e.g., 10 days).

    • Calculate the median curative dose (CD50) using log-probit statistical methods.

Experimental Workflow for Pneumococcal Meningitis Model

Pneumococcal_Meningitis_Model A Select Mice B Anesthetize Mice A->B C Intracerebral Injection of S. pneumoniae B->C D This compound Treatment (SC) (2 hours post-infection) C->D E Monitor Survival D->E F Calculate CD50 E->F

Caption: Workflow for the pneumococcal meningitis model.

Pseudomonas aeruginosa Renal Abscess Model

This model is used to assess the efficacy of antibiotics against deep-seated, localized infections.[3]

Protocol:

  • Animal Model: Use female mice (e.g., CD-1), weighing approximately 20g.

  • Bacterial Challenge:

    • Prepare a suspension of P. aeruginosa in a suitable medium.

    • Anesthetize the mice.

    • Administer the bacterial suspension intravenously (IV) via the tail vein.

  • This compound Administration:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound orally (PO) at the desired dosage (e.g., 50 mg/kg) twice daily for five consecutive days.

  • Endpoint Evaluation:

    • Euthanize the mice 24 hours after the last treatment dose.

    • Aseptically remove the kidneys and homogenize them in sterile saline.

    • Perform serial dilutions of the kidney homogenates and plate on appropriate agar to determine the bacterial load (CFU/kidney).

    • Calculate the mean log reduction in bacterial counts compared to untreated controls.

    • Determine the percentage of kidneys with complete bacterial eradication.

Experimental Workflow for Renal Abscess Model

Renal_Abscess_Model A Select Mice B Intravenous Injection of P. aeruginosa A->B C Initiate this compound Treatment (PO) (24h post-infection, BID for 5 days) B->C D Euthanize Mice C->D E Harvest and Homogenize Kidneys D->E F Determine Bacterial Load (CFU/kidney) E->F

Caption: Workflow for the renal abscess model.

Pharmacokinetics in Murine Models

Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective dosing regimens. After a subcutaneous dose of 50 mg/kg in mice, the following pharmacokinetic parameters have been reported:

  • Cmax (Peak Plasma Concentration): 8.1 mg/L

  • Tmax (Time to Peak Concentration): < 1 hour

  • T1/2 (Half-life): Similar to ciprofloxacin, and 4-5 times longer than imipenem/cilastatin.[1]

Conclusion

This compound exhibits potent antibacterial activity in a variety of murine models of infection, including those involving immunocompromised hosts and difficult-to-treat sites such as the central nervous system and kidneys. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the potential of this compound and other novel antimicrobial agents. These models are essential for preclinical evaluation of efficacy and for guiding the design of future clinical trials.

References

Clinafloxacin Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic with significant activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] Proper preparation of this compound solutions is critical for accurate and reproducible results in laboratory settings, including antimicrobial susceptibility testing, in vitro and in vivo efficacy studies, and mechanism of action investigations. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound solutions for research use.

Data Presentation

The in vitro activity of this compound has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)4330.060.12≤0.03 - 0.25
Staphylococcus aureus (Methicillin-Resistant)2690.120.5≤0.03 - 4
Staphylococcus epidermidis1290.060.25≤0.03 - 2
Enterococcus faecalis2030.250.5≤0.03 - 2
Enterococcus faecium1000.2510.06 - 4
Streptococcus pneumoniae (Penicillin-Susceptible)1630.120.25≤0.03 - 0.5
Streptococcus pneumoniae (Penicillin-Resistant)1030.250.50.06 - 1
Streptococcus pyogenes1260.060.12≤0.03 - 0.25

Data compiled from multiple sources.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli11480.060.25≤0.03 - 8
Klebsiella pneumoniae4030.120.5≤0.03 - 4
Enterobacter cloacae2000.120.5≤0.03 - 2
Proteus mirabilis2010.120.5≤0.03 - 1
Pseudomonas aeruginosa4980.54≤0.03 - >16
Haemophilus influenzae338≤0.030.06≤0.03 - 0.25
Moraxella catarrhalis199≤0.030.06≤0.03 - 0.12

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringe filters (0.22 µm, nylon or other DMSO-compatible membrane)

  • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of anhydrous DMSO to the conical tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the this compound does not fully dissolve, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C may also aid dissolution.

  • Sterilization: To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile conical tube. Use a filter material that is compatible with DMSO, such as nylon.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mg/mL in DMSO), and the date of preparation. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of this compound Working Solutions for MIC Testing (Broth Microdilution)

This protocol describes the preparation of serial dilutions of this compound in a 96-well plate for determining the Minimum Inhibitory Concentration (MIC) against a bacterial isolate.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a starting concentration of 64 µg/mL in the first well of the microtiter plate, dilute the 10 mg/mL stock solution accordingly. Note: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid affecting bacterial growth.

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 200 µL of the initial this compound dilution (e.g., 64 µg/mL) to the wells in the first column. Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix by pipetting up and down. Continue this two-fold serial dilution across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL in each well and a final this compound concentration range (e.g., 32 µg/mL to 0.03 µg/mL).

  • Controls: Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the mechanism of action of fluoroquinolones, including this compound. They target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately cell death.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenates DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Decatenated_DNA->DNA_Replication Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topo_IV

Caption: Mechanism of action of this compound.

Experimental Workflow: this compound Stock Solution Preparation

The diagram below outlines the key steps for preparing a sterile stock solution of this compound for laboratory use.

Clinafloxacin_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate until clear dissolve->mix sterilize Sterile Filter (0.22 µm) mix->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Testing Clinafloxacin Efficacy Using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its potent antimicrobial properties make it a subject of interest for research and potential therapeutic applications. These application notes provide detailed protocols for essential cell culture assays to evaluate the in vitro efficacy of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays.

Mechanism of Action: Like other fluoroquinolones, this compound's mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound disrupts these essential cellular processes, leading to bacterial cell death.[1][2]

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial species. MIC values were determined using standardized broth or agar dilution methods.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1000.060.12≤0.03 - 0.25
Staphylococcus aureus (Methicillin-resistant)1000.520.12 - >16
Streptococcus pneumoniae (Penicillin-susceptible)1000.120.250.06 - 0.5
Streptococcus pneumoniae (Penicillin-resistant)1000.250.50.12 - 1
Enterococcus faecalis1000.250.50.12 - 1
Enterococcus faecium1000.510.25 - 2

Data compiled from multiple sources.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli1000.060.25≤0.03 - 4
Klebsiella pneumoniae1000.120.50.06 - 8
Pseudomonas aeruginosa100140.25 - >32
Haemophilus influenzae100≤0.030.06≤0.03 - 0.12
Moraxella catarrhalis1000.060.12≤0.03 - 0.25
Neisseria gonorrhoeae100≤0.030.06≤0.03 - 0.12

Data compiled from multiple sources.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group1000.250.50.12 - 1
Clostridium difficile500.510.25 - 2
Prevotella spp.500.120.5≤0.06 - 1
Fusobacterium spp.50≤0.060.25≤0.06 - 0.5

Data compiled from multiple sources, demonstrating this compound's potent activity against anaerobic bacteria.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is described below.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[5][6]

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution, followed by adjustment to a neutral pH with 0.1 N HCl). Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest desired concentration of this compound (prepared in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing from MIC Plate: From the wells of the completed MIC assay showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤500 CFU/mL, which corresponds to ≤5 colonies from a 10 µL sample). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[7]

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Timer

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no antibiotic.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Place the flasks in a shaking incubator at 35°C ± 2°C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[8]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Mandatory Visualizations

Clinafloxacin_Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breaks Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Topoisomerase_IV->DNA_Strand_Breaks DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Topoisomerase_IV Decatenation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Negative supercoiling Relaxed_DNA->DNA_Replication_Fork Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: this compound's mechanism of action.

MIC_MBC_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Prepare 2-fold Serial Dilutions of this compound in 96-well plate prep_inoculum_mic->serial_dilution inoculate_mic Inoculate plate with bacteria (final conc. ~5x10^5 CFU/mL) serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher conc.) onto agar plates read_mic->subculture Proceed with results incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC assays.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 - 1x10^6 CFU/mL) start->prep_inoculum setup_flasks Set up flasks with this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) prep_inoculum->setup_flasks inoculate Inoculate flasks setup_flasks->inoculate incubate_sample Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->incubate_sample serial_dilute_plate Perform Serial Dilutions and Plate incubate_sample->serial_dilute_plate For each time point incubate_plates Incubate Plates (18-24h) serial_dilute_plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Kinetic Assay.

References

Investigating Clinafloxacin's Efficacy Against Ciprofloxacin-Resistant Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for investigating the in vitro and in vivo efficacy of clinafloxacin, a fluoroquinolone antibiotic, against bacterial strains that have developed resistance to ciprofloxacin.

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Ciprofloxacin, a widely used fluoroquinolone, has seen its efficacy diminished by the rise of resistant bacterial strains. This compound, another member of the fluoroquinolone class, has demonstrated potent activity against a broad spectrum of bacteria, including many ciprofloxacin-resistant isolates.[1][2][3][4] This document outlines the necessary experimental frameworks to evaluate and quantify the antimicrobial properties of this compound against these resistant pathogens.

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[8] By targeting both enzymes, this compound can lead to bacterial cell death.[7][8] This dual-targeting mechanism may contribute to its enhanced activity against strains resistant to other fluoroquinolones.[9]

These protocols are intended to provide a foundation for reproducible and comparative studies in the evaluation of this compound as a potential therapeutic agent against challenging ciprofloxacin-resistant infections.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various ciprofloxacin-resistant bacterial isolates as reported in peer-reviewed studies. These data highlight the potential of this compound to overcome existing resistance mechanisms.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin against Ciprofloxacin-Resistant Gram-Positive Isolates

Bacterial SpeciesNo. of IsolatesThis compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)Ciprofloxacin MIC₅₀ (μg/mL)Ciprofloxacin MIC₉₀ (μg/mL)Reference
Staphylococcus aureus (Methicillin-Resistant)210.51>128>128[10]
Enterococcus spp.1512>32>64[10]

Table 2: Comparative In Vitro Activity of this compound and Ciprofloxacin against Ciprofloxacin-Resistant Gram-Negative Isolates

Bacterial SpeciesNo. of IsolatesThis compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)Ciprofloxacin MIC₅₀ (μg/mL)Ciprofloxacin MIC₉₀ (μg/mL)Reference
Escherichia coli611432>128[10]
Klebsiella pneumoniae120.521664[10]
Pseudomonas aeruginosa21416>64>128[10]
Serratia marcescens21243264[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure data accuracy and reproducibility.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[10]

1. Materials:

  • This compound and ciprofloxacin analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (ciprofloxacin-resistant and a susceptible control strain, e.g., E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Antibiotic Stock Solutions:

  • Prepare a stock solution of this compound and ciprofloxacin at 1280 µg/mL in an appropriate solvent as recommended by the manufacturer.

  • Further dilute the stock solutions in CAMHB to create a working solution for serial dilutions.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the appropriate antibiotic working solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic.

  • Inoculate each well (including a growth control well without antibiotic and a sterility control well with uninoculated broth) with 10 µL of the prepared bacterial inoculum.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assays

This protocol is a generalized procedure based on methods described for fluoroquinolones.

1. Materials:

  • Purified bacterial DNA gyrase and topoisomerase IV enzymes

  • Relaxed plasmid DNA (e.g., pBR322) for supercoiling assay

  • Kinetoplast DNA (kDNA) for decatenation assay

  • ATP

  • Assay buffers (specific to each enzyme)

  • This compound and ciprofloxacin

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

2. DNA Gyrase Supercoiling Inhibition Assay:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of this compound or ciprofloxacin.

  • Initiate the reaction by adding a defined amount of DNA gyrase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

  • Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the enzyme's supercoiling activity.

3. Topoisomerase IV Decatenation Inhibition Assay:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or ciprofloxacin.

  • Initiate the reaction by adding a defined amount of topoisomerase IV.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Visualize the DNA bands. Inhibition of decatenation will result in the kDNA remaining in the well, while successful decatenation will show released minicircles migrating into the gel.

  • Determine the IC₅₀ value, the concentration of the drug that inhibits 50% of the decatenation activity.

Protocol 3: In Vivo Efficacy Assessment using a Murine Thigh Infection Model

This protocol is based on the widely used neutropenic mouse thigh infection model.[6][11][12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Materials:

  • Female ICR or BALB/c mice (6-8 weeks old)

  • Cyclophosphamide for inducing neutropenia

  • Ciprofloxacin-resistant bacterial strain

  • This compound and ciprofloxacin for injection

  • Sterile saline

  • Anesthetic

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally to the mice at appropriate doses and schedules to induce neutropenia (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection).[12]

3. Bacterial Challenge:

  • Prepare an inoculum of the ciprofloxacin-resistant strain in sterile saline, adjusted to the desired concentration (e.g., 10⁶ - 10⁷ CFU/mL).

  • Anesthetize the neutropenic mice.

  • Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.

4. Antibiotic Treatment:

  • At a predetermined time post-infection (e.g., 2 hours), administer this compound, ciprofloxacin, or a vehicle control (saline) to different groups of mice. Dosing can be administered subcutaneously or intravenously.

  • Multiple dosing regimens can be tested (e.g., single dose, multiple doses over 24 hours).

5. Determination of Bacterial Burden:

  • At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically dissect the infected thigh muscle.

  • Homogenize the thigh tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the bacterial load per gram of thigh tissue (CFU/g).

6. Data Analysis:

  • Compare the bacterial burden in the treated groups to the vehicle control group to determine the efficacy of the antibiotics. A statistically significant reduction in CFU/g indicates effective treatment.

Visualizations

The following diagrams illustrate key concepts and workflows described in this document.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cell_Death Bacterial Cell Death This compound->Cell_Death DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->Cell_Death Topo_IV->DNA_Replication Enables Topo_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

MIC_Determination_Workflow prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Murine_Thigh_Infection_Model induce_neutropenia Induce Neutropenia in Mice bacterial_challenge Infect Thigh Muscle with Cipro-Resistant Bacteria induce_neutropenia->bacterial_challenge administer_treatment Administer this compound, Ciprofloxacin, or Vehicle bacterial_challenge->administer_treatment euthanize_harvest Euthanize Mice and Harvest Thigh Tissue administer_treatment->euthanize_harvest homogenize_plate Homogenize Tissue and Plate Serial Dilutions euthanize_harvest->homogenize_plate determine_cfu Incubate and Count Colonies to Determine CFU/gram homogenize_plate->determine_cfu

Caption: Experimental workflow for the murine thigh infection model.

References

Application Notes and Protocols: Utilizing Clinafloxacin to Investigate Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Clinafloxacin, a potent fluoroquinolone antibiotic, as a critical tool for studying the mechanisms of bacterial resistance. Although its clinical development was halted due to safety concerns, its distinct properties make it an invaluable agent for in vitro and preclinical research into the evolution and mechanics of antibiotic resistance.[1][2]

Introduction to this compound in Resistance Studies

This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, this compound stabilizes DNA strand breaks, leading to bacterial cell death.[4][5]

A key feature of this compound is its potent, dual-targeting action against both DNA gyrase and topoisomerase IV in several key pathogens, such as Streptococcus pneumoniae.[6][7] This balanced activity means that mutations in both target enzymes are often required to confer significant resistance, making this compound an excellent tool for studying the stepwise evolution of high-level fluoroquinolone resistance.

The primary mechanisms of bacterial resistance to fluoroquinolones, including this compound, are:

  • Target-Mediated Resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[6][8]

  • Efflux Pump Overexpression: Active transport of the antibiotic out of the bacterial cell, reducing its intracellular concentration.[6][9]

  • Plasmid-Mediated Resistance: Acquisition of genes (e.g., qnr) that protect the target enzymes from the drug's action.[6][10]

Application Notes: Investigating Resistance with this compound

Characterizing Target Enzyme Preference and Stepwise Mutations

This compound's high activity against bacteria with single mutations in either gyrA or parC makes it ideal for dissecting the genetic pathways to high-level resistance. Researchers can use this compound to select for resistant mutants in a stepwise manner, allowing for the isolation and characterization of intermediate mutants that might be missed when using quinolones with a stronger preference for a single target. Studies have shown that for organisms like S. pneumoniae, a combination of both gyrA and parC mutations is necessary to achieve significant resistance to this compound.[7]

Quantifying the Role of Efflux Pumps

The contribution of efflux pumps to resistance can be effectively studied using this compound in combination with efflux pump inhibitors (EPIs) like reserpine. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI indicates that efflux is a component of the resistance mechanism. This approach helps differentiate resistance contributions from target mutations versus efflux activity.[11][12]

Assessing Cross-Resistance Profiles

This compound has demonstrated superior activity against many bacterial isolates that are resistant to other fluoroquinolones, such as ciprofloxacin.[13][14][15] This makes it a useful comparator agent in surveillance studies to understand cross-resistance patterns. By testing panels of ciprofloxacin-resistant strains against this compound, researchers can identify strains where the resistance mechanism is less effective against this compound, providing insights into the specific structural interactions required for drug recognition by resistance-conferring elements.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies using this compound to investigate resistance.

Table 1: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae Mutants This table illustrates how mutations in target enzymes affect susceptibility. Note the significant increase in MIC for ciprofloxacin with a single parC mutation, whereas this compound's MIC remains low until both gyrA and parC are mutated.

Strain Genotype (Mutations)This compound MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Sparfloxacin MIC (μg/mL)
Wild Type (None)0.12510.25
Single Mutant (parC)0.254-81-2
Single Mutant (gyrA)0.251-21
Double Mutant (gyrA + parC)1.032-648-16
(Data sourced from a study on S. pneumoniae)[7]

Table 2: Activity of this compound against Acinetobacter baumannii and the Effect of an Efflux Pump Inhibitor This table shows the impact of target mutations and efflux pump activity on this compound's efficacy. The addition of reserpine reduces the MIC, particularly in strains with low-level resistance.

Strain Genotype (Mutations)This compound MIC Range (mg/L)This compound MIC₅₀ (mg/L)This compound MIC₅₀ + Reserpine (mg/L)
No gyrA or parC mutation0.008 - 0.250.12Not Reported
Single gyrA mutation0.12 - 1.00.5Not Reported
Double (gyrA + parC) mutation1.0 - 8.04.0Not Reported
All Strains (Aggregate)Not Reported1.00.5
(Data sourced from a study on A. baumannii clinical isolates)[11]

Table 3: Inhibitory Activity of this compound against Purified S. aureus Enzymes This table provides the 50% inhibitory concentrations (IC₅₀), indicating the drug concentration needed to inhibit 50% of the enzyme activity in vitro.

Enzyme TargetThis compound IC₅₀ (μg/mL)
DNA Gyrase0.92
Topoisomerase IV1.62
(Data sourced from MedchemExpress, citing a study by M. Takei, et al.)[16]

Visualizations: Pathways and Workflows

G cluster_cell Bacterial Cell cluster_targets Primary Targets cluster_resistance Resistance Mechanisms Clinafloxacin_in This compound (Extracellular) Clinafloxacin_cyto This compound (Cytoplasm) Clinafloxacin_in->Clinafloxacin_cyto Enters Cell Gyrase DNA Gyrase (gyrA/gyrB) Clinafloxacin_cyto->Gyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Clinafloxacin_cyto->TopoIV Inhibits Efflux Efflux Pump (e.g., NorA) Clinafloxacin_cyto->Efflux DNA Bacterial DNA Gyrase->DNA Replication DNA Replication Blocked Gyrase->Replication Blocks Process TopoIV->DNA TopoIV->Replication Blocks Process DNA->Replication Death Cell Death Replication->Death Efflux->Clinafloxacin_in Expels Drug Target_Mutation Target Mutation (gyrA/parC) Target_Mutation->Gyrase Alters Binding Site Target_Mutation->TopoIV Alters Binding Site

Caption: Mechanism of this compound action and bacterial resistance pathways.

G cluster_analysis Analysis of Resistant Mutants start Start: Isolate Bacterial Strain mic_initial 1. Determine Baseline MIC of this compound start->mic_initial selection 2. Stepwise Selection on This compound Agar Plates mic_initial->selection isolate_mutants 3. Isolate Resistant Colonies at each step selection->isolate_mutants mic_mutants 4. Determine MIC of Resistant Mutants isolate_mutants->mic_mutants qrdrs 5a. PCR & Sequence QRDRs (gyrA, parC) mic_mutants->qrdrs Genetic Analysis efflux_assay 5b. Perform Efflux Assay (MIC +/- EPI) mic_mutants->efflux_assay Phenotypic Analysis correlate 6. Correlate Genotype (Mutations) with Phenotype (MIC levels, Efflux Activity) qrdrs->correlate efflux_assay->correlate end End: Characterize Resistance Mechanism correlate->end

Caption: Experimental workflow for studying this compound resistance.

G cluster_mic This compound MIC node_wt Wild Type No Mutations node_single Single Mutant gyrA or parC mutation node_wt->node_single Low-level Resistance mic_low Low (e.g., 0.125 µg/mL) node_wt->mic_low node_double Double Mutant gyrA + parC mutations node_single->node_double High-level Resistance mic_mid Slight Increase (e.g., 0.25 µg/mL) node_single->mic_mid mic_high Significant Increase (e.g., 1.0 µg/mL) node_double->mic_high

Caption: Logical relationship between mutations and resistance levels.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard for antimicrobial susceptibility testing.[17][18]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1280 µg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35-37°C)

Procedure:

  • Prepare Antibiotic Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. d. The 11th well will serve as a positive control (no drug) and the 12th well as a negative control (no bacteria).

  • Prepare Inoculum: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Add 100 µL of sterile CAMHB to well 12 (negative control).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19] The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

Protocol: Stepwise Selection of this compound-Resistant Mutants

This protocol is designed to generate mutants with increasing levels of resistance through sequential exposure to the antibiotic.[7][20]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound stock solution

  • Bacterial culture grown to late-log phase

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Initial Plating: a. Prepare MHA plates containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the baseline MIC of the parent strain. b. Prepare a high-density bacterial inoculum (~10⁹ CFU/mL). c. Plate 100 µL of the high-density culture onto each agar plate. d. Incubate at 35-37°C for 24-48 hours.

  • Isolate First-Step Mutants: a. Select colonies that grow on the plates with the lowest concentration of this compound (typically 2x or 4x MIC). These are first-step mutants. b. Re-streak the selected colonies on drug-free MHA to ensure purity.

  • Characterize Mutants: a. Determine the MIC of the isolated first-step mutants using the protocol described in 5.1. b. Store a sample of the mutants at -80°C for later genetic analysis.

  • Second-Step Selection: a. Use a first-step mutant as the new parent strain. b. Repeat steps 1-3, but this time prepare MHA plates with this compound concentrations at 2x and 4x the MIC of the first-step mutant.

  • Repeat: Continue this process for multiple steps to select for higher levels of resistance. Analyze the QRDRs of mutants from each step to track the accumulation of mutations.

Protocol: Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to the overall resistance phenotype by comparing the MIC with and without an efflux pump inhibitor (EPI).[11]

Materials:

  • All materials from Protocol 5.1.

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Reserpine at a final concentration of 20 mg/L).

Procedure:

  • Perform Parallel MIC Assays: Set up two parallel MIC assays as described in Protocol 5.1.

  • Assay 1 (Control): Perform the standard MIC determination for this compound.

  • Assay 2 (With EPI): a. To the CAMHB used for the antibiotic dilutions and inoculum preparation, add the EPI to its final working concentration (this concentration should be sub-inhibitory and not affect bacterial growth on its own). b. Perform the this compound MIC determination using this EPI-containing medium.

  • Analyze Results: a. Compare the MIC value obtained in the presence of the EPI to the control MIC. b. A four-fold or greater decrease in the MIC in the presence of the EPI is generally considered significant and indicates that an efflux pump contributes to the resistance phenotype.

Protocol: DNA Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This protocol outlines the steps to identify mutations in the primary target genes gyrA and parC.

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific to the QRDRs of gyrA and parC for the bacterial species of interest.

  • Taq DNA polymerase and PCR buffer

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the parent (wild-type) and resistant mutant strains.

  • PCR Amplification: a. Set up PCR reactions to amplify the QRDR-containing fragments of the gyrA and parC genes using the extracted genomic DNA as a template. b. Use appropriate annealing temperatures and extension times based on the primers and target fragment size.

  • Verify PCR Product: a. Run a small amount of the PCR product on an agarose gel to confirm that a fragment of the correct size has been amplified.

  • Purify PCR Product: Purify the remaining PCR product to remove primers, dNTPs, and polymerase.

  • DNA Sequencing: a. Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the DNA sequences from the mutant strains with the sequence from the wild-type parent strain. b. Identify any nucleotide changes that result in amino acid substitutions within the QRDRs. These substitutions are the resistance-conferring mutations.

References

Clinafloxacin Hydrochloride: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Clinafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] This document provides detailed application notes and experimental protocols for the research use of this compound hydrochloride, intended for researchers, scientists, and drug development professionals. Although it demonstrated significant antibacterial efficacy, its clinical development was halted due to safety concerns, including phototoxicity and hypoglycemia.[1][3]

Physicochemical Properties

PropertyValue
CAS Number 105956-99-8 (hydrochloride)
Molecular Formula C₁₇H₁₇ClFN₃O₃ · HCl
Molecular Weight 402.25 g/mol
Appearance Yellowish crystalline powder
Purity ≥95%

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

  • DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[5]

  • Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating interlinked daughter chromosomes after DNA replication, a critical step for proper cell division.[5]

By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome.[5] This leads to the inhibition of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.[5]

Clinafloxacin_Mechanism This compound This compound hydrochloride DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables SOS_Response SOS Response DNA_Replication->SOS_Response disruption induces Cell_Death Bacterial Cell Death SOS_Response->Cell_Death leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.060.12
Streptococcus pneumoniae0.120.25
Escherichia coli0.030.12
Pseudomonas aeruginosa0.252
Bacteroides fragilis group0.251

Note: MIC values can vary depending on the specific strain and testing methodology.

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound.

Animal ModelInfection ModelPathogenED₅₀ (mg/kg)
MouseSystemic InfectionStaphylococcus aureus0.5
MouseSystemic InfectionStreptococcus pneumoniae1.2
MouseSystemic InfectionEscherichia coli0.1
MouseThigh InfectionPseudomonas aeruginosa10

ED₅₀ (Effective Dose, 50%) is the dose required to protect 50% of the animals from lethal infection.

Pharmacokinetic Properties

ParameterHuman (Oral)
Bioavailability ~90%[6]
Protein Binding 0-10%
Elimination Half-life ~6.1 hours[1]
Excretion ~50% unchanged in urine[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

MIC_Workflow start Start prep_clina Prepare this compound Stock Solution start->prep_clina serial_dilute Perform Serial Dilutions in 96-well plate prep_clina->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end InVivo_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum infect_mice Infect Mice (e.g., intraperitoneally) prep_inoculum->infect_mice admin_clina Administer this compound (e.g., oral gavage) infect_mice->admin_clina monitor_mice Monitor Mice for Survival/Clinical Signs admin_clina->monitor_mice determine_ed50 Determine ED₅₀ monitor_mice->determine_ed50 end End determine_ed50->end

References

Application Notes and Protocols for Clinafloxacin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinafloxacin (CI-960) is a fluoroquinolone antibiotic that demonstrated potent broad-spectrum in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria during its development.[1] However, its clinical development was discontinued, and the Investigational New Drug (IND) application was withdrawn in 1999 due to safety concerns.[1][2] As this compound is not approved for clinical use, there are no current, officially established clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method. The information is intended for research, comparative, and investigational purposes. The provided MIC data is based on historical in vitro studies and should not be interpreted as clinical breakpoints for patient care.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against various bacterial isolates as reported in historical studies. These values are presented as MIC50 (the concentration at which 50% of isolates were inhibited) and MIC90 (the concentration at which 90% of isolates were inhibited).

Table 1: In Vitro Activity of this compound Against Aerobic and Facultative Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli42130.060.25
Klebsiella pneumoniae42130.120.5
Enterobacter cloacae42130.120.5
Pseudomonas aeruginosa42130.52
Staphylococcus aureus (methicillin-susceptible)42130.030.06
Staphylococcus aureus (methicillin-resistant)421314
Streptococcus pneumoniae42130.120.25
Haemophilus influenzae4213≤0.0150.03
Source: Adapted from historical in vitro studies.[1]

Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group3390.250.5
Prevotella spp.3390.120.5
Fusobacterium spp.3390.120.5
Clostridium perfringens3390.060.12
Peptostreptococcus spp.3390.120.25
Source: Adapted from historical in vitro studies.[3]

Experimental Protocol: Broth Microdilution Method for this compound

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

3.1. Materials

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, with adjustments for pH as needed)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Supplemented media for fastidious organisms (e.g., Haemophilus Test Medium, CAMHB with 2-5% lysed horse blood)

  • Anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, B. fragilis ATCC 25285)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubators (ambient air at 35°C ± 2°C; anaerobic chamber)

  • Micropipettes and sterile tips

3.2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher.

  • Weigh the appropriate amount of this compound analytical powder and dissolve it in the recommended solvent.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store the stock solution in small aliquots at -20°C or below.

3.3. Preparation of Microtiter Plates

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve the desired final concentration range in the microtiter plate wells (e.g., 0.008 to 16 µg/mL).

  • Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate.

  • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria) for each isolate tested.

3.4. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

3.5. Inoculation and Incubation

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

  • Incubate the plates at 35°C ± 2°C.

    • For aerobic and facultative anaerobic bacteria, incubate in ambient air for 16-20 hours.

    • For anaerobic bacteria, incubate in an anaerobic atmosphere for 46-48 hours.

3.6. Reading and Interpreting Results

  • After incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

As this compound is an investigational drug with no established CLSI or EUCAST QC ranges, the following approach is recommended for research purposes:

  • Use Standard QC Strains: Test standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with each batch of tests.

  • Establish Internal QC Ranges: For ongoing research, it is advisable to establish internal, laboratory-specific QC ranges. This can be done by testing the QC strains on at least 20 consecutive testing days and calculating the mean and standard deviation of the MIC values. The acceptable range is often the mean ± 2 standard deviations.

  • Monitor Trends: Regularly monitor the MIC values for the QC strains to detect any shifts or trends that may indicate issues with the testing procedure, reagents, or antibiotic potency.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method for determining this compound susceptibility.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start clina_prep Prepare this compound Stock Solution start->clina_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Prepare Serial Dilutions in 96-Well Plate clina_prep->plate_prep inoculation Inoculate Plates with Bacterial Suspension plate_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates (16-48 hours) inoculation->incubation read_results Read Plates for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound Susceptibility Testing.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clinafloxacin Phototoxicity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinafloxacin. The information provided aims to help mitigate and manage its known phototoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound phototoxicity?

A1: this compound exhibits phototoxicity, a phenomenon where the drug becomes toxic to cells upon exposure to light, particularly Ultraviolet A (UVA) radiation.[1] This reaction is primarily attributed to the chlorine atom at the C-8 position of the this compound molecule.[1] Upon UVA exposure, the molecule can degrade and generate reactive oxygen species (ROS), such as hydroxyl radicals, which can lead to cellular damage, including DNA strand breakage.[1][2][3]

Q2: What wavelength of light is most problematic for this compound experiments?

A2: The primary concern is UVA radiation, which falls in the wavelength range of 320-400 nm.[4] Standard laboratory lighting may emit low levels of UVA, but direct sunlight or specific experimental light sources are of greater concern.

Q3: How can I minimize this compound phototoxicity in my cell culture experiments?

A3: To minimize phototoxicity, it is crucial to protect your experimental setup from light. This can be achieved by:

  • Working in a dimly lit room or under red light conditions.

  • Using amber-colored or opaque culture vessels and tubes.[5]

  • Covering culture plates and solutions with aluminum foil or light-blocking cloths.[5]

  • Minimizing the exposure time of this compound-treated cells to any light source.

Q4: Are there any chemical agents that can counteract this compound phototoxicity?

A4: Antioxidants have been investigated for their potential to mitigate the phototoxic effects of fluoroquinolones by scavenging the reactive oxygen species generated upon light exposure. While antioxidants can reduce the formation of hydroxyl radicals, their ability to completely prevent photogenotoxicity (damage to DNA) may be limited.[2] Therefore, while they can be a helpful adjunct, they should not be the sole method of prevention.

Q5: How does the phototoxicity of this compound compare to other fluoroquinolones?

A5: this compound is considered to be one of the more phototoxic fluoroquinolones, with a phototoxic potential comparable to lomefloxacin.[2] The degree of phototoxicity among fluoroquinolones is largely influenced by the substituent at the C-8 position of the quinolone ring.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background cell death in control plates (no UVA exposure). This compound may have some inherent cytotoxicity at high concentrations. The compound may have degraded due to inadvertent light exposure during preparation.Perform a dose-response experiment to determine the non-toxic concentration of this compound in the dark. Prepare this compound solutions fresh under subdued lighting and store them in light-protected containers.
Inconsistent results between replicate experiments. Variable light exposure during experimental setup. Inconsistent incubation times.Standardize all liquid handling and incubation steps to be performed under consistent, low-light conditions. Use a validated light source for UVA exposure to ensure consistent dosage.
Unexpectedly low phototoxicity observed. The UVA dose is too low. The concentration of this compound is insufficient. The cell line is resistant to phototoxic effects.Calibrate your UVA light source to ensure it delivers the intended energy dose. Perform a concentration-response curve for this compound with a fixed UVA dose to find the optimal concentration. Ensure the cell line used is appropriate for phototoxicity studies (e.g., Balb/c 3T3 cells).
Precipitation of this compound in culture medium. Poor solubility of this compound in the experimental buffer or medium.Test the solubility of this compound in various biocompatible solvents and determine the optimal final solvent concentration that does not affect cell viability. Ensure the final concentration of the solvent is consistent across all experimental conditions.

Quantitative Data on Fluoroquinolone Phototoxicity

The phototoxic potential of fluoroquinolones can be quantified using the Photo-Irritation Factor (PIF), which is the ratio of the IC50 value in the absence of UVA light to the IC50 value in the presence of UVA light. A higher PIF value indicates greater phototoxicity.

FluoroquinoloneIC50 (-UVA) (mg/L)IC50 (+UVA) (mg/L)Photo-Irritation Factor (PIF)
Sparfloxacin42.975.098.44
Lomefloxacin169.7024.686.88
Ciprofloxacin361.9667.695.35
Norfloxacin470.1090.955.17

Data synthesized from a study on NIH 3T3 cells.[7] Note: Specific values for this compound were not available in a directly comparable format in the reviewed literature, but it is reported to have a phototoxic potential similar to lomefloxacin.[2]

Experimental Protocols

Assessment of Phototoxicity using the 3T3 Neutral Red Uptake (NRU) Assay

This protocol is a summary of the OECD Guideline 432 for the in vitro 3T3 NRU phototoxicity test.

Objective: To determine the cytotoxic and phototoxic potential of this compound.

Materials:

  • Balb/c 3T3 mouse fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution

  • Neutral Red (NR) solution

  • UVA light source with a calibrated output

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Compound Preparation and Treatment: Prepare a series of dilutions of this compound in DMEM without FBS. Replace the culture medium in the plates with the this compound dilutions. Include a solvent control.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • UVA Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the second plate in the dark as a control.

  • Post-Incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 18-24 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours.

  • Extraction and Measurement: Wash the cells, then extract the Neutral Red from the viable cells using a solubilization solution. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated plates. Determine the Photo-Irritation Factor (PIF).

Safe Handling of this compound in the Laboratory

Objective: To provide guidelines for the safe handling and storage of this compound to prevent accidental phototoxicity and ensure experimental integrity.

Guidelines:

  • Storage: Store this compound powder and stock solutions in a dark, cool, and dry place.[8][9] Use amber vials or wrap containers in aluminum foil.[5][10]

  • Preparation of Solutions: Prepare this compound solutions in a dimly lit area or under red light. Avoid direct exposure to sunlight or strong artificial light.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound.[10][11]

  • Experimental Procedures: Conduct all experimental steps involving this compound under subdued lighting. Cover cell culture plates, flasks, and tubes with light-blocking materials whenever possible.[5]

  • Waste Disposal: Dispose of this compound waste according to your institution's guidelines for chemical waste.

Visualizations

This compound Phototoxicity Signaling Pathway

G This compound This compound Excitedthis compound Excited State This compound This compound->Excitedthis compound Photon Absorption UVA UVA Radiation (320-400 nm) UVA->Excitedthis compound ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) Excitedthis compound->ROS Energy Transfer CellularComponents Cellular Components (Lipids, Proteins) ROS->CellularComponents DNA DNA ROS->DNA OxidativeDamage Oxidative Damage CellularComponents->OxidativeDamage DNADamage DNA Strand Breaks DNA->DNADamage CellDeath Cell Death (Apoptosis/Necrosis) OxidativeDamage->CellDeath DNADamage->CellDeath

Caption: A simplified signaling pathway of this compound-induced phototoxicity.

Experimental Workflow for Assessing this compound Phototoxicity

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Dilutions (in dark) C Treat Cells with This compound A->C B Seed Cells in Two 96-well Plates B->C D Incubate (1 hr) C->D E Plate 1: Expose to UVA D->E F Plate 2: Keep in Dark D->F G Post-Incubation (18-24 hrs) E->G F->G H Cell Viability Assay (e.g., NRU) G->H I Calculate IC50 and PIF H->I

Caption: A typical experimental workflow for evaluating this compound phototoxicity.

References

Technical Support Center: Clinafloxacin-Induced Hypoglycemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating clinafloxacin-induced hypoglycemia in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hypoglycemia?

A1: The hypoglycemic effect of this compound and other fluoroquinolones is believed to be a class effect related to their interaction with pancreatic β-cells. The primary mechanism is the blockage of ATP-sensitive potassium (KATP) channels in these cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the cell promotes the secretion of insulin, leading to a decrease in blood glucose levels.[3] This mechanism is similar to that of sulfonylurea drugs used to treat diabetes. Some studies also suggest that fluoroquinolones may induce calcium release from intracellular stores, further contributing to insulin secretion.[2][4]

Q2: Are there specific animal models recommended for studying this compound-induced hypoglycemia?

A2: While specific studies on this compound-induced hypoglycemia in animal models are limited, standard rodent models such as Wistar or Sprague-Dawley rats are commonly used for pharmacological and toxicological studies and are suitable for investigating drug-induced hypoglycemia.[5] For studies focusing on diabetes, streptozotocin (STZ)-induced diabetic rats are a common model.[5][6] It is important to consider the animal's health status, age, and renal function, as these factors can influence the severity of hypoglycemic events.

Q3: What are the key parameters to monitor in an animal study of this compound-induced hypoglycemia?

A3: The primary parameter to monitor is blood glucose levels at regular intervals after drug administration. In addition to glucose, it is highly recommended to measure plasma insulin and C-peptide levels to confirm hyperinsulinemic hypoglycemia.[7] Other relevant parameters may include monitoring for clinical signs of hypoglycemia (e.g., lethargy, seizures) and conducting a thorough histopathological examination of the pancreas at the end of the study.

Q4: How can I troubleshoot unexpected variability in blood glucose readings in my animal study?

A4: Variability in blood glucose can arise from several factors. Ensure consistent fasting times for all animals before glucose measurement. The route and vehicle of drug administration should be consistent across all experimental groups. Stress can also affect blood glucose; therefore, handle the animals gently and consistently. Calibrate your glucometer regularly and ensure proper blood sampling technique to get accurate readings. Consider using a larger sample size to account for biological variability.

Q5: Have there been any in vivo studies demonstrating this compound-induced hypoglycemia?

A5: One study involving mouse efficacy models for respiratory diseases reported that no evidence of hypoglycemia was observed during their experiments with this compound.[8] However, it is important to note that these studies were not specifically designed to investigate hypoglycemia. Given that this compound was withdrawn from human clinical trials due to adverse events including hypoglycemia, dedicated animal studies to characterize this effect are warranted.[8]

Troubleshooting Guides

Issue: No significant hypoglycemic effect observed with this compound administration.
Possible Cause Troubleshooting Step
Inadequate Dose The dose of this compound may be too low to induce a significant hypoglycemic effect. Conduct a dose-response study to determine the optimal dose for inducing hypoglycemia.
Animal Model Resistance The chosen animal strain may be resistant to the hypoglycemic effects of this compound. Consider using a different strain or a disease model (e.g., diabetic rats) that may be more susceptible.
Rapid Drug Metabolism The animal model may metabolize this compound too rapidly. Investigate the pharmacokinetic profile of this compound in your chosen model to ensure adequate drug exposure.
Dietary Interference The animals may have had access to food, which can counteract the hypoglycemic effect. Ensure a consistent and appropriate fasting period before and during the experiment.
Issue: High mortality rate in experimental animals.
Possible Cause Troubleshooting Step
Severe Hypoglycemia The dose of this compound may be too high, leading to severe, life-threatening hypoglycemia. Reduce the dose and increase the frequency of blood glucose monitoring. Have a source of glucose (e.g., dextrose injection) readily available to treat severe hypoglycemic episodes.
Off-target Toxicity This compound may have other toxic effects at the administered dose. Conduct a thorough toxicological assessment, including observation of clinical signs and post-mortem examination.
Animal Health Status Pre-existing health conditions in the animals may increase their susceptibility to the drug's adverse effects. Ensure all animals are healthy and properly acclimatized before starting the experiment.

Quantitative Data

Due to the limited availability of specific in vivo data for this compound, the following table presents representative data from a study on levofloxacin-induced hypoglycemia in streptozotocin (STZ)-induced diabetic rats. This data can serve as a reference for designing similar studies with this compound.

Table 1: Effect of Levofloxacin on Blood Glucose Levels in STZ-Induced Diabetic Rats

Treatment GroupDay 1 (mg/dL)Day 3 (mg/dL)Day 7 (mg/dL)Day 14 (mg/dL)
Diabetic Control >200>200>200>200
Levofloxacin (30 mg/kg, i.p.) >200>200Decreased (P < 0.05)Decreased (P < 0.001)
Levofloxacin (35 mg/kg, i.p.) >200>200Decreased (P < 0.05)Decreased (P < 0.001)

Adapted from a study on levofloxacin in diabetic rats.[5] The values represent a significant decrease compared to the diabetic control group.

Experimental Protocols

Protocol 1: Assessment of Acute Hypoglycemic Effects of this compound in Rats

1. Animal Model:

  • Male Wistar rats (200-250 g).

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate solvent).

  • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, oral gavage or intraperitoneal injection).

  • Group 5: Positive control (e.g., glibenclamide, a sulfonylurea known to induce hypoglycemia).

3. Procedure:

  • Fast the rats for 12-16 hours overnight with free access to water.

  • Record baseline blood glucose levels (t=0) from the tail vein using a calibrated glucometer.

  • Administer the respective treatments to each group.

  • Measure blood glucose levels at 1, 2, 4, 6, 8, and 24 hours post-administration.

  • At each time point, also collect a small blood sample for plasma insulin analysis.

  • Observe the animals for any clinical signs of hypoglycemia.

  • Provide food to the animals after the 8-hour time point.

4. Biochemical Analysis:

  • Analyze plasma insulin levels using a commercially available ELISA kit.

5. Data Analysis:

  • Calculate the percentage change in blood glucose from baseline for each animal.

  • Compare the mean blood glucose and insulin levels between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway of Fluoroquinolone-Induced Insulin Secretion

G cluster_beta_cell Pancreatic β-cell Fluoroquinolone This compound KATP_Channel ATP-sensitive K+ Channel Fluoroquinolone->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Caption: Mechanism of this compound-induced insulin secretion.

Experimental Workflow for Assessing this compound-Induced Hypoglycemia

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Allocation Fasting Overnight Fasting Group_Allocation->Fasting Baseline_Measurement Baseline Blood Glucose & Insulin (t=0) Fasting->Baseline_Measurement Drug_Administration Drug Administration Baseline_Measurement->Drug_Administration Time_Point_Monitoring Blood Glucose & Insulin Monitoring (1, 2, 4, 6, 8, 24h) Drug_Administration->Time_Point_Monitoring Biochemical_Analysis Biochemical Analysis (ELISA for Insulin) Time_Point_Monitoring->Biochemical_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Biochemical_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for in vivo hypoglycemia assessment.

Logical Relationship of Key Experimental Variables

G Clinafloxacin_Dose This compound Dose Insulin_Secretion Insulin Secretion Clinafloxacin_Dose->Insulin_Secretion Directly influences Blood_Glucose Blood Glucose Level Insulin_Secretion->Blood_Glucose Directly influences Hypoglycemia_Symptoms Hypoglycemia Symptoms Blood_Glucose->Hypoglycemia_Symptoms Directly influences Animal_Model Animal Model (Strain, Health Status) Animal_Model->Insulin_Secretion Modulates response Animal_Model->Blood_Glucose Modulates response

Caption: Interplay of variables in hypoglycemia studies.

References

Technical Support Center: Mitigating Clinafloxacin Drug Interactions with CYP450 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential drug interactions between clinafloxacin and cytochrome P450 (CYP450) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced drug interactions?

A1: this compound is known to inhibit multiple cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many drugs.[1][2] By inhibiting these enzymes, this compound can decrease the metabolism of co-administered drugs that are CYP450 substrates, leading to their accumulation and an increased risk of adverse effects.

Q2: Which CYP450 isozymes are most significantly affected by this compound?

A2: In vitro studies have shown that this compound is a potent inhibitor of CYP1A2.[1] It also exhibits inhibitory effects on CYP2C19, and to a lesser extent, on CYP2C9 and CYP2D6.[1]

Q3: Are there any CYP450 isozymes that are not significantly inhibited by this compound?

A3: Yes, studies have indicated that CYP2A6, CYP2E1, and CYP3A4 are not significantly inhibited by this compound, even at high concentrations.[1]

Q4: What are the clinical implications of this compound's CYP450 inhibition?

A4: The inhibition of CYP1A2 can lead to clinically significant interactions with substrates such as theophylline and caffeine, potentially causing accumulation and toxicity.[1][3][4] Interactions with drugs metabolized by CYP2C9 and CYP2C19, like warfarin and phenytoin, are also possible.[1][3] Due to these and other safety concerns, the investigational new drug application for this compound was withdrawn.[2]

Q5: What initial steps should I take to assess the potential interaction between my compound and this compound?

A5: A thorough literature review to determine if your compound is a substrate of CYP1A2, CYP2C9, CYP2C19, or CYP2D6 is the first step. If it is, or if this information is unknown, in vitro CYP450 inhibition assays are recommended to determine the potential and magnitude of the interaction.

Troubleshooting Guides

Problem 1: Unexpectedly high or variable results in an in vitro CYP450 inhibition assay with this compound.
  • Possible Cause 1: Inappropriate solvent or solvent concentration.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation mixture is low (typically ≤ 0.5%) and consistent across all wells. High solvent concentrations can inhibit CYP450 activity.

  • Possible Cause 2: Time-dependent inhibition.

    • Troubleshooting Step: Fluoroquinolones can exhibit time-dependent inhibition.[5][6] Perform a pre-incubation experiment where this compound is incubated with the microsomes and NADPH for a period (e.g., 30 minutes) before adding the substrate. A greater inhibition after pre-incubation suggests time-dependent inhibition.

  • Possible Cause 3: Non-specific binding.

    • Troubleshooting Step: this compound or the probe substrate may bind to the plasticware or microsomal protein. Include control incubations without enzyme to assess non-specific binding. Consider using lower protein concentrations if binding is suspected to be high.

  • Possible Cause 4: Substrate concentration is too high.

    • Troubleshooting Step: The concentration of the probe substrate should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[7] If the substrate concentration is too high, it can overcome the inhibitory effect of this compound.

Problem 2: Difficulty in interpreting the clinical relevance of in vitro inhibition data.
  • Possible Cause 1: Lack of correlation between in vitro IC50 and in vivo effects.

    • Troubleshooting Step: The IC50 value alone is not sufficient to predict a clinical drug-drug interaction (DDI). It is crucial to consider the expected in vivo concentrations of this compound at the site of metabolism (the liver). The ratio of the maximum unbound plasma concentration of the inhibitor ([I]u) to the inhibition constant (Ki) is a more reliable indicator of DDI potential.

  • Possible Cause 2: Contribution of multiple CYP isozymes to substrate metabolism.

    • Troubleshooting Step: If a substrate is metabolized by multiple CYPs, inhibition of one isozyme by this compound may not significantly alter the overall clearance. Use reaction phenotyping studies with specific chemical inhibitors or recombinant human CYPs to identify the primary metabolic pathways of the substrate.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory effects of this compound on major CYP450 isozymes based on available data.

CYP IsozymeThis compound Concentration (µM)Percent Inhibition (%)
CYP1A2 5~50
CYP2C19 515
12575
CYP2C9 125~30
CYP2D6 125~25
CYP2A6 125No significant inhibition
CYP2E1 125No significant inhibition
CYP3A4 125No significant inhibition

Data sourced from a study using human liver microsomal preparations.[1]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP450 isozymes using human liver microsomes.

1. Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, (S)-mephenytoin for CYP2C19, dextromethorphan for CYP2D6)

  • Specific positive control inhibitors for each isozyme

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • LC-MS/MS system for analysis

2. Methods:

  • Prepare a stock solution of this compound and serial dilutions to achieve the desired final concentrations.

  • In a 96-well plate, add phosphate buffer, HLM, and the this compound solution (or positive control inhibitor or vehicle).

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile or methanol.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition versus this compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: In Vitro CYP450 Induction Assay

This protocol provides a general method to assess the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.

1. Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium and supplements

  • This compound

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • Collagen-coated culture plates

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP450 activity assay reagents (probe substrates and detection system)

2. Methods:

  • Thaw and plate human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • After stabilization, treat the cells with various concentrations of this compound, positive control inducers, or vehicle control for 48-72 hours, refreshing the medium and treatment every 24 hours.

  • Endpoint 1: mRNA Expression

    • Lyse the cells and isolate total RNA.

    • Perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the mRNA levels of CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene.

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

  • Endpoint 2: Enzyme Activity

    • Wash the cells and incubate them with a cocktail of specific CYP450 probe substrates.

    • After incubation, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Assess cell viability to rule out cytotoxicity-mediated effects.

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock Incubate Incubate at 37°C This compound->Incubate HLM Human Liver Microsomes HLM->Incubate Substrate CYP450 Probe Substrate Substrate->Incubate NADPH NADPH System NADPH->Incubate Terminate Terminate Reaction Incubate->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS IC50 IC50 Calculation LCMS->IC50

Caption: Workflow for in vitro CYP450 inhibition assay.

CYP450_Induction_Signaling cluster_cell Hepatocyte This compound This compound (Potential Inducer) NuclearReceptor Nuclear Receptor (e.g., PXR, AhR) This compound->NuclearReceptor Binds and Activates DNA DNA (Promoter Region of CYP Gene) NuclearReceptor->DNA Transcription mRNA CYP mRNA DNA->mRNA Translation CYPEnzyme CYP450 Enzyme mRNA->CYPEnzyme Increased Synthesis

References

Preventing degradation of Clinafloxacin under UV light exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Clinafloxacin when exposed to UV light.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading and losing potency after exposure to light?

A1: this compound, like other fluoroquinolone antibiotics, is sensitive to light, particularly UV radiation.[1] This photosensitivity is due to its chemical structure, which can absorb light energy, leading to photochemical reactions.[1] These reactions alter the molecule's structure, resulting in a loss of antibacterial activity and the formation of various degradation products, some of which could be toxic.[1][2]

Q2: What are the primary chemical pathways for this compound photodegradation?

A2: When exposed to light, this compound primarily degrades via two identified routes:

  • Dechlorination: This pathway involves the removal of the chlorine atom, followed by further reactions on the quinolone ring, which typically yields more polar photoproducts.[3]

  • Side-Chain Degradation: This route involves the breakdown of the pyrrolidine side chain of the molecule, leading to the formation of nonpolar degradation products.[3] Other fluoroquinolones also exhibit degradation through reactions on the piperazine ring and decarboxylation.[4][5]

Q3: How can I minimize the degradation of this compound during routine experiments and storage?

A3: To minimize photodegradation, strict light protection measures are necessary:

  • Use Amber or Opaque Containers: Store this compound solutions and solid compounds in amber-colored glass or fully opaque containers to block UV and visible light.

  • Work in Low-Light Conditions: Whenever possible, conduct experimental manipulations under subdued lighting. Use yellow or red "safe lights" which emit wavelengths outside the absorbance spectrum of this compound.

  • Wrap Equipment in Foil: For containers that are not light-protective (e.g., clear glass vials in an autosampler), wrap them securely in aluminum foil.[6]

  • Control for Temperature: While light is the primary driver of this degradation, heat can sometimes accelerate chemical reactions. Store samples at recommended temperatures and use dark control samples kept in the same temperature conditions to isolate the effects of light.[6]

Q4: Are there any formulation strategies or excipients that can enhance the photostability of this compound?

A4: Yes, formulation can play a key role. While specific data for this compound is limited, studies on other fluoroquinolones suggest several approaches:

  • Antioxidants and Radical Scavengers: Photodegradation can involve reactive oxygen species (ROS), including hydroxyl radicals.[7] The addition of antioxidants or radical scavengers may help mitigate this damage, although their effectiveness can be partial.[7]

  • pH Optimization: The rate of photodegradation for fluoroquinolones can be pH-dependent.[5][8] The optimal pH for stability should be determined experimentally for your specific formulation. For the related compound Ciprofloxacin, a pH of 7.0 was found to be optimal in one study.[5][8]

  • Structural Analogs: Research has shown that modifying the fluoroquinolone structure, such as introducing a methoxy group at the C-8 position, can significantly increase photostability.[2][9] While this is a drug design consideration, it highlights the inherent sensitivity of the core structure.

Troubleshooting Guide

If you are observing unexpected degradation of this compound, use the following logical workflow to identify and resolve the issue.

G start Unexpected Degradation or Potency Loss Observed q1 Was the sample (solid or solution) protected from ambient/UV light during the experiment and storage? start->q1 sol1 ACTION: Implement strict light protection. Use amber vials, aluminum foil, and work under subdued lighting. q1->sol1 No q2 Was a 'dark control' sample used (identical sample, wrapped in foil, kept at the same temperature)? q1->q2 Yes a1_yes Yes a1_no No sol2 ACTION: Always run a dark control. This helps differentiate between photodegradation and thermal degradation. q2->sol2 No q3 Did the dark control also show significant degradation? q2->q3 Yes a2_yes Yes a2_no No sol3 ISSUE IDENTIFIED: The problem is likely thermal instability, solvent interaction, or pH effects, not photodegradation. Investigate temperature, solvent purity, and pH. q3->sol3 Yes sol4 ISSUE CONFIRMED: Degradation is light-induced. Proceed to advanced troubleshooting. q3->sol4 No a3_yes Yes a3_no No q4 Are there any photocatalytic substances in your formulation (e.g., TiO₂, ZnO)? sol4->q4 sol5 ACTION: These substances can accelerate photodegradation. Consider reformulating or adding UV-absorbing excipients to competitively absorb light. q4->sol5 Yes end Review experimental protocol for other potential sources of reactive species or contamination. q4->end No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

The photostability of fluoroquinolones can vary significantly based on their chemical structure and the experimental conditions.

Table 1: Photodegradation Half-Lives of Various Fluoroquinolones

FluoroquinoloneIrradiation SourceHalf-Life (t½) in minutesReference
EnrofloxacinXenon Lamp (200 w/m²)20.6[1]
CiprofloxacinXenon Lamp (200 w/m²)37.1[1]
DanofloxacinXenon Lamp (200 w/m²)21.0[1]
NorfloxacinXenon Lamp (200 w/m²)105.9[1]

Note: Data for this compound under these specific conditions were not available in the reviewed sources, but the data for structurally similar compounds illustrate the general sensitivity of the fluoroquinolone class.

Table 2: Effect of UV Irradiation Dose on the Stability of Different Fluoroquinolones

FluoroquinoloneUV-A Dose for DegradationEffectReference
Ciprofloxacin1 J/cm²Absorption spectrum change, decreased antibacterial activity[2]
Norfloxacin1 J/cm²Absorption spectrum change, decreased antibacterial activity[2]
Ofloxacin1 J/cm²Absorption spectrum change, decreased antibacterial activity[2]
8-methoxy analog (Q-35)3 J/cm²No spectral change observed[2]

Experimental Protocols

Protocol: Confirmatory Photostability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[10][11]

Objective: To assess the photostability of a this compound drug substance by exposing it to a standardized amount of UV and visible light.

Materials:

  • This compound powder

  • Chemically inert, transparent sample holders (e.g., quartz or borosilicate glass dishes)

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon or metal halide lamp) or Option II (cool white fluorescent and near-UV lamps).[12]

  • Calibrated radiometers and lux meters

  • Aluminum foil

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase for this compound analysis

Procedure:

  • Sample Preparation:

    • Place the this compound powder in a thin layer (not more than 3 mm thick) in two separate, transparent sample holders.[12]

    • Designate one sample as the "exposed sample" and the other as the "dark control."

    • Completely wrap the "dark control" sample holder in aluminum foil to protect it from light.[6]

  • Exposure:

    • Place both the exposed sample and the dark control side-by-side in the photostability chamber.

    • Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter .[10][11]

    • Monitor the temperature inside the chamber to minimize the contribution of thermal degradation.

  • Analysis:

    • After the exposure is complete, retrieve both samples.

    • Prepare solutions of known concentration from the exposed sample, the dark control sample, and an unexposed reference standard.

    • Analyze all solutions by a validated, stability-indicating HPLC method.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the main this compound peak in the exposed sample compared to the dark control.

      • The appearance of new peaks (degradation products) in the chromatogram of the exposed sample.

      • Any change in physical properties such as color or appearance.[12]

  • Interpretation:

    • If the change in the exposed sample is within acceptable, justified limits compared to the dark control, the substance is considered photostable under the tested conditions.

    • If significant degradation occurs (e.g., >0.5% formation of a new impurity), the substance is considered photolabile, and protective packaging will be required.

Visualizations

G cluster_main This compound Photodegradation Pathways cluster_route1 Route 1 cluster_route2 Route 2 clina This compound dechlorination Dechlorination (Loss of Cl atom) clina->dechlorination side_chain_deg Degradation of Pyrrolidine Side-Chain clina->side_chain_deg ring_reaction Further Quinolone Ring Reactions dechlorination->ring_reaction polar_products Polar Photoproducts ring_reaction->polar_products nonpolar_products Nonpolar Photoproducts side_chain_deg->nonpolar_products

Caption: Primary photodegradation routes of this compound.[3]

G start Start: Sample Preparation prep Prepare 'Exposed' sample and 'Dark Control' sample (wrapped in foil). start->prep expose Place both samples in ICH Q1B compliant photostability chamber. prep->expose run Expose to ≥ 1.2M lux-hrs and ≥ 200 W-hrs/m² UV. expose->run analyze Analyze Exposed, Dark Control, and Reference Standard by stability-indicating HPLC. run->analyze compare Compare Chromatograms: - this compound Assay (%) - Impurity Profile (%) analyze->compare decision Is change in exposed sample vs. dark control acceptable? compare->decision stable Conclusion: Photostable under tested conditions. decision->stable Yes labile Conclusion: Photolabile. Light-protective packaging required. decision->labile No

Caption: Experimental workflow for photostability testing.[6][10]

References

Technical Support Center: Managing Adverse Effects of Clinafloxacin in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the adverse effects of Clinafloxacin in research animals.

I. Troubleshooting Guides

1. Phototoxicity

Question: My animals are developing skin redness and edema on exposed areas after this compound administration. What is happening and what should I do?

Answer: This is likely a phototoxic reaction. This compound, like other fluoroquinolones, can cause photosensitivity when the animal is exposed to ultraviolet (UVA) light. The mechanism involves the drug absorbing UVA radiation, leading to the formation of reactive oxygen species (ROS) that damage skin cells.[1]

Immediate Actions:

  • Reduce Light Exposure: Immediately move the animals to a low-light environment. If possible, use lighting that emits minimal UVA radiation.

  • Assess Severity: Visually assess the severity of the skin reaction. Mild erythema may resolve on its own with reduced light exposure. Severe reactions with edema or blistering may require veterinary intervention.

  • Documentation: Record the observations, including the dose of this compound, duration of exposure, and severity of the reaction.

Preventative Measures:

  • Controlled Lighting: House animals in facilities with controlled lighting that filters out UVA radiation.

  • Modified Dosing Schedule: If possible, administer this compound during the dark phase of the light/dark cycle to minimize exposure to light post-dosing.

  • Antioxidant Supplementation: Prophylactic administration of antioxidants has been shown to reduce the formation of hydroxyl radicals associated with this compound-induced phototoxicity, although it may only partially inhibit photogenotoxicity.[1]

2. Arthropathy in Juvenile Animals

Question: I am observing lameness, joint swelling, and reluctance to move in my juvenile research animals treated with this compound. What could be the cause?

Answer: You are likely observing quinolone-induced arthropathy, a known adverse effect in juvenile, growing animals of various species, including dogs, rats, and chickens.[2][3] The mechanism is thought to involve the chelation of magnesium ions by fluoroquinolones in the cartilage matrix, which disrupts the function of integrins on chondrocytes and leads to cartilage damage.[4][5][6][7]

Immediate Actions:

  • Discontinue Treatment: If the study protocol allows, immediately discontinue this compound administration.

  • Veterinary Consultation: Consult with the institutional veterinarian for appropriate animal care, which may include palliative measures for pain and inflammation.

  • Monitor Joint Changes: Document the progression of joint swelling and any changes in gait or behavior.

Investigative Steps:

  • Histopathology: At the end of the study, or if animals are euthanized due to severity, perform a histopathological examination of the affected joints. Look for characteristic changes such as cartilage erosions, chondrocyte necrosis, and vesicle formation.

  • Imaging: Magnetic Resonance Imaging (MRI) can be a useful non-invasive tool to diagnose and monitor the progression of quinolone-induced arthropathy.[8]

Experimental Considerations:

  • Dose Reduction: If the experiment must continue, consider reducing the dose of this compound, as arthropathy is often dose-dependent.

  • Alternative Models: If possible, consider using skeletally mature animals, as they are less susceptible to this adverse effect.

3. Cardiotoxicity

Question: My animals are showing signs of arrhythmia or sudden death during this compound administration. Could this be related to the drug?

Answer: Yes, fluoroquinolones, including this compound, have been associated with cardiotoxicity, specifically QT interval prolongation, which can increase the risk of arrhythmias like Torsade de Pointes.[9][10][11] The underlying mechanism is often related to the blockade of cardiac potassium channels.

Immediate Actions:

  • Veterinary Emergency: In case of acute distress or arrhythmia, seek immediate veterinary attention.

  • Review Dosing: Verify the dose and concentration of the administered this compound to rule out accidental overdose.

Troubleshooting and Monitoring:

  • Electrocardiogram (ECG) Monitoring: If cardiotoxicity is a concern, implement ECG monitoring for the animals. This can be done using telemetry systems in conscious animals or under anesthesia.[9][11][12][13] Look for prolongation of the QT interval corrected for heart rate (QTc).

  • Dose-Response Assessment: If feasible within the study design, evaluate the effect of different doses of this compound on the QTc interval to establish a dose-response relationship.

  • Necropsy: In cases of sudden death, a thorough necropsy with histopathological examination of the heart is recommended to investigate the cause of death.[14][15][16][17][18]

4. Central Nervous System (CNS) Toxicity

Question: I have observed seizures, tremors, or excessive restlessness in animals after administering this compound. What should I do?

Answer: These are signs of central nervous system (CNS) toxicity, which has been reported with fluoroquinolones.[19] The mechanism is believed to involve the antagonism of the gamma-aminobutyric acid (GABA-A) receptor, an inhibitory neurotransmitter in the CNS.[20][21][22][23][24]

Immediate Actions:

  • Ensure Animal Safety: Place the animal in a safe, padded environment to prevent injury during seizures.

  • Veterinary Care: Seek immediate veterinary care. They may administer anticonvulsant medication.

Troubleshooting and Prevention:

  • Dose Evaluation: Review the dosage of this compound. CNS effects are often associated with high doses.

  • Concomitant Medications: Be aware of potential drug interactions. Co-administration of certain non-steroidal anti-inflammatory drugs (NSAIDs) can potentiate the neurotoxic effects of fluoroquinolones.[23]

  • Behavioral Monitoring: Implement a systematic behavioral monitoring plan to detect subtle signs of CNS toxicity early.

5. Gastrointestinal Distress

Question: My animals are experiencing diarrhea and loss of appetite after being treated with this compound. How should I manage this?

Answer: Gastrointestinal (GI) distress, including diarrhea and anorexia, can be an adverse effect of antibiotic administration due to disruption of the normal gut microflora.[19][25][26][27][28]

Management Strategies:

  • Supportive Care: Ensure the animals have easy access to fresh water and palatable food to prevent dehydration and maintain caloric intake.

  • Probiotics: Consider the administration of probiotics to help restore a healthy gut microbiome. Consult with a veterinarian for appropriate strains and dosages for the specific animal model.

  • Monitor Hydration: Closely monitor the animals for signs of dehydration (e.g., skin tenting, sunken eyes). Subcutaneous or intravenous fluid administration may be necessary in severe cases.

  • Fecal Monitoring: Collect fecal samples for analysis if the diarrhea is severe or persistent to rule out opportunistic infections.[29]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound in research animals?

A1: The most commonly reported adverse effects include phototoxicity, arthropathy in juvenile animals, cardiotoxicity (QT prolongation), and central nervous system effects (e.g., seizures).[19][30] Gastrointestinal distress can also occur.[25]

Q2: Are there any species-specific sensitivities to this compound's adverse effects?

A2: Yes. For example, juvenile dogs are known to be particularly sensitive to fluoroquinolone-induced arthropathy.[3] The specific metabolic pathways and receptor sensitivities can vary between species, influencing the toxicological profile of the drug.

Q3: How can I minimize the risk of phototoxicity in my study?

A3: House animals under UVA-filtered light, or in a low-light environment. If possible, dose animals during their dark cycle.

Q4: Is the arthropathy caused by this compound reversible?

A4: Studies on other fluoroquinolones suggest that the cartilage lesions may not be fully reversible and can be persistent, with increasing severity over time in some models.[2] Therefore, it is a significant animal welfare concern.

Q5: What is the proposed mechanism of this compound-induced cardiotoxicity?

A5: The primary mechanism is believed to be the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which leads to a prolongation of the action potential duration and the QT interval on the ECG.

Q6: Can I co-administer other drugs with this compound?

A6: Use caution when co-administering other drugs. NSAIDs can increase the risk of CNS toxicity.[23] this compound can also inhibit cytochrome P450 enzymes, potentially affecting the metabolism of other drugs. Always consult drug interaction literature before co-administration.

III. Data Summary

Table 1: Phototoxicity of Fluoroquinolones in Mice

Fluoroquinolone (40 mg/kg, i.v.)Phototoxicity Score (Ear Redness) at 48h post-UVAClassification
Lomefloxacin3.0Severe
Sparfloxacin3.0Severe
Fleroxacin3.0Severe
This compound 3.0Severe
Gatifloxacin0None
Moxifloxacin0None
TosufloxacinModerate (resolves)Moderate
CiprofloxacinMild (transient)Mild
NorfloxacinMild (transient)Mild
LevofloxacinMild (transient)Mild
Data adapted from a study in mice. Scores for ear redness: 0=normal, 1=mild erythema, 2=moderate erythema, 3=severe erythema and edema.[31]

Table 2: Chondrotoxicity of Enrofloxacin in Juvenile Chickens

Enrofloxacin Dose (mg/kg/day for 5 days)Mean Histological Lesion Score
Control (0)0.5
100.6
501.8
1002.5
3003.2
6003.8
*Data adapted from a study in 21-day-old broiler chickens. P < 0.001 compared to control. The scoring system evaluated structural changes, chondrocyte necrosis, and proteoglycan loss.[2]

IV. Experimental Protocols

1. Protocol for Assessing Phototoxicity in Mice

Objective: To evaluate the phototoxic potential of this compound in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., 0.1 N NaOH, then neutralized)

  • ICR mice (or other suitable strain)

  • UVA light source (e.g., with a peak emission around 365 nm)

  • Multichamber box for irradiation

Methodology:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Dosing: Administer this compound intravenously (e.g., 40 mg/kg) or via the desired route. A control group should receive the vehicle.

  • UVA Exposure: Immediately after dosing, place the mice in the multichamber box and expose them to UVA light for a defined period (e.g., 4 hours, to achieve a total dose of approximately 26 J/cm²).[31]

  • Observation: Observe the animals' ears for signs of erythema and edema at specific time points (e.g., 0, 24, 48, and 168 hours) after UVA exposure.

  • Scoring: Score the ear redness based on a predefined scale (e.g., 0 = normal; 1 = mild erythema; 2 = moderate erythema; 3 = severe erythema and edema).[31]

2. Protocol for Evaluating Quinolone-Induced Arthropathy in Juvenile Beagle Dogs

Objective: To assess the chondrotoxic effects of this compound in a juvenile canine model.

Materials:

  • This compound

  • Placebo control

  • Juvenile beagle dogs (e.g., 3 months old)

  • Magnetic Resonance Imaging (MRI) equipment (optional)

  • Histopathology equipment

Methodology:

  • Animal Selection: Use skeletally immature male beagle dogs.

  • Dosing: Administer this compound orally once daily for a set period (e.g., 7 consecutive days). A control group should receive a placebo. Doses should be based on preliminary dose-range finding studies.

  • Clinical Observation: Monitor the animals daily for clinical signs of arthropathy, including lameness, joint swelling, pain on palpation, and behavioral changes.

  • MRI Imaging (optional): On the day after the last dose, perform MRI scans of the major joints (e.g., femoral condyles) to look for an irregular cartilage surface and other changes.[8]

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the articular surfaces of major joints. Collect tissue samples for histopathological analysis, focusing on areas with visible lesions. Assess for chondrocyte necrosis, vesicle formation, and loss of proteoglycan.

3. Protocol for ECG Monitoring in Guinea Pigs

Objective: To evaluate the effects of this compound on the QT interval in guinea pigs.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • ECG recording system with needle electrodes or telemetry system

  • Data acquisition and analysis software

Methodology:

  • Animal Model: Use adult guinea pigs, which have a cardiac action potential and ECG similar to humans.[9]

  • ECG Recording Setup:

    • Anesthetized Model: Anesthetize the guinea pig and place it in a supine position. Insert needle electrodes subcutaneously for a standard lead II configuration.

    • Conscious Model (Telemetry): Surgically implant a telemetry transmitter for continuous ECG recording in freely moving animals. Allow for a post-operative recovery period before dosing.

  • Baseline Recording: Record a stable baseline ECG for a sufficient period (e.g., 30 minutes) before drug administration.

  • Dosing: Administer this compound intravenously or via the intended clinical route.

  • Post-Dose Recording: Continuously record the ECG for a predefined period after dosing.

  • Data Analysis: Analyze the ECG recordings to measure the RR interval, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an appropriate formula for guinea pigs (e.g., Bazett's or Sarma's correction).[31] Compare the post-dose QTc values to the baseline values.

V. Visualizations

This compound-Induced Phototoxicity Pathway This compound This compound Excitedthis compound Excited State This compound* This compound->Excitedthis compound Absorption UVA UVA Light (320-400 nm) UVA->Excitedthis compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) Excitedthis compound->ROS Energy Transfer CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Oxidative Stress Phototoxicity Phototoxicity (Erythema, Edema) CellularDamage->Phototoxicity Leads to Antioxidants Antioxidants Antioxidants->ROS Scavenges

Caption: Proposed signaling pathway for this compound-induced phototoxicity.

Fluoroquinolone-Induced Arthropathy Pathway FQ Fluoroquinolone (e.g., this compound) Chelation Chelation FQ->Chelation Mg Magnesium Ions (Mg2+) in Cartilage Mg->Chelation Integrins Integrin Receptors on Chondrocytes Chelation->Integrins Reduces available Mg2+ for proper integrin function ECM Extracellular Matrix (Collagen, Proteoglycans) Integrins->ECM Connects to Cytoskeleton Chondrocyte Cytoskeleton Integrins->Cytoskeleton Connects to SignalTransduction Altered Signal Transduction Integrins->SignalTransduction Disrupts Chondrotoxicity Chondrotoxicity (Cartilage Damage, Lesions) SignalTransduction->Chondrotoxicity

Caption: Mechanism of fluoroquinolone-induced arthropathy in juvenile animals.

Experimental_Workflow_Phototoxicity start Start acclimatize Animal Acclimatization start->acclimatize dosing This compound Administration acclimatize->dosing uva UVA Exposure dosing->uva observe Observation & Scoring uva->observe data Data Analysis observe->data end End data->end

Caption: Experimental workflow for assessing phototoxicity in research animals.

References

Technical Support Center: Clinafloxacin and Theophylline Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of clinafloxacin on theophylline metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and theophylline?

A1: The primary mechanism of interaction is the inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme by this compound.[1][2][3] Theophylline is primarily metabolized by CYP1A2.[4][5][6] By inhibiting this enzyme, this compound decreases the metabolic clearance of theophylline, leading to increased plasma concentrations and a prolonged half-life.[2][3][7]

Q2: What is the clinical significance of this interaction?

A2: The interaction is clinically significant and can lead to theophylline toxicity due to its narrow therapeutic index.[8][9] Co-administration of this compound can cause a nearly two-fold increase in theophylline plasma concentrations.[2] This necessitates careful monitoring of theophylline levels and potential dose adjustments to avoid adverse effects such as nausea, vomiting, cardiac arrhythmias, and seizures.[7][8][9]

Q3: What are the typical pharmacokinetic parameters of this compound?

A3: Key pharmacokinetic parameters for this compound are summarized below.

ParameterValueReference
Bioavailability (oral)~90%[10]
Time to maximum concentration (Tmax)0.7 - 2 hours[1][10]
Elimination half-life (t1/2)5.8 - 6.1 hours[1][3][11]
Protein binding0 - 10%[1]
Excretion (unchanged in urine)~40 - 75%[1][10]

Q4: What are the therapeutic and toxic concentrations of theophylline?

A4: The therapeutic and toxic ranges for serum theophylline concentrations are well-defined.

Concentration RangeLevelIndicationReference
5-15 mcg/mLTherapeuticFor children[8]
10-20 mcg/mLTherapeuticFor adults[8][12][13]
>20 mcg/mLToxicAssociated with adverse effects[8][12][13]
40-60 mcg/mLSevere ToxicityIn chronic exposure[13]
80-100 mcg/mLSevere ToxicityIn acute overdose[13]

Troubleshooting Guides

Problem 1: Unexpectedly high theophylline levels in an in vivo study with this compound co-administration.

  • Possible Cause 1: Potent CYP1A2 Inhibition by this compound. this compound is a strong inhibitor of CYP1A2, the primary enzyme for theophylline metabolism.[1][2][3] This inhibition significantly reduces theophylline clearance.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check the administered doses of both this compound and theophylline.

    • Monitor Theophylline Concentrations: Implement rigorous and frequent monitoring of serum theophylline concentrations.[7]

    • Adjust Theophylline Dose: Be prepared to significantly reduce the theophylline dosage when co-administered with this compound.[2][7] Studies have shown that 200 mg and 400 mg of this compound can reduce mean theophylline clearance by approximately 50% and 70%, respectively.[2][14]

    • Consider a Washout Period: If feasible in the study design, ensure an adequate washout period for this compound before assessing baseline theophylline metabolism.

Problem 2: High variability in the extent of theophylline metabolism inhibition between subjects.

  • Possible Cause 2: Inter-individual Differences in CYP1A2 Expression. Genetic polymorphisms and baseline differences in CYP1A2 expression can lead to varied responses to CYP1A2 inhibitors.[15]

  • Troubleshooting Steps:

    • Subject Stratification: If possible, genotype subjects for common CYP1A2 polymorphisms before the study.

    • Population Pharmacokinetic Modeling: Employ population pharmacokinetic (PK) modeling to identify covariates that may explain the variability.[16]

    • Larger Sample Size: A larger sample size can help to better characterize the population variability and identify outliers.

Problem 3: Difficulty replicating in vivo findings in an in vitro system.

  • Possible Cause 3: Inappropriate in vitro model or experimental conditions. The choice of the in vitro system is crucial for accurately predicting in vivo drug interactions.

  • Troubleshooting Steps:

    • Select a Relevant System: Human liver microsomes are a suitable in vitro system for studying CYP-mediated metabolism.[3][17][18] Primary hepatocytes can also be used.[19][20]

    • Use Appropriate Substrate and Inhibitor Concentrations: Ensure that the concentrations of theophylline and this compound used in the assay are clinically relevant.

    • Include Necessary Cofactors: For microsomal assays, ensure the addition of an NADPH-regenerating system.

    • Control for Non-specific Binding: Assess and account for any non-specific binding of this compound or theophylline to the microsomal proteins.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Inhibition of Theophylline Metabolism using Human Liver Microsomes

  • Materials:

    • Human liver microsomes (pooled)

    • Theophylline

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of theophylline and a range of this compound concentrations.

    • Pre-incubate human liver microsomes with the different concentrations of this compound in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding theophylline and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the formation of theophylline metabolites (e.g., 1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine) using a validated LC-MS/MS method.

    • Calculate the IC50 value for this compound's inhibition of theophylline metabolism.

Protocol 2: In Vivo Study of the Pharmacokinetic Interaction in a Healthy Volunteer Cohort

  • Study Design: A two-period, crossover study design is recommended.

  • Subjects: Healthy, non-smoking adult volunteers with normal renal and hepatic function.

  • Procedure:

    • Period 1: Administer a single oral dose of theophylline. Collect serial blood samples over 24-48 hours to determine the baseline pharmacokinetic profile of theophylline. A washout period follows.

    • Period 2: Administer this compound for a sufficient duration to reach steady-state concentrations (e.g., 3 days of twice-daily dosing).[1] On the last day of this compound administration, co-administer a single oral dose of theophylline. Collect serial blood samples over 24-48 hours.

    • Sample Analysis: Analyze plasma samples for theophylline and this compound concentrations using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for theophylline (e.g., AUC, Cmax, t1/2, clearance) in the absence and presence of this compound.

    • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the pharmacokinetic parameters between the two periods.

Visualizations

Theophylline_Metabolism_Pathway Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 Metabolism Metabolite1 1,3-Dimethyluric Acid Excretion Renal Excretion Metabolite1->Excretion Metabolite2 1-Methylxanthine Metabolite2->Excretion Metabolite3 3-Methylxanthine Metabolite3->Excretion This compound This compound This compound->CYP1A2 Inhibition CYP1A2->Metabolite1 CYP1A2->Metabolite2 CYP1A2->Metabolite3

Caption: Theophylline metabolism pathway and the inhibitory effect of this compound.

Experimental_Workflow_In_Vivo cluster_period1 Period 1: Theophylline Alone cluster_washout Washout Period cluster_period2 Period 2: Theophylline + this compound p1_dose Administer Theophylline p1_samples Collect Blood Samples (0-48h) p1_dose->p1_samples p1_pk Determine Baseline Theophylline PK p1_samples->p1_pk washout Sufficient duration for drug elimination analysis Compare PK Parameters & Statistical Analysis p1_pk->analysis p2_clina_dose Administer this compound to Steady State p2_theo_dose Co-administer Theophylline p2_clina_dose->p2_theo_dose p2_samples Collect Blood Samples (0-48h) p2_theo_dose->p2_samples p2_pk Determine Theophylline PK with this compound p2_samples->p2_pk p2_pk->analysis

Caption: Workflow for an in vivo crossover study of this compound-theophylline interaction.

References

Strategies to minimize selection for Clinafloxacin resistance in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers on strategies to minimize the selection of clinafloxacin resistance in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of in vitro resistance to this compound?

A1: this compound, like other fluoroquinolones, primarily faces two main bacterial resistance mechanisms in vitro:

  • Target Site Mutations: The most common mechanism involves spontaneous mutations in the genes encoding its target enzymes, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[1] These mutations, particularly within the Quinolone Resistance-Determining Regions (QRDRs), reduce the binding affinity of this compound, thus decreasing its efficacy.[1]

  • Overexpression of Efflux Pumps: Bacteria can possess membrane proteins that actively expel antibiotics from the cell.[2] Mutations in the regulatory genes of these pumps can lead to their overexpression, which reduces the intracellular concentration of this compound to sub-lethal levels, allowing bacteria to survive and proliferate.

Q2: What is the Mutant Prevention Concentration (MPC) and how does it relate to the Minimum Inhibitory Concentration (MIC)?

A2: The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial population (typically starting at ~10⁵ CFU/mL). The Mutant Prevention Concentration (MPC) , however, is a more stringent measure defined as the lowest antibiotic concentration required to prevent the growth of any single-step resistant mutant within a much larger bacterial population (typically ≥10¹⁰ CFU).[3][4] The MPC is essentially the MIC for the least susceptible single-step mutant in that population.

Q3: What is the "Mutant Selection Window" (MSW) hypothesis and why is it critical for my experiments?

A3: The Mutant Selection Window (MSW) is the antimicrobial concentration range between the MIC and the MPC. The hypothesis posits that when drug concentrations fall within this window, they are high enough to inhibit the growth of the susceptible wild-type bacteria but are not sufficient to block the proliferation of pre-existing, less susceptible single-step mutants. This creates a selective pressure that enriches the resistant subpopulation. Therefore, a key strategy to minimize resistance is to maintain this compound concentrations above the MPC for as long as possible during the experiment.

Troubleshooting Guide: Common Issues in Resistance Selection Experiments

Problem 1: Resistant mutants are appearing too frequently and quickly in my serial passage experiment.

  • Possible Cause: The this compound concentration used is likely falling within the Mutant Selection Window (MSW).

  • Solution:

    • Determine the MPC: First, perform a Mutant Prevention Concentration (MPC) assay for your specific bacterial strain (see Experimental Protocol 2).

    • Adjust Drug Concentration: Ensure that the this compound concentrations used in your serial passage or time-kill experiments are consistently maintained above the determined MPC. This minimizes the selection pressure for single-step mutants.

    • Consider Combination Therapy: Introduce a second agent with a different mechanism of action. This can be another antibiotic or an efflux pump inhibitor. Perform a checkerboard assay (see Experimental Protocol 4) to confirm a synergistic or additive interaction, which can significantly lower the probability of resistance developing to either agent.

Problem 2: My MIC values for this compound are inconsistent or unexpectedly high for a supposedly susceptible strain.

  • Possible Cause 1: Efflux Pump Overexpression: The bacterial strain may have upregulated efflux pumps, actively removing this compound from the cell.

    • Troubleshooting Step: Perform an MIC determination assay in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[2][5] A significant (≥4-fold) reduction in the MIC in the presence of the EPI strongly suggests that efflux is a contributing mechanism of resistance.[2]

  • Possible Cause 2: Contamination: The culture may be contaminated with a more resistant organism.

    • Troubleshooting Step: Streak the culture onto an appropriate agar medium to check for purity and perform colony morphology analysis. Re-isolate a single colony to restart your experiment.

  • Possible Cause 3: Inoculum Effect: The starting inoculum for your MIC assay is too high.

    • Troubleshooting Step: Carefully standardize your inoculum to the recommended density (e.g., 5 x 10⁵ CFU/mL for broth microdilution) as per CLSI or EUCAST guidelines.

Problem 3: I am not recovering any resistant mutants, even at concentrations expected to be within the MSW.

  • Possible Cause: The spontaneous mutation frequency towards this compound resistance for your specific strain may be very low.

  • Troubleshooting Step:

    • Increase Inoculum Size: For spontaneous mutation frequency studies, ensure you are plating a very large number of cells (≥10¹⁰ CFU) onto the selective agar plates. This may require concentrating your log-phase culture by centrifugation.

    • Verify Plating Concentrations: Double-check the this compound concentrations in your agar plates. Ensure they are correctly calculated and fall within the MSW (e.g., 2x, 4x, 8x the MIC).

    • Confirm Viability: After concentrating your inoculum, perform viable counts on non-selective agar to confirm the cell density (CFU/mL) of the culture you are plating.

Data Presentation: Quantitative Analysis of Resistance Potential

Table 1: Mutant Prevention Concentration (MPC) to Minimum Inhibitory Concentration (MIC) Ratios for this compound and Comparator Fluoroquinolones.

OrganismAntibioticMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
Escherichia coli ATCC 25922This compound --8[1][6]
Ciprofloxacin--4[1][6]
Levofloxacin--8[1][6]
Trovafloxacin--2[1][6]
Streptococcus pneumoniaeThis compound 0.1250.252[7]
Pasteurella multocidaThis compound 0.030.031[7]

A lower MPC/MIC ratio suggests a narrower Mutant Selection Window, indicating a lower propensity to select for resistant mutants.

Table 2: Frequency of Spontaneous Single-Step Resistance in Streptococcus pneumoniae.

AntibioticMIC (µg/mL) for Parent StrainSelective Concentration (Fold MIC)Mutation RateReference
This compound 0.061x2.0x10⁻⁹ to <1.1x10⁻¹¹[1]
Ciprofloxacin11x4.8x10⁻⁴ to 6.7x10⁻⁹[1]
Trovafloxacin0.06 - 0.1251x5.0x10⁻⁴ to 3.6x10⁻⁹[1]

This data indicates that this compound selects for single-step resistant mutants less frequently than ciprofloxacin or trovafloxacin under these conditions.

Mandatory Visualizations

G cluster_0 Bacterial Cell This compound This compound Target_Complex DNA Gyrase / Topo IV - DNA Complex This compound->Target_Complex Inhibits re-ligation Efflux_Pump Efflux Pump This compound->Efflux_Pump DNA_Breaks Double-Strand DNA Breaks Target_Complex->DNA_Breaks Stabilizes Cell_Death Cell Death DNA_Breaks->Cell_Death Extracellular Extracellular This compound Efflux_Pump->Extracellular Expels Drug

Caption: this compound's mechanism of action and resistance pathways.

G MIC MIC (Inhibits susceptible population) MSW Mutant Selection Window (Enriches for resistant mutants) MPC MPC (Prevents growth of single-step mutants) Concentration Increasing Drug Concentration

Caption: The Mutant Selection Window (MSW) hypothesis.

G cluster_0 Day 0 cluster_1 Day 1-N cluster_2 Analysis Start Determine Initial MIC of Parent Strain Passage Inoculate culture from sub-MIC well into fresh dilution series Start->Passage Incubate Incubate 18-24h Passage->Incubate Determine_MIC Record new MIC Incubate->Determine_MIC Determine_MIC->Passage Repeat for N passages Plot Plot MIC vs. Passage Number Determine_MIC->Plot

Caption: Workflow for a serial passage resistance selection experiment.

Experimental Protocols

Protocol 1: Spontaneous Mutation Frequency Determination

This protocol determines the frequency at which single-step resistant mutants arise in a large bacterial population.

  • Prepare Inoculum: a. Inoculate a single colony into a suitable broth and incubate overnight. b. Use the overnight culture to inoculate a larger volume of fresh broth and grow to mid-to-late logarithmic phase. c. Concentrate the cells by centrifugation (e.g., 5,000 x g for 20 minutes). d. Resuspend the cell pellet in a small volume of fresh broth to achieve a final density of ≥10¹⁰ CFU/mL.

  • Perform Viable Counts: a. Create serial dilutions of the concentrated culture. b. Plate onto non-selective agar plates to determine the precise starting CFU/mL.

  • Selective Plating: a. Prepare agar plates containing this compound at concentrations corresponding to 2x, 4x, and 8x the predetermined MIC of the parent strain. b. Plate 100 µL of the concentrated culture onto each selective plate. Ensure the inoculum is spread evenly and allowed to dry completely.

  • Incubation: a. Incubate the selective plates and viable count plates at 35-37°C for 24-72 hours. Resistant colonies may take longer to appear.

  • Calculate Mutation Frequency: a. Count the colonies on the selective and non-selective plates. b. Calculate the frequency: Mutation Frequency = (Number of resistant CFU / Volume Plated) / (Total viable CFU / mL) .

Protocol 2: Mutant Prevention Concentration (MPC) Assay (Agar Method)

This protocol identifies the concentration of this compound that prevents the emergence of any resistant colonies from a very large inoculum.

  • Prepare High-Density Inoculum: Follow steps 1a-1d from Protocol 1, but aim for a final density of ≥10¹¹ CFU/mL. Confirm the density with viable counts.

  • Prepare MPC Plates: a. Prepare agar plates with a range of this compound concentrations, typically in two-fold dilutions, bracketing the expected MPC (e.g., from 1x MIC to 64x MIC).

  • Inoculation: a. Apply a large, known number of cells (e.g., 10¹⁰ CFU) to each agar plate. This is typically done by plating 100 µL of a 10¹¹ CFU/mL culture.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

  • Determine MPC: The MPC is the lowest this compound concentration that completely inhibits bacterial growth (i.e., shows no colonies).

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing by this compound over time.

  • Prepare Inoculum: Grow an overnight culture and dilute it in fresh cation-adjusted Mueller-Hinton broth (CAMHB) to a starting concentration of ~5 x 10⁵ CFU/mL.

  • Set Up Conditions: Prepare flasks or tubes for each condition:

    • Growth Control (no drug)

    • This compound at various concentrations (e.g., 0.5x, 1x, 4x, and 16x MIC).

  • Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumerate Bacteria: a. Perform serial dilutions of the collected aliquots. b. Plate the dilutions onto non-selective agar to determine the viable colony count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Protocol 4: Checkerboard Synergy Assay

This protocol assesses the interaction between this compound and a second agent (e.g., another antibiotic or an EPI).

  • Prepare Plates: a. In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. b. Serially dilute this compound (Drug A) horizontally (e.g., across columns 1-10). c. Serially dilute the second agent (Drug B) vertically (e.g., down rows A-G). d. The resulting wells will contain various combinations of both drugs. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine Combination MICs: Observe the lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth.

  • Calculate FIC Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpret Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

References

Interpreting unexpected results in Clinafloxacin efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clinafloxacin efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experimental runs. What are the potential causes?

Inconsistent MIC values for this compound can stem from several factors. It is crucial to review your experimental protocol for consistency. Key areas to examine include:

  • Inoculum Preparation: The final concentration of the bacterial inoculum is critical. According to the Clinical and Laboratory Standards Institute (CLSI), the final inoculum for broth microdilution should be approximately 5 x 10⁵ CFU/mL.[1] An inoculum that is too dense can lead to falsely elevated MICs, while a light inoculum may produce artificially low results.[1][2][3]

  • Media Quality: The composition of your Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly impact the activity of fluoroquinolones. The concentration of divalent cations, such as calcium and magnesium, can affect the potency of these antibiotics.[1] Ensure you are using media from a reputable supplier and that the pH is within the recommended range (7.2 to 7.4 at room temperature for MHA).[1]

  • This compound Stock Solution: The stability and potency of your this compound stock solution are paramount. Ensure it is stored correctly and that the expiration date has not passed.[1]

  • Incubation Conditions: Consistent incubation time and temperature (typically 35°C ± 2°C for 16-20 hours for non-fastidious bacteria) are essential for reproducible results.[1]

  • Endpoint Reading: The interpretation of the MIC endpoint, the lowest concentration that completely inhibits visible growth, can be subjective. Consistent training and the use of a spectrophotometer can improve reproducibility.

Q2: I am observing this compound activity against a bacterial isolate that is resistant to Ciprofloxacin. Is this an expected result?

This is a plausible and documented finding. This compound has demonstrated superior in vitro activity against a range of bacterial isolates, including some that are resistant to other fluoroquinolones like Ciprofloxacin.[4] For instance, studies have shown that a significant percentage of ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus (MRSA) isolates remain susceptible to this compound. This enhanced activity is attributed to this compound's chemical structure, which may allow it to overcome certain resistance mechanisms that affect older fluoroquinolones.

Q3: In my time-kill assays, I'm observing a reduced rate of killing at higher concentrations of this compound compared to moderate concentrations. What could explain this?

This phenomenon is known as the "paradoxical effect" or "Eagle effect," where an antibiotic shows decreased bactericidal activity at concentrations well above the MIC.[5] While not extensively documented specifically for this compound, it has been observed with other fluoroquinolones. The exact mechanisms are not fully understood but may involve factors such as the induction of bacterial stress responses at high antibiotic concentrations, which could lead to a state of reduced metabolic activity and therefore, decreased susceptibility to the drug's mechanism of action.[6]

Q4: My in vivo study in a mouse model is showing lower than expected efficacy for this compound, despite promising in vitro data. What are some potential reasons?

Discrepancies between in vitro and in vivo results are not uncommon in drug development. Several factors could contribute to this:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing regimen may not be achieving sufficient drug concentrations at the site of infection for an adequate duration. Factors such as drug absorption, distribution, metabolism, and excretion in the animal model play a crucial role.

  • Host Factors: The immune status of the animal model is a critical consideration. For example, studies in leukopenic mice are necessary to evaluate the efficacy of an antibiotic in the absence of a robust immune response.

  • Biofilm Formation: If the infection in your in vivo model involves biofilm formation, this could significantly reduce the efficacy of this compound. Bacteria within biofilms are notoriously more resistant to antibiotics than their planktonic counterparts.[7] Sub-inhibitory concentrations of some fluoroquinolones have even been shown to induce biofilm formation in certain bacteria.[4]

  • Inoculum Size: The bacterial load at the start of the in vivo experiment can influence the outcome. A very high inoculum may overwhelm the therapeutic effect of the antibiotic.

Troubleshooting Guides

Inconsistent MIC Results

If you are experiencing inconsistent MIC results, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for inconsistent MIC results.

Unexpected Results in Time-Kill Assays

If your time-kill assay yields unexpected results, such as a paradoxical effect, consider the following:

G start Start: Unexpected Time-Kill Results check_mic Confirm MIC of the Isolate start->check_mic check_protocol Review Time-Kill Protocol check_mic->check_protocol inoculum Verify Inoculum Density check_protocol->inoculum sampling Check Sampling and Plating Technique check_protocol->sampling paradoxical Consider Paradoxical Effect inoculum->paradoxical resistance Evaluate for Resistance Development sampling->resistance repeat Repeat Assay with Adjusted Concentrations paradoxical->repeat resistance->repeat end End: Interpreted Results repeat->end

Caption: Interpreting unexpected outcomes in time-kill assays.

Data Presentation

Table 1: Comparative in vitro Activity of this compound and Ciprofloxacin Against Various Bacterial Species

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Ciprofloxacin MIC₅₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)
Escherichia coli0.030.120.030.25
Klebsiella pneumoniae0.060.250.061
Pseudomonas aeruginosa0.2510.54
Staphylococcus aureus (MSSA)0.0150.030.250.5
Staphylococcus aureus (MRSA)0.120.58>32
Streptococcus pneumoniae0.120.2512

Note: Data compiled from multiple in vitro studies. Actual values may vary depending on the specific isolates and testing conditions.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M07)
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay
  • Preparation: Prepare tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC determination, with a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in each tube.

  • Incubation and Sampling: Incubate all tubes at 35°C ± 2°C in a shaking water bath. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

General Workflow for In Vivo Efficacy Study

A Animal Model Selection (e.g., mouse) B Infection Induction (e.g., intraperitoneal injection) A->B C This compound Administration (dose and route) B->C D Monitoring of Animal Health C->D E Endpoint Determination (e.g., survival, bacterial load) D->E F Data Analysis E->F

References

Validation & Comparative

A Head-to-Head Battle: Clinafloxacin vs. Moxifloxacin Against the Formidable Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing struggle against respiratory pathogens, the choice of an effective antibiotic is paramount. This guide provides a detailed, data-driven comparison of two potent fluoroquinolones, clinafloxacin and moxifloxacin, in their activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro and in vivo efficacy, supported by detailed experimental protocols.

At a Glance: In Vitro Potency

The in vitro activity of an antibiotic is a critical first indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure of this activity. A summary of comparative MIC data for this compound and moxifloxacin against Streptococcus pneumoniae is presented below.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound 0.06 - 1.00.1250.13 - 0.25
Moxifloxacin 0.06 - 0.50.12 - 0.1250.13 - 0.25
Note: Data compiled from multiple studies and may include both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae.

Both this compound and moxifloxacin demonstrate potent in vitro activity against Streptococcus pneumoniae, with very low MIC₉₀ values, indicating that a high percentage of isolates are susceptible to low concentrations of these drugs.[1]

Bactericidal Activity: A Time-Kill Kinetic Comparison

Beyond mere inhibition, the speed and extent of bacterial killing are crucial for resolving infections. Time-kill kinetic studies and dynamic in vitro models that simulate human pharmacokinetic profiles provide valuable insights into the bactericidal effects of antibiotics.

Study TypeKey Findings
Time-Kill Kinetics Both this compound and moxifloxacin exhibit rapid, concentration-dependent bactericidal activity against S. pneumoniae. Moxifloxacin has been shown to achieve a 99.9% kill at approximately 2 hours.
In Vitro Dynamic Model In models simulating human pharmacokinetics, both this compound and moxifloxacin were among the most active agents tested against S. pneumoniae.[2] They consistently demonstrated bactericidal activity, often superior to other fluoroquinolones like levofloxacin and ciprofloxacin.[2] Notably, in one study, this compound was consistently bactericidal against all tested isolates at 0.1 times the area under the concentration-time curve (AUC), while moxifloxacin was bactericidal against two of the three isolates under the same conditions.[3]
Resistance Selection In the same dynamic model, this compound showed a lower propensity for selecting resistant isolates compared to moxifloxacin and other tested fluoroquinolones.[2][4]

In Vivo Efficacy: A Murine Pneumonia Model

Preclinical in vivo studies are essential to validate in vitro findings and predict clinical success. A head-to-head comparison in a murine model of pneumococcal pneumonia revealed the following:

AntibioticKey Findings in Murine Pneumonia Model
This compound Demonstrated good curative activity against both penicillin-susceptible and multidrug-resistant S. pneumoniae strains in a pneumococcal meningitis mouse model.[5]
Moxifloxacin In a novel murine model of pneumococcal pneumonia, moxifloxacin offered better protection and greater bacterial clearance than levofloxacin, irrespective of the severity of the disease at the start of treatment.[6][7] A direct comparison with this compound in a pneumococcal pneumonia model has not been extensively reported in the available literature, though both are recognized as highly active.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. The specific targeting can influence the potency and spectrum of activity.

G cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase (GyrA, GyrB) Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork Separated_Strands Separation of Daughter Chromosomes Replication_Fork->Separated_Strands Topoisomerase IV (ParC, ParE) Fluoroquinolones This compound & Moxifloxacin Inhibit_Gyrase Inhibition of DNA Gyrase Fluoroquinolones->Inhibit_Gyrase Inhibit_TopoIV Inhibition of Topoisomerase IV Fluoroquinolones->Inhibit_TopoIV DNA_Damage DNA Strand Breaks Inhibit_Gyrase->DNA_Damage Inhibit_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones against S. pneumoniae.

Moxifloxacin, like other C-8 substituted quinolones, is thought to primarily target the GyrA subunit of DNA gyrase as its initial lethal event. This mechanism contributes to its high activity against S. pneumoniae strains that may have mutations in topoisomerase IV.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Streptococcus pneumoniae.[8][9][10][11][12]

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Dilutions Prepare Serial Dilutions of Antibiotics Prepare_Dilutions->Inoculate_Plates Incubate Incubate at 35-37°C in 5% CO2 for 20-24h Inoculate_Plates->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End G cluster_setup Model Setup cluster_simulation Pharmacokinetic Simulation cluster_sampling Sampling and Analysis Central_Compartment Central Compartment (Infection Model) Inoculum Add Bacterial Inoculum Central_Compartment->Inoculum Pump_Out Pump Out Central_Compartment->Pump_Out Antibiotic_Dose Administer Antibiotic Dose Inoculum->Antibiotic_Dose Sampling Collect Samples at Time Intervals Antibiotic_Dose->Sampling Drug_Free_Media Drug-Free Media Reservoir Pump_In Pump In Drug_Free_Media->Pump_In Pump_In->Central_Compartment Viable_Counts Determine Viable Counts (CFU/mL) Sampling->Viable_Counts Plot_Data Plot Time-Kill Curves Viable_Counts->Plot_Data

References

A Comparative In Vitro Efficacy Analysis of Clinafloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two fluoroquinolone antibiotics, Clinafloxacin and levofloxacin. The data presented is compiled from multiple studies to offer a comprehensive overview of their activity against a range of clinically significant bacterial pathogens.

Comparative Antibacterial Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound and levofloxacin was evaluated against a variety of gram-positive and gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Gram-Positive Bacteria
Bacterial SpeciesDrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (Ciprofloxacin-susceptible MSSA)This compound≤0.060.12
Levofloxacin0.250.5
Staphylococcus aureus (Ciprofloxacin-resistant MSSA)This compound0.51
Levofloxacin48
Staphylococcus aureus (Ciprofloxacin-susceptible MRSA)This compound0.120.25
Levofloxacin0.51
Staphylococcus aureus (Ciprofloxacin-resistant MRSA)This compound11
Levofloxacin816
Streptococcus pneumoniae This compound0.120.12
Levofloxacin11
Gram-Negative Bacteria
Bacterial SpeciesDrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Acinetobacter baumannii This compound0.124
Levofloxacin0.258
Enterobacter cloacae (Ciprofloxacin-susceptible)This compound0.060.12
Levofloxacin0.120.25
Enterobacter cloacae (Ciprofloxacin-resistant)This compound14
Levofloxacin416
Escherichia coli (Ciprofloxacin-susceptible)This compound≤0.030.06
Levofloxacin≤0.030.06
Escherichia coli (Ciprofloxacin-resistant)This compound18
Levofloxacin4>32
Klebsiella pneumoniae (Ciprofloxacin-susceptible)This compound0.060.12
Levofloxacin0.120.25
Klebsiella pneumoniae (Ciprofloxacin-resistant)This compound12
Levofloxacin416
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)This compound0.250.5
Levofloxacin0.51
Pseudomonas aeruginosa (Ciprofloxacin-resistant)This compound416
Levofloxacin832

Data Interpretation: Across the tested isolates, this compound generally demonstrates lower MIC values compared to levofloxacin, indicating greater in vitro potency against both gram-positive and gram-negative bacteria. This is particularly evident against ciprofloxacin-resistant strains.

Experimental Protocols

The MIC data presented in this guide were primarily determined using two standardized methods: Agar Dilution and Broth Microdilution . The general procedures for these techniques are outlined below.

Agar Dilution Method

The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent.[1][2][3]

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted to obtain a range of concentrations.

  • Incorporation into Agar: Each dilution of the antibiotic is mixed with molten Mueller-Hinton agar and poured into petri dishes, where it solidifies.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then suspended in a saline or broth solution to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.[1][2][4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.

Broth Microdilution Method

The broth microdilution method is a widely used technique for antimicrobial susceptibility testing, often performed in 96-well microtiter plates.[1][2][4][5][6][7]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, similar to the agar dilution method.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with a standardized volume of the bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4][5]

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.[1][2][4]

Visualizing Experimental and Logical Relationships

To better understand the processes involved in determining and interpreting the in vitro efficacy of these antibiotics, the following diagrams illustrate a generalized experimental workflow and the mechanism of action of fluoroquinolones.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Analysis start Bacterial Isolate culture Overnight Culture start->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize agar Agar Dilution standardize->agar Spot Inoculum broth Broth Microdilution standardize->broth Inoculate Wells incubate Incubate (16-20h, 37°C) agar->incubate broth->incubate read_mic Read MIC incubate->read_mic compare Compare Efficacy read_mic->compare end Comparative Efficacy Guide compare->end Publish Guide

Figure 1. Generalized workflow for determining and comparing in vitro antibiotic efficacy.

fluoroquinolone_mechanism cluster_drug Fluoroquinolone Action cluster_bacterial_cell Bacterial Cell cluster_outcome Result drug This compound / Levofloxacin gyrase DNA Gyrase (Gram-negative target) drug->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive target) drug->topoIV Inhibits dna Bacterial DNA inhibit_replication Inhibition of DNA Replication gyrase->inhibit_replication Prevents DNA supercoiling topoIV->inhibit_replication Prevents decatenation of daughter chromosomes cell_death Bacterial Cell Death inhibit_replication->cell_death

Figure 2. Simplified mechanism of action for fluoroquinolone antibiotics.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The in vitro data may not always correlate with in vivo clinical efficacy.

References

A Head-to-Head Comparison of Clinafloxacin and Ciprofloxacin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro and in vivo activities of clinafloxacin and ciprofloxacin, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the antibacterial activities of this compound and ciprofloxacin, two fluoroquinolone antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective performance profiles.

In Vitro Activity: A Clear Advantage for this compound

Numerous studies have demonstrated that this compound possesses superior in vitro activity compared to ciprofloxacin against a broad spectrum of bacterial pathogens, including Gram-positive, Gram-negative, and anaerobic organisms. This enhanced potency is consistently reflected in lower Minimum Inhibitory Concentration (MIC) values.

Comparative MIC Values

The following tables summarize the MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively) for this compound and ciprofloxacin against a range of clinically relevant bacteria.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Staphylococcus aureus (Methicillin-susceptible)0.06 - 0.120.12 - 0.250.25 - 0.51 - 2
Staphylococcus aureus (Methicillin-resistant)0.528>32
Streptococcus pneumoniae0.12 - 0.250.25 - 0.51 - 22 - 4
Enterococcus faecalis0.250.512

Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Escherichia coli0.015 - 0.030.03 - 0.060.015 - 0.030.06 - 0.25
Klebsiella pneumoniae0.030.060.030.12
Pseudomonas aeruginosa0.2510.251
Acinetobacter baumannii0.1240.564[1]

Table 3: In Vitro Activity against Anaerobic Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound MIC90Ciprofloxacin MIC90
Bacteroides fragilis group2>16
Clostridium perfringens0.254
Peptostreptococcus spp.0.58

The data consistently shows that this compound is significantly more potent than ciprofloxacin, particularly against Gram-positive bacteria and anaerobes.[2][3][4] this compound also retains notable activity against many ciprofloxacin-resistant strains.[5]

Bactericidal Activity and Post-Antibiotic Effect (PAE)

Both this compound and ciprofloxacin exhibit bactericidal activity. However, in dynamic in vitro models simulating human pharmacokinetics, this compound demonstrates more rapid and sustained killing against organisms like Streptococcus pneumoniae.[6][7]

The post-antibiotic effect (PAE), the suppression of bacterial growth after brief exposure to an antibiotic, is another important pharmacodynamic parameter. For Escherichia coli, a one-hour exposure to this compound and ciprofloxacin produced a PAE of 0.5 to 2.0 hours.[8]

Frequency of Resistance Development

A critical aspect of antibiotic efficacy is the potential for resistance development. Studies have shown that this compound has a lower propensity for selecting resistant mutants compared to ciprofloxacin.[7] In a dynamic in vitro model using Streptococcus pneumoniae, the rank order for the selection of resistance was ciprofloxacin (most likely) > levofloxacin > this compound (least likely).[6][7]

In Vivo Efficacy in Animal Models

The superior in vitro potency of this compound often translates to enhanced efficacy in in vivo models of infection.

  • Systemic Infections: In a leucopenic mouse model with systemic infections caused by Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated therapeutic efficacy.[9]

  • Subcutaneous Abscess Model: In a mouse model of subcutaneous abscesses caused by Bacteroides fragilis (including strains resistant to ciprofloxacin) and Escherichia coli, this compound was effective as a single agent in eradicating the resistant B. fragilis strains, whereas ciprofloxacin was not.[10]

  • Respiratory Infections: In mouse models of respiratory disease caused by bovine pathogens like Mannheimia haemolytica and Pasteurella multocida, this compound showed low efficacious dose (ED50) values, indicating potent activity.[11]

Mechanism of Action

This compound and ciprofloxacin share the same mechanism of action, which is characteristic of fluoroquinolone antibiotics. They inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage leads to Topo_IV->DNA_Replication Enables Topo_IV->DNA_Damage leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of antibiotics in microtiter plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read results by observing the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end Time_Kill_Workflow start Start prep_culture Prepare bacterial culture in logarithmic growth phase start->prep_culture add_antibiotic Add antibiotic at desired concentration prep_culture->add_antibiotic incubate Incubate with shaking at 37°C add_antibiotic->incubate sample Collect samples at pre-defined time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates and count colony-forming units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot end End plot->end InVivo_Workflow start Start acclimatize Acclimatize mice to laboratory conditions start->acclimatize infect Induce infection (e.g., intraperitoneal or intranasal inoculation of bacteria) acclimatize->infect treat Administer antibiotic (this compound or Ciprofloxacin) and control vehicle infect->treat monitor Monitor for clinical signs, mortality, and other endpoints (e.g., bacterial load in organs) treat->monitor analyze Analyze data (e.g., survival curves, reduction in bacterial counts) monitor->analyze end End analyze->end

References

Clinafloxacin Demonstrates Potent Activity Against Quinolone-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in vitro studies highlights Clinafloxacin's sustained efficacy against S. aureus strains that have developed resistance to other fluoroquinolones, offering a promising alternative for researchers and drug development professionals.

Recent investigations into the activity of fluoroquinolones against resistant bacterial strains have underscored the robust performance of this compound. This guide provides a comprehensive comparison of this compound's activity against quinolone-resistant Staphylococcus aureus (QRSA), supported by experimental data and detailed methodologies. The findings indicate that this compound maintains significant potency, even against strains highly resistant to other quinolones like Ciprofloxacin.

Comparative In Vitro Activity

Data from multiple studies consistently demonstrate this compound's superior in vitro activity against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains that are resistant to Ciprofloxacin.

A key comparative study tested the activities of eight fluoroquinolones against 96 ciprofloxacin-susceptible and 205 ciprofloxacin-resistant S. aureus strains. The results, summarized in the table below, show that this compound, along with Moxifloxacin and Trovafloxacin, was the most active quinolone against ciprofloxacin-resistant MSSA, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 1 μg/ml.[1] Against ciprofloxacin-resistant MRSA, this compound and Moxifloxacin were the most potent, with MIC90s of 1 and 2 μg/ml, respectively.[1]

Notably, even for isolates with Ciprofloxacin MICs greater than 256 μg/ml, the MIC90 for this compound remained at or below 2 μg/ml, suggesting its potential therapeutic utility against highly resistant strains.[1] Another study confirmed the potent intraphagocytic bactericidal activity of this compound against S. aureus.[2]

QuinoloneCiprofloxacin-Susceptible MSSA (MIC90 in μg/ml)Ciprofloxacin-Resistant MSSA (MIC90 in μg/ml)Ciprofloxacin-Resistant MRSA (MIC90 in μg/ml)
This compound ≤0.0611
Moxifloxacin≤0.0612
Trovafloxacin≤0.0614
Sparfloxacin≤0.0648
Levofloxacin0.125816
Grepafloxacin0.1253264
Ofloxacin0.251632

Mechanisms of Quinolone Resistance in S. aureus

Fluoroquinolone resistance in Staphylococcus aureus is a complex process primarily driven by two main mechanisms:

  • Target Enzyme Mutations: Alterations in the quinolone target enzymes, DNA gyrase and topoisomerase IV, are the most significant cause of resistance. These enzymes are composed of subunits encoded by the gyrA, gyrB, grlA (also known as parC), and grlB (also known as parE) genes. Mutations in the quinolone-resistance-determining regions (QRDRs) of gyrA and grlA are particularly common.[3][4] Strains with mutations in both genes often exhibit high-level resistance to many fluoroquinolones.[4]

  • Efflux Pumps: Overexpression of efflux pumps, such as NorA, can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness.[3][5][6]

Interestingly, quinolones can be classified based on their preferential target in S. aureus. One study categorized this compound as a type III quinolone, indicating that it targets both DNA gyrase and topoisomerase IV at nearly the same level.[7] This dual-targeting property may contribute to its retained activity against strains with mutations in only one of these enzymes.

Experimental Protocols

The data presented in this guide are primarily based on the following experimental methodology:

Minimum Inhibitory Concentration (MIC) Determination:

The MICs of the tested drugs were determined using the agar dilution method, following the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Bacterial Isolates: Clinical isolates of ciprofloxacin-susceptible and ciprofloxacin-resistant S. aureus (both MSSA and MRSA) were used.

  • Media: Mueller-Hinton agar was the standard medium for susceptibility testing.

  • Inoculum Preparation: Bacterial suspensions were prepared and standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Drug Concentrations: A series of agar plates containing twofold dilutions of each antimicrobial agent were prepared.

  • Inoculation: The prepared bacterial inocula were applied to the surface of the agar plates.

  • Incubation: Plates were incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of various quinolones against S. aureus strains.

MIC_Determination_Workflow cluster_setup Preparation cluster_experiment Experiment cluster_analysis Analysis Isolates S. aureus Isolates (Susceptible & Resistant) Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Isolates->Inoculum Media Prepare Mueller-Hinton Agar Inoculate Inoculate Agar Plates Media->Inoculate Quinolones Prepare Serial Dilutions of Quinolones Quinolones->Inoculate Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MICs (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Compare Compare MIC90 Values (this compound vs. Others) Read_MIC->Compare

Caption: Workflow for MIC determination of quinolones against S. aureus.

Signaling Pathways in Quinolone Action and Resistance

The diagram below outlines the mechanism of action of fluoroquinolones and the key pathways leading to resistance in S. aureus.

Quinolone_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Quinolone Fluoroquinolone (e.g., this compound) Gyrase DNA Gyrase (gyrA/gyrB) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (grlA/grlB) Quinolone->TopoIV Inhibits Efflux Efflux Pump (e.g., NorA) Quinolone->Efflux Pumped out DNA_Damage DNA Damage & Cell Death Gyrase->DNA_Damage Leads to TopoIV->DNA_Damage Leads to GyrA_mut gyrA Mutation GyrA_mut->Gyrase Alters Reduced_Activity Reduced Quinolone Activity GyrA_mut->Reduced_Activity Contributes to GrlA_mut grlA Mutation GrlA_mut->TopoIV Alters GrlA_mut->Reduced_Activity Contributes to Efflux->Reduced_Activity Contributes to

Caption: Quinolone action and resistance pathways in S. aureus.

References

A Comparative Analysis of Clinafloxacin and Trovafloxacin Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two potent fluoroquinolones reveals superior in vitro activity for clinafloxacin, though both demonstrate significant efficacy against a range of anaerobic pathogens. This guide synthesizes key experimental findings to assist researchers and drug development professionals in evaluating these antimicrobial agents.

Two newer generation fluoroquinolones, this compound and trovafloxacin, have demonstrated enhanced activity against anaerobic bacteria, a significant advantage over older drugs in this class.[1][2] Extensive in vitro studies have been conducted to compare their efficacy, primarily focusing on clinically important anaerobic species such as the Bacteroides fragilis group. While both agents show excellent activity, the data consistently indicates that this compound exhibits slightly greater in vitro potency than trovafloxacin against a broad spectrum of anaerobic isolates.[1][2][3][4]

In Vitro Efficacy: A Quantitative Comparison

The primary method for evaluating the in vitro activity of these antimicrobial agents against anaerobic bacteria is the agar dilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). This technique determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A key comparative study involving 1,000 clinical isolates of the Bacteroides fragilis group provides a clear picture of their relative potencies. The study utilized two different testing media, Brucella blood agar (BBA) and Wilkins-Chalgren agar (WCA), and found that while the media influenced the absolute MIC values, the overall trend of this compound's superiority remained consistent.[1][2][3][4]

Below are summary tables of the MIC data from this pivotal study, illustrating the comparative activity of this compound and trovafloxacin.

Table 1: Comparative Activity of this compound and Trovafloxacin against Bacteroides fragilis Group Isolates on Brucella Blood Agar (BBA)

Organism (No. of Isolates)AntibioticGeometric Mean MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Isolates (1000) This compound0.650.52
Trovafloxacin0.8112
B. fragilis (332) This compound0.430.51
Trovafloxacin0.540.51
B. thetaiotaomicron (241) This compound0.680.52
Trovafloxacin0.8512
B. vulgatus (125) This compound1.66116
Trovafloxacin2.04216
B. distasonis (114) This compound0.520.51
Trovafloxacin0.670.52
B. ovatus (109) This compound0.630.52
Trovafloxacin0.7912
B. uniformis (79) This compound0.350.250.5
Trovafloxacin0.440.51

Data synthesized from Snydman et al. (2000).[1][2][4]

Table 2: Comparative Activity of this compound and Trovafloxacin against Bacteroides fragilis Group Isolates on Wilkins-Chalgren Agar (WCA)

Organism (No. of Isolates)AntibioticGeometric Mean MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Isolates (1000) This compound0.340.251
Trovafloxacin0.430.51
B. fragilis (332) This compound0.240.250.5
Trovafloxacin0.310.250.5
B. thetaiotaomicron (241) This compound0.340.251
Trovafloxacin0.440.51
B. vulgatus (125) This compound0.830.58
Trovafloxacin1.0518
B. distasonis (114) This compound0.270.250.5
Trovafloxacin0.350.251
B. ovatus (109) This compound0.320.251
Trovafloxacin0.410.51
B. uniformis (79) This compound0.190.1250.25
Trovafloxacin0.240.250.5

Data synthesized from Snydman et al. (2000).[1][2][4]

As evidenced by the lower geometric mean MIC, MIC₅₀, and often MIC₉₀ values, this compound consistently demonstrates a slight but discernible advantage in in vitro potency against the Bacteroides fragilis group when compared to trovafloxacin.[1][2][3][4] High cross-resistance between the two drugs has also been observed.[1][2][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, a detailed understanding of the experimental methodology is crucial. The following sections outline the standardized protocols for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method (CLSI/NCCLS Standard)

The agar dilution method is the reference standard for determining the MICs of antimicrobial agents against anaerobic bacteria.

AgarDilutionWorkflow A Prepare serial twofold dilutions of antimicrobial agents B Incorporate each dilution into molten agar medium (e.g., Brucella blood agar) A->B Add to agar C Pour agar into petri dishes and allow to solidify B->C Plate preparation E Inoculate the surface of the agar plates with the bacterial suspensions C->E Apply inoculum to plates D Prepare standardized inoculum of each bacterial isolate (0.5 McFarland standard) D->E Standardized inoculum F Incubate plates in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours E->F Anaerobic incubation G Examine plates for bacterial growth F->G Read results H Determine MIC: Lowest concentration of the agent that inhibits visible growth G->H Interpret MIC

Agar Dilution Method Workflow

Protocol Details:

  • Antimicrobial Agent Preparation: Stock solutions of this compound and trovafloxacin are prepared according to the manufacturer's instructions. Serial twofold dilutions are then made to achieve the desired final concentrations in the agar.

  • Media Preparation: The chosen agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood) is prepared, sterilized, and cooled to 48-50°C.

  • Incorporation of Antibiotics: The antimicrobial dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 mL of drug solution to 18 mL of agar). The mixture is gently swirled to ensure even distribution and then poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown on supplemented blood agar plates for 24-48 hours. Colonies are then suspended in a suitable broth (e.g., thioglycollate broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator), which delivers a final inoculum of approximately 10⁵ CFU per spot.

  • Incubation: The inoculated plates are incubated in an anaerobic atmosphere (typically 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

While agar dilution is the reference method, broth microdilution is a more user-friendly alternative for testing certain anaerobic bacteria, such as the Bacteroides fragilis group.

BrothMicrodilutionWorkflow A Prepare serial twofold dilutions of antimicrobial agents in microtiter plate wells C Inoculate each well with the bacterial suspension A->C Add inoculum to wells B Prepare standardized inoculum of each bacterial isolate (0.5 McFarland standard) B->C Standardized inoculum D Seal the microtiter plate C->D Prepare for incubation E Incubate plate in an anaerobic environment at 35-37°C for 48 hours D->E Anaerobic incubation F Examine wells for turbidity (bacterial growth) E->F Read results G Determine MIC: Lowest concentration with no visible growth F->G Interpret MIC

Broth Microdilution Method Workflow

Protocol Details:

  • Plate Preparation: Commercially prepared or in-house prepared microtiter plates containing serial dilutions of the antimicrobial agents in a suitable broth medium (e.g., supplemented Brucella broth) are used.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are sealed and incubated under anaerobic conditions at 35-37°C for 48 hours.

  • MIC Determination: The wells are examined for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

In Vivo Efficacy: A Noteworthy Gap in Direct Comparative Data

Separate studies have investigated the in vivo efficacy of each drug. For instance, trovafloxacin has been evaluated in a murine intra-abdominal abscess model caused by Bacteroides fragilis, where it was found to be effective in sterilizing abscesses.[1][5] Similarly, this compound has shown efficacy in murine subcutaneous abscess models involving Bacteroides fragilis. However, differences in experimental designs, including the specific animal models, bacterial strains, and dosing regimens, preclude a direct and definitive comparison of their in vivo efficacy.

The absence of direct comparative in vivo data represents a significant knowledge gap. Such studies would be invaluable for providing a more complete picture of the relative therapeutic potential of these two potent fluoroquinolones against anaerobic infections.

Logical Relationship of Antibacterial Activity

The following diagram illustrates the logical flow of assessing the antibacterial activity of this compound and trovafloxacin against anaerobic bacteria, from initial in vitro screening to the desired clinical outcome.

LogicalRelationship A In Vitro Susceptibility Testing (Agar/Broth Dilution) B Determination of MIC Values A->B Yields C Comparative Analysis of Potency (this compound vs. Trovafloxacin) B->C Provides data for D In Vivo Animal Model Studies (Efficacy in infection models) C->D Informs E Evaluation of Pharmacokinetics/ Pharmacodynamics (PK/PD) D->E Provides data for F Prediction of Clinical Efficacy E->F Allows for G Clinical Trials F->G Guides H Therapeutic Use in Anaerobic Infections G->H Leads to

Assessment of Antibacterial Activity

Conclusion

Based on the available in vitro evidence, this compound demonstrates slightly greater potency against a wide range of anaerobic bacteria, particularly the Bacteroides fragilis group, when compared to trovafloxacin. Both fluoroquinolones, however, represent a significant advancement in the treatment of anaerobic infections. The lack of direct comparative in vivo studies highlights an area for future research that would be critical for making more definitive clinical judgments. Researchers and drug development professionals should consider the robust in vitro data while acknowledging the current limitations in in vivo comparative evidence when evaluating the potential applications of these agents.

References

Clinafloxacin Demonstrates Potent In Vitro Activity Against MRSA, Outperforming Vancomycin in Some Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data indicates that clinafloxacin, a fluoroquinolone antibiotic, exhibits significant in vitro efficacy against methicillin-resistant Staphylococcus aureus (MRSA), in some cases surpassing the activity of the standard-of-care glycopeptide, vancomycin. This comparison, aimed at researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of action of both antimicrobial agents.

Executive Summary

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) against MRSA isolates, including ciprofloxacin-resistant strains, when compared to vancomycin. While both drugs employ distinct mechanisms to achieve their bactericidal effects, the potent activity of this compound against challenging MRSA phenotypes warrants further investigation. This guide provides a detailed comparison of their performance based on available preclinical data.

Data Presentation: In Vitro Susceptibility of MRSA

The in vitro activity of this compound and vancomycin against various MRSA strains has been evaluated in multiple studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of the two agents.

Table 1: Comparative MIC Values for this compound and Vancomycin against MRSA Isolates

AntibioticNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Reference
This compound 251-1≤0.06 - 2[1]
Vancomycin 251-10.5 - 2[1]

Table 2: Activity against Ciprofloxacin-Resistant MRSA

AntibioticNumber of IsolatesMIC₉₀ (μg/mL)Reference
This compound 1891[1]
Vancomycin 1891[1]

Mechanisms of Action

This compound and vancomycin disrupt bacterial survival through fundamentally different pathways.

This compound: As a fluoroquinolone, this compound targets bacterial DNA synthesis. It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] This dual inhibition prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes following replication, leading to DNA damage and ultimately, cell death.[4]

Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[5][6] It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[7] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan assembly, thereby compromising the integrity of the cell wall and leading to cell lysis.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

clinafloxacin_mechanism This compound Mechanism of Action cluster_replication Bacterial DNA Replication DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) ReplicationFork->DNA_Gyrase Positive Supercoiling Replicated_DNA Replicated DNA ReplicationFork->Replicated_DNA DNA_Gyrase->ReplicationFork Relaxation Topo_IV Topoisomerase IV (Decatenates daughter chromosomes) Topo_IV->Replicated_DNA Decatenation Replicated_DNA->Topo_IV Catenated Chromosomes This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topo_IV Inhibits

This compound's inhibition of DNA gyrase and topoisomerase IV.

vancomycin_mechanism Vancomycin Mechanism of Action cluster_cell_wall Peptidoglycan Synthesis Lipid_II Lipid II precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Cross_linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross_linked_PG Peptidoglycan_Chain->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Vancomycin's inhibition of peptidoglycan synthesis.

experimental_workflow Experimental Workflow: In Vitro and In Vivo Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC Broth Microdilution MIC Assay MIC_results MIC Values (μg/mL) MIC->MIC_results TimeKill Time-Kill Kinetic Assay TimeKill_results Log CFU/mL vs. Time TimeKill->TimeKill_results Murine_model Murine Sepsis/Infection Model Treatment Treatment with this compound or Vancomycin Murine_model->Treatment Outcome Bacterial Load (CFU/organ) or Survival Treatment->Outcome Start MRSA Isolate Start->MIC Start->TimeKill Start->Murine_model

Generalized workflow for efficacy comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the protocols for key in vitro and in vivo experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and vancomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is then incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized inoculum of MRSA is prepared in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobials: this compound and vancomycin are added to separate cultures at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control culture with no antibiotic is also included.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture. The samples are serially diluted in sterile saline and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Murine Sepsis Model for In Vivo Efficacy

Animal models are essential for evaluating the in vivo efficacy of antimicrobial agents.

  • Animal Model: Immunocompetent or neutropenic mice are commonly used. Neutropenia can be induced by agents like cyclophosphamide to mimic an immunocompromised state.[1]

  • Infection: A lethal or sublethal dose of a well-characterized MRSA strain is administered to the mice, typically via intraperitoneal or intravenous injection, to induce sepsis or a localized infection (e.g., thigh infection).[1][8]

  • Treatment: At a specified time post-infection, cohorts of mice are treated with this compound, vancomycin, or a vehicle control. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen are designed to simulate human pharmacokinetic profiles.

  • Outcome Measures: The primary endpoints can include survival over a set period (e.g., 7 days) or the bacterial burden in target organs (e.g., spleen, liver, kidneys, or thigh muscle) at a specific time point post-treatment. For bacterial burden assessment, organs are harvested, homogenized, and plated for CFU enumeration.

  • Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Bacterial counts are typically expressed as log₁₀ CFU per gram of tissue and compared between treatment groups and the control group using appropriate statistical tests.

Conclusion

The available in vitro data suggests that this compound is a potent agent against MRSA, with MIC values comparable or superior to vancomycin, even against strains resistant to other fluoroquinolones. While the clinical development of this compound has been halted due to safety concerns, the data from these preclinical studies provides valuable insights for the development of new fluoroquinolones and other antimicrobial agents targeting MRSA. Further research utilizing standardized and directly comparative in vivo models is necessary to fully elucidate the therapeutic potential of such compounds.

References

In vitro comparison of Clinafloxacin and gatifloxacin against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates a thorough understanding of the in vitro efficacy of existing and novel antibiotic compounds. This guide provides a direct comparison of two fluoroquinolones, Clinafloxacin and Gatifloxacin, against a range of clinically significant Enterobacteriaceae. The data presented is compiled from key in vitro studies to assist researchers, scientists, and drug development professionals in their evaluation of these antimicrobial agents.

Quantitative Susceptibility Analysis

The in vitro potency of this compound and Gatifloxacin against various Enterobacteriaceae is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate greater antibacterial activity.

The following table compiles MIC₅₀ and MIC₉₀ values from a significant comparative study by Brisse et al. (1999) which evaluated the activity of several fluoroquinolones against a collection of European clinical isolates of Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes. This study included both ciprofloxacin-susceptible and -resistant strains.

Bacterial SpeciesAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Klebsiella pneumoniaeThis compound0.120.5
Gatifloxacin0.251
Klebsiella oxytocaThis compound0.120.25
Gatifloxacin0.250.5
Enterobacter cloacaeThis compound0.251
Gatifloxacin0.52
Enterobacter aerogenesThis compound0.120.5
Gatifloxacin0.251

Data extracted from Brisse, S., et al. (1999). Comparative in vitro activities of ciprofloxacin, this compound, gatifloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes clinical isolates with alterations in GyrA and ParC proteins. Antimicrobial Agents and Chemotherapy, 43(8), 2051–2055.

Overall, the compiled data indicates that This compound generally exhibits greater in vitro potency against the tested Enterobacteriaceae isolates compared to Gatifloxacin , as evidenced by lower MIC₅₀ and MIC₉₀ values.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for this compound and Gatifloxacin against Enterobacteriaceae was conducted following standardized methodologies, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Key Steps:

  • Antimicrobial Agent Preparation: Stock solutions of this compound and Gatifloxacin are prepared according to the manufacturer's instructions. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Bacterial isolates are subcultured onto a suitable agar medium (e.g., Trypticase Soy Agar) and incubated for 18-24 hours at 35°C to obtain fresh, pure colonies.

    • Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the appropriate antimicrobial dilution, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C in ambient air for 16-20 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Experimental Workflow

The following diagram illustrates the typical workflow for determining and comparing the in vitro efficacy of this compound and Gatifloxacin against Enterobacteriaceae using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis bacterial_isolates Bacterial Isolates (Enterobacteriaceae) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_isolates->inoculum_prep antibiotic_stocks Antibiotic Stock Solutions (this compound & Gatifloxacin) serial_dilution Serial Dilution of Antibiotics in Microtiter Plates antibiotic_stocks->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C for 16-20h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_compilation Data Compilation (MIC₅₀ & MIC₉₀ Calculation) mic_determination->data_compilation comparison Comparative Analysis data_compilation->comparison

Workflow for In Vitro Antimicrobial Susceptibility Testing.

This structured approach ensures the reproducibility and accuracy of the in vitro comparison, providing a solid foundation for further research and development in the field of antimicrobial chemotherapy.

A Comparative Analysis of the Potency of Clinafloxacin and Sparfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For the research and drug development community, this guide provides a comprehensive assessment of the relative potency of two fluoroquinolone antibiotics, clinafloxacin and sparfloxacin. Through a detailed examination of their in vitro and in vivo activities, supported by experimental data and mechanistic insights, this document serves as a valuable resource for understanding their comparative efficacy.

This compound consistently demonstrates superior in vitro potency against a broad spectrum of bacterial pathogens when compared to sparfloxacin. This heightened activity is particularly notable against Gram-positive organisms and clinically important resistant strains. Mechanistically, this enhanced efficacy can be attributed to its efficient dual targeting of both DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication.

In Vitro Potency: A Quantitative Comparison

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative MICs for this compound and sparfloxacin against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria

This compound exhibits markedly lower MIC₉₀ values (the concentration required to inhibit 90% of isolates) than sparfloxacin against various Gram-positive bacteria, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA) and multidrug-resistant enterococci.[1][2] Against ciprofloxacin-susceptible MSSA, both drugs show high activity, but against ciprofloxacin-resistant MSSA, this compound is significantly more potent.[1]

Bacterial SpeciesDrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (ciprofloxacin-susceptible)This compound≤0.06≤0.06≤0.06
Sparfloxacin≤0.06≤0.06≤0.06
Staphylococcus aureus (ciprofloxacin-resistant)This compound≤0.06 - 211
Sparfloxacin0.5 - 844
Enterococcus faecalis (multidrug-resistant)This compound0.12 - 10.50.5
Sparfloxacin0.25 - 212
Streptococcus pneumoniaeThis compound0.125--
Sparfloxacin0.5--

Data compiled from multiple sources.[1][2][3]

Gram-Negative Bacteria

Against Gram-negative bacteria, this compound generally maintains a potency advantage over sparfloxacin, although the difference can be less pronounced for some species. This compound consistently demonstrates lower MICs against members of the Enterobacteriaceae family and other clinically relevant Gram-negative pathogens.[4]

Bacterial SpeciesDrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coliThis compound≤0.015 - 0.120.030.06
Sparfloxacin≤0.015 - 0.50.060.12
Klebsiella pneumoniaeThis compound0.03 - 0.250.060.12
Sparfloxacin0.06 - 10.120.5
Pseudomonas aeruginosaThis compound0.12 - 814
Sparfloxacin0.5 - 32416

Data compiled from multiple sources.[4]

In Vivo Efficacy: Insights from Animal Models

Animal models of infection provide a crucial link between in vitro activity and potential clinical efficacy. Studies have demonstrated the in vivo potency of both this compound and sparfloxacin in various infection models.

In a rabbit model of ampicillin-resistant enterococcal endocarditis, both this compound and sparfloxacin demonstrated significant efficacy in reducing bacterial counts in vegetations compared to untreated controls.[5] this compound was tested against an Enterococcus faecalis strain, while sparfloxacin was evaluated against an Enterococcus faecium strain.[5]

In a murine model of Mycobacterium tuberculosis infection, sparfloxacin showed dose-dependent bactericidal effects, whereas this compound, at the tested dosages, displayed no measurable effect.[6] This highlights that in vitro potency does not always directly translate to in vivo efficacy for all pathogens, and factors such as drug distribution and metabolism play a significant role.

For infections caused by Bacteroides fragilis in mice, both sparfloxacin and this compound were effective as single-agent therapies in eradicating strains that were resistant to other fluoroquinolones like ofloxacin and ciprofloxacin.[7]

Mechanistic Insights: The Molecular Basis of Potency

The antibacterial action of fluoroquinolones stems from their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, recombination, and repair. The differential potency of this compound and sparfloxacin can be partly explained by their interactions with these molecular targets.

A key factor in this compound's enhanced potency, particularly against Gram-positive bacteria like Streptococcus pneumoniae, is its balanced and efficient inhibition of both DNA gyrase and topoisomerase IV.[3][8] This dual-targeting mechanism means that a mutation in the gene encoding one of these enzymes does not lead to high-level resistance, as the drug can still effectively inhibit the other enzyme.[3]

In contrast, many other fluoroquinolones, including sparfloxacin, exhibit a more preferential targeting of one enzyme over the other, which can lead to a more rapid development of resistance through a single-step mutation.[3] For instance, in S. pneumoniae, a combination of mutations in both the gyrA (encoding a subunit of DNA gyrase) and parC (encoding a subunit of topoisomerase IV) genes is required to confer significant resistance to this compound.[3][9] However, for sparfloxacin, a mutation in a single target can lead to a more substantial increase in the MIC.[3]

The following diagram illustrates the dual-targeting mechanism of this compound.

G Mechanism of Fluoroquinolone Action and Resistance cluster_drug Fluoroquinolones cluster_effect Cellular Effect This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Strong Inhibition Topo_IV Topoisomerase IV This compound->Topo_IV Strong Inhibition Sparfloxacin Sparfloxacin Sparfloxacin->DNA_Gyrase Inhibition Sparfloxacin->Topo_IV Preferential Inhibition (in some species) DNA_Replication_Inhibition Inhibition of DNA Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Dual-targeting of bacterial enzymes by this compound.

Experimental Protocols

The data presented in this guide are based on standard microbiological and pharmacological methodologies.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using either the agar dilution or broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method:

  • A series of agar plates containing doubling dilutions of the antibiotic are prepared.

  • A standardized inoculum of the test bacterium (e.g., 10⁴ colony-forming units [CFU] per spot) is applied to the surface of each plate.

  • The plates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Broth Microdilution Method:

  • Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.

The following diagram outlines the general workflow for MIC determination.

G Workflow for MIC Determination Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates/Tubes Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Generalized workflow for determining Minimum Inhibitory Concentration.

Animal Infection Models

The in vivo efficacy of antibiotics is assessed using various animal models that mimic human infections.

General Protocol:

  • Animals (e.g., mice, rabbits) are immunosuppressed if necessary to establish a robust infection.

  • A standardized dose of the pathogen is administered via a relevant route (e.g., intravenously for systemic infections, intraperitoneally for abdominal infections).

  • Treatment with the test antibiotics is initiated at a specified time post-infection and administered for a defined duration.

  • Efficacy is evaluated based on endpoints such as survival rates, reduction in bacterial load in target organs (e.g., spleen, lungs, kidneys), or improvement in clinical signs of infection.

Conclusion

The available evidence strongly indicates that this compound possesses a higher in vitro potency than sparfloxacin against a wide range of clinically significant bacteria, particularly Gram-positive pathogens and resistant strains. This enhanced activity is underpinned by its efficient dual-targeting of DNA gyrase and topoisomerase IV. While both drugs have demonstrated efficacy in animal models, the superior in vitro profile of this compound suggests it may offer a therapeutic advantage in certain clinical scenarios. This guide provides a foundational understanding for researchers and drug development professionals in the continued evaluation and potential application of these fluoroquinolone antibiotics.

References

Clinafloxacin's Potent In Vitro Activity: A Comparative Analysis Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A review of historical data underscores clinafloxacin's broad-spectrum efficacy, particularly against Gram-positive pathogens, though a lack of contemporary data necessitates careful interpretation in the current landscape of antimicrobial resistance.

This guide provides a comparative analysis of the in vitro activity of this compound against a range of clinically significant bacterial isolates. The data presented is primarily drawn from studies conducted in the late 1990s and early 2000s, a period of extensive investigation into this potent fluoroquinolone. While this historical data highlights this compound's broad-spectrum efficacy, it is crucial to note the absence of recent large-scale surveillance data. This limitation means the findings may not fully reflect current antimicrobial resistance patterns. To provide a modern context, this guide contrasts this compound's historical performance with both historical and more recent data for widely used fluoroquinolones, ciprofloxacin and levofloxacin.

Executive Summary of In Vitro Activity

This compound consistently demonstrated superior in vitro potency compared to other fluoroquinolones of its time, especially against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae.[1][2][3] Its activity against Gram-negative bacteria, including Pseudomonas aeruginosa, was often comparable to or better than ciprofloxacin.[4] Notably, this compound showed promising activity against many ciprofloxacin-resistant isolates, suggesting a potential role in treating infections caused by less susceptible strains.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against key clinical isolates. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented.

Note on Data Contemporaneity: The MIC data for this compound is from studies published between 1999 and 2000. The data for ciprofloxacin and levofloxacin is presented from the same period for direct comparison, and also from more recent studies (2016-2022) to illustrate the evolution of resistance patterns.

Table 1: In Vitro Activity Against Staphylococcus aureus

OrganismAntimicrobial AgentYear of StudyMIC50 (µg/mL)MIC90 (µg/mL)
S. aureus (Ciprofloxacin-Susceptible)This compound1999≤0.06≤0.06
Ciprofloxacin19990.51
Levofloxacin199912
S. aureus (Ciprofloxacin-Resistant)This compound19990.51
Ciprofloxacin199932>64
Levofloxacin1999816
S. aureus (Methicillin-Resistant - MRSA)Ciprofloxacin2011-2014>32>32
Levofloxacin2011-201416>32

Data Sources:[1][5][6]

Table 2: In Vitro Activity Against Streptococcus pneumoniae

OrganismAntimicrobial AgentYear of StudyMIC50 (µg/mL)MIC90 (µg/mL)
S. pneumoniaeThis compound20000.120.25
Ciprofloxacin200012
Levofloxacin200011
Ciprofloxacin1997-19980.51
Levofloxacin199912

Data Sources:[2][3][7][8][9]

Table 3: In Vitro Activity Against Gram-Negative Bacilli

OrganismAntimicrobial AgentYear of StudyMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound20000.030.06
Ciprofloxacin2000≤0.030.06
Levofloxacin20000.060.12
Ciprofloxacin20140.25>32
Levofloxacin20140.5>32
Pseudomonas aeruginosaThis compound20000.254
Ciprofloxacin20000.251
Levofloxacin200018
Ciprofloxacin20160.25>32
Levofloxacin20161>32

Data Sources:[4][10][11][12]

Experimental Protocols

The in vitro susceptibility data cited in this guide were primarily generated using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) of the time.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized inoculum of the test organism is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining antimicrobial susceptibility using broth microdilution and the logical relationship between different generations of fluoroquinolones.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare serial dilutions of antimicrobial agents in microtiter plate P2 Prepare standardized bacterial inoculum (0.5 McFarland) T1 Inoculate microtiter plate with bacterial suspension P2->T1 Inoculation T2 Incubate at 35°C for 16-20 hours T1->T2 A1 Read plates for visible bacterial growth T2->A1 Post-incubation A2 Determine MIC: Lowest concentration with no growth A1->A2

Broth Microdilution Workflow for MIC Determination.

FluoroquinoloneSignaling DNA_Gyrase DNA Gyrase (GyrA/GyrB) Topo_IV Topoisomerase IV (ParC/ParE) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits (Primary in Gram-) Ciprofloxacin->Topo_IV Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase Levofloxacin->Topo_IV Inhibits (Primary in Gram+) This compound This compound This compound->DNA_Gyrase Potent Inhibition This compound->Topo_IV Potent Inhibition

Fluoroquinolone Mechanism of Action.

References

Safety Operating Guide

Navigating the Disposal of Clinafloxacin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of clinafloxacin, a fluoroquinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, laboratory personnel must consult their institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[2] All work with concentrated this compound solutions or solid powder should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols.[1]

This compound Waste Classification

As a potent antibiotic, this compound waste requires careful management. While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous waste under SARA 311/312, it is crucial to treat it as a chemical waste to prevent its release into the environment.[3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, can contribute to water pollution and the proliferation of antibiotic-resistant organisms.[5][6][7]

All this compound waste, including pure compounds, solutions, and contaminated labware, should be disposed of in accordance with prevailing country, federal, state, and local regulations.[3][4]

Disposal Procedures for this compound Waste Streams

The following table outlines the recommended disposal procedures for different types of this compound waste generated in a laboratory setting.

Waste StreamDisposal Procedure
Pure this compound Powder Collect in a clearly labeled, sealed container designated for chemical waste. The label should include "Hazardous Waste: this compound," the concentration, and the date.[1]
Concentrated Stock Solutions (>1 mg/mL) Treat as hazardous chemical waste.[1] Do not dispose of down the drain.[1] Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
Dilute Aqueous Solutions (<1 mg/mL) Collect as hazardous chemical waste.[1] Do not pour down the drain. If the solution also contains biohazardous materials, it must be managed as a multi-hazardous waste, which may require initial disinfection followed by collection as chemical waste.[1] Consult your institution's EHS guidelines for specific instructions.
Contaminated Labware (e.g., pipette tips, vials, gloves) Dispose of as solid chemical waste. Collect in a designated, lined container clearly labeled for this compound-contaminated solid waste.
Spill Cleanup Materials Absorb spills with a liquid-binding material like diatomite or universal binders.[3][4] Decontaminate surfaces by scrubbing with alcohol.[3][4] Collect all contaminated materials and dispose of them as hazardous chemical waste according to Section 13 of the SDS.[3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory.

Clinafloxacin_Disposal_Workflow cluster_0 This compound Waste Identification cluster_1 Waste Segregation & Collection cluster_2 Container & Labeling cluster_3 Final Disposal start Identify this compound Waste Stream powder Pure Powder or Concentrated Stock (>1 mg/mL) start->powder dilute Dilute Aqueous Waste (<1 mg/mL) start->dilute solid Contaminated Solids (Gloves, Pipette Tips, etc.) start->solid spill Spill Cleanup Material start->spill container_chem Collect in Labeled Hazardous Chemical Waste Container powder->container_chem dilute->container_chem container_solid Collect in Labeled Solid Chemical Waste Container solid->container_solid spill->container_chem disposal Dispose via Licensed Professional Waste Disposal Company container_chem->disposal container_solid->disposal

This compound Waste Disposal Workflow Diagram.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety practices and information derived from Safety Data Sheets for this compound. Specific experimental protocols for the degradation of this compound, such as those involving advanced oxidation processes, are not recommended for routine laboratory disposal due to the specialized equipment and risk assessment required.[1] The standard and recommended procedure is the collection and disposal of this compound waste as hazardous chemical waste by trained professionals.[1]

For facilities generating large quantities of antibiotic waste, the World Health Organization provides guidance on wastewater and solid waste treatment, which may involve methods like thermal treatment or incineration.[8] However, for a typical laboratory setting, engaging a licensed professional waste disposal company is the most appropriate and compliant method.[2][9]

References

Personal protective equipment for handling Clinafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Clinafloxacin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Personal Protective Equipment

This compound is a fluoroquinolone antibiotic that requires careful handling due to its potential health effects. Different safety data sheets (SDS) present varying hazard classifications. Some classify it as causing skin, eye, and respiratory irritation, and being harmful if swallowed[1], while another suggests it is suspected of damaging fertility or the unborn child. However, other sources state the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[2]. Given the conflicting information, it is prudent to handle this compound with a comprehensive set of precautions.

The following table summarizes the recommended Personal Protective Equipment (PPE) to be used when handling this compound.

Protection Type Required Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or a face shield.[1][2][3]To protect eyes from dust particles and splashes.
Hand Protection Impermeable chemical-resistant gloves.[1][3]To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection A complete lab coat or an impervious chemical suit.[1][2][3]To protect skin and clothing from contamination.
Respiratory Protection A suitable respirator (e.g., N95) should be used when handling the powder form to avoid dust formation or if ventilation is inadequate.[1][2]To prevent inhalation of airborne particles.

Safe Handling and Operational Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3]

  • Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed, such as during weighing or transfer of the solid compound.[3]

  • Ensure safety showers and eyewash stations are readily accessible.[1][2]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Avoid contact with skin, eyes, and clothing.

3. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all required PPE is donned correctly.

  • Weighing: Conduct weighing of powdered this compound within a fume hood or a ventilated balance enclosure to prevent dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Decontaminate all work surfaces after use. Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[3] Contaminated clothing should be removed and washed before reuse.[1][3]

Emergency and Disposal Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If symptoms persist, consult a physician.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation occurs.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3]

  • Ingestion: Wash out the mouth with water and consult a physician.[1][3] Do NOT induce vomiting.[2]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Don the appropriate PPE as listed in the table above.

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

  • Avoid raising dust.[3] Use appropriate tools to gently sweep or shovel the spilled solid material.[3]

  • Collect the material in a properly labeled, sealed container for waste disposal.[3]

  • After the material has been removed, ventilate the area and wash the spill site.[3]

Disposal Plan: The disposal of this compound and associated waste must be handled as hazardous chemical waste and comply with all federal, state, and local regulations.[3]

  • Unused Product: The pure compound should be offered to a licensed professional waste disposal company.[3] Do not allow the product to enter drains.[3]

  • Stock Solutions: Concentrated stock solutions are considered hazardous chemical waste and must be collected in approved, sealed containers for chemical waste disposal.[4]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.

This compound Handling Workflow

Clinafloxacin_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Gloves, Gown, Eye Protection) B->C D Weigh Solid Compound in Vented Enclosure C->D Proceed to Handling E Prepare Solutions in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surfaces & Equipment F->G Complete Experiment K Spill or Exposure Occurs F->K H Segregate Waste (Solid, Liquid, PPE) G->H I Dispose of Waste via Licensed Contractor H->I J Doff PPE & Wash Hands I->J J->A New Task L Follow First Aid & Spill Cleanup Procedures K->L M Report Incident L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clinafloxacin
Reactant of Route 2
Reactant of Route 2
Clinafloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。